molecular formula C41H68O12 B12107782 Notoginsenoside T5

Notoginsenoside T5

Numéro de catalogue: B12107782
Poids moléculaire: 753.0 g/mol
Clé InChI: HXAJCOUXPGZOSR-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
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Description

Notoginsenoside T5 is a useful research compound. Its molecular formula is C41H68O12 and its molecular weight is 753.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C41H68O12

Poids moléculaire

753.0 g/mol

Nom IUPAC

2-[2-[[3,12-dihydroxy-4,4,8,10,14-pentamethyl-17-(6-methylhepta-1,5-dien-2-yl)-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol

InChI

InChI=1S/C41H68O12/c1-20(2)10-9-11-21(3)22-12-15-40(7)29(22)23(43)16-27-39(6)14-13-28(45)38(4,5)35(39)25(17-41(27,40)8)51-37-34(32(48)31(47)26(18-42)52-37)53-36-33(49)30(46)24(44)19-50-36/h10,22-37,42-49H,3,9,11-19H2,1-2,4-8H3

Clé InChI

HXAJCOUXPGZOSR-UHFFFAOYSA-N

SMILES canonique

CC(=CCCC(=C)C1CCC2(C1C(CC3C2(CC(C4C3(CCC(C4(C)C)O)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(CO6)O)O)O)C)O)C)C

Origine du produit

United States

Foundational & Exploratory

Notoginsenoside T5: A Technical Guide to Its Discovery, Isolation, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane-type saponin (B1150181), represents a unique constituent of Panax notoginseng, a plant with a rich history in traditional medicine. This technical guide provides an in-depth overview of the discovery and isolation of this compound, detailing the experimental protocols involved in its generation through mild acid hydrolysis of crude saponins (B1172615) from P. notoginseng roots. The guide further outlines the methodologies for its purification and structural elucidation. While direct research on the specific biological activities of this compound is limited, this document explores the well-documented anti-inflammatory, anti-cancer, and neuroprotective properties of closely related notoginsenosides and ginsenosides (B1230088), providing a basis for potential therapeutic applications of this compound. The presented experimental workflows and signaling pathways are visualized through diagrams to facilitate a deeper understanding of the scientific processes and potential mechanisms of action.

Discovery and Isolation

This compound was first identified as a new dammarane (B1241002) glycoside by Teng et al. through the treatment of Panax notoginseng roots under specific mild acidic conditions.[1][2] This process of mild acid hydrolysis generates a variety of minor ginsenosides, including this compound, which are not typically found in significant quantities in the raw plant material.

Experimental Protocol: Mild Acid Hydrolysis of Panax notoginseng Root Saponins

This protocol is based on the general principles of mild acid hydrolysis of ginsenosides to generate novel or rare saponins.

Objective: To generate this compound from a crude saponin extract of Panax notoginseng roots.

Materials:

  • Dried roots of Panax notoginseng

  • Methanol (B129727)

  • n-Butanol

  • Acetic acid

  • Ethanol

  • Silica (B1680970) gel for column chromatography

  • Preparative High-Performance Liquid Chromatography (HPLC) system

  • C18 reverse-phase HPLC column

Procedure:

  • Extraction of Crude Saponins:

    • Powdered dried roots of P. notoginseng are extracted exhaustively with methanol.

    • The methanolic extract is concentrated under reduced pressure.

    • The residue is suspended in water and partitioned with water-saturated n-butanol.

    • The n-butanol layer, containing the crude saponins, is collected and evaporated to dryness.

  • Mild Acid Hydrolysis:

    • The crude saponin extract is dissolved in a 1:1 mixture of acetic acid and ethanol.[3]

    • The solution is heated at a controlled temperature (e.g., 60-80°C) for a specific duration (e.g., 2-4 hours) to facilitate partial hydrolysis of the sugar moieties.

    • The reaction is monitored by thin-layer chromatography (TLC) to observe the formation of new, less polar compounds.

    • Upon completion, the reaction mixture is neutralized and concentrated.

  • Isolation and Purification of this compound:

    • The resulting hydrolysate is subjected to silica gel column chromatography.

    • The column is eluted with a gradient of chloroform (B151607) and methanol to separate fractions based on polarity.

    • Fractions containing compounds with similar TLC profiles to known dammarane glycosides are collected.

    • Further purification is achieved using preparative HPLC on a C18 reverse-phase column with a mobile phase gradient of acetonitrile (B52724) and water.[3][4]

    • Fractions are collected and analyzed by analytical HPLC to identify and isolate pure this compound.

Workflow Diagram:

G cluster_extraction Crude Saponin Extraction cluster_hydrolysis Mild Acid Hydrolysis cluster_purification Purification P_notoginseng Powdered Panax notoginseng Roots Methanol_Extraction Methanol Extraction P_notoginseng->Methanol_Extraction Concentration1 Concentration Methanol_Extraction->Concentration1 Partitioning Water/n-Butanol Partitioning Concentration1->Partitioning Crude_Saponins Crude Saponin Extract Partitioning->Crude_Saponins Acid_Treatment Acetic Acid/Ethanol Treatment Crude_Saponins->Acid_Treatment Heating Heating Acid_Treatment->Heating Neutralization Neutralization & Concentration Heating->Neutralization Hydrolysate Saponin Hydrolysate Neutralization->Hydrolysate Silica_Gel Silica Gel Column Chromatography Hydrolysate->Silica_Gel Prep_HPLC Preparative HPLC (C18) Silica_Gel->Prep_HPLC Pure_T5 Pure this compound Prep_HPLC->Pure_T5

Fig. 1: Workflow for the isolation of this compound.

Structural Elucidation

The structure of this compound, like other novel natural products, is determined using a combination of spectroscopic techniques.

Experimental Protocol: Spectroscopic Analysis

Objective: To determine the chemical structure of the isolated compound.

Methods:

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental composition of the molecule. Tandem MS (MS/MS) experiments provide fragmentation patterns that help in identifying the aglycone core and the sequence of sugar moieties.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.

    • 2D NMR (COSY, HSQC, HMBC, NOESY): These experiments establish correlations between protons and carbons, allowing for the complete assignment of the chemical structure, including the stereochemistry of the aglycone and the linkage of the sugar units.

Data Interpretation: The combined data from MS and NMR are used to piece together the complete structure of this compound, identifying it as a dammarane-type glycoside.

Potential Biological Activities and Signaling Pathways

While specific biological activity data for this compound is not extensively available in the public domain, the well-studied pharmacological effects of other notoginsenosides and ginsenosides from P. notoginseng provide a strong basis for predicting its potential therapeutic properties. These activities are often attributed to the modulation of key cellular signaling pathways.

Anti-Inflammatory Effects

Potential Mechanism: Many ginsenosides exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. A key pathway involved is the Nuclear Factor-kappa B (NF-κB) signaling cascade.

Experimental Protocol: In Vitro Anti-Inflammatory Assay

  • Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in appropriate media.

  • Stimulation: Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

  • Induction of Inflammation: Inflammation is induced by adding lipopolysaccharide (LPS).

  • Measurement of Inflammatory Mediators: After a 24-hour incubation, the cell supernatant is collected to measure the levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) using Enzyme-Linked Immunosorbent Assay (ELISA).

  • Data Analysis: The concentration of the compound that inhibits cytokine production by 50% (IC50) is calculated.

Signaling Pathway Diagram:

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation induces transcription of T5 This compound (Potential Inhibition) T5->IKK inhibits

Fig. 2: Potential inhibition of the NF-κB signaling pathway.
Anti-Cancer Effects

Potential Mechanism: Certain ginsenosides have been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit their proliferation, often through the modulation of the PI3K/Akt signaling pathway, which is a critical regulator of cell survival and growth.

Experimental Protocol: Cytotoxicity Assay

  • Cell Culture: Human cancer cell lines (e.g., HeLa, HepG2) are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with a range of concentrations of the test compound.

  • Incubation: Cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • Cell Viability Assessment: Cell viability is measured using a colorimetric assay such as the MTT assay, which quantifies metabolic activity.

  • IC50 Determination: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated to determine its cytotoxic potency.

Signaling Pathway Diagram:

G GF Growth Factors GFR Growth Factor Receptor GF->GFR PI3K PI3K GFR->PI3K Akt Akt PI3K->Akt activates Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival T5 This compound (Potential Inhibition) T5->PI3K inhibits

Fig. 3: Potential modulation of the PI3K/Akt signaling pathway.
Neuroprotective Effects

Potential Mechanism: Ginsenosides have demonstrated neuroprotective effects in various models of neuronal injury, including ischemia-reperfusion injury. These effects are partly attributed to the modulation of MAPK signaling pathways, which are involved in cellular stress responses.

Experimental Protocol: In Vitro Neuroprotection Assay

  • Cell Culture: Neuronal cell lines (e.g., PC12 or SH-SY5Y) are cultured.

  • Induction of Injury: Neuronal injury is induced by stressors such as hydrogen peroxide (H₂O₂) or serum deprivation to mimic oxidative stress or ischemia.

  • Treatment: Cells are co-treated with the neurotoxic agent and various concentrations of the test compound.

  • Assessment of Cell Viability: Cell viability is measured after a set incubation period to determine the protective effect of the compound.

  • Western Blot Analysis: The expression levels of key proteins in the MAPK pathway (e.g., phosphorylated forms of ERK, JNK, and p38) can be analyzed by Western blot to investigate the mechanism of action.

Signaling Pathway Diagram:

G Stress Oxidative Stress/ Ischemia MAPK MAPK (ERK, JNK, p38) Stress->MAPK Apoptosis Apoptosis MAPK->Apoptosis T5 This compound (Potential Modulation) T5->MAPK modulates

Fig. 4: Potential modulation of the MAPK signaling pathway.

Quantitative Data Summary

Table 1: Representative Yields and Purity of Saponins from Panax notoginseng

CompoundStarting MaterialPurification MethodYieldPurityReference
Notoginsenoside R1n-butanol extract of P. notoginsengCentrifugal Partition Chromatography9.6 mg from 487.2 mg extract>98%[3]
Ginsenoside Rg1n-butanol extract of P. notoginsengCentrifugal Partition Chromatography67.8 mg from 487.2 mg extract>98%[3]
Ginsenoside Rb1n-butanol extract of P. notoginsengCentrifugal Partition Chromatography286.5 mg from 487.2 mg extract>98%[3]

Table 2: Representative In Vitro Bioactivity of Related Compounds

CompoundAssayCell LineIC50 ValueReference
Notoginsenoside R1Anti-inflammatory (inhibition of TNF-α)--[5]
Ginsenoside Rg1Neuroprotection--[6]
Ginsenoside Rb1Anti-cancer (cytotoxicity)VariousVaries[7][8]

Note: Specific IC50 values are highly dependent on the experimental conditions and cell lines used.

Conclusion and Future Directions

This compound is a unique saponin derived from Panax notoginseng through chemical modification. While its discovery and the general methods for its isolation have been established, a significant gap in knowledge exists regarding its specific biological activities and quantitative pharmacological parameters. The known anti-inflammatory, anti-cancer, and neuroprotective effects of other structurally related ginsenosides and notoginsenosides strongly suggest that this compound may possess a valuable therapeutic potential.

Future research should focus on the large-scale, targeted isolation of this compound to enable comprehensive biological evaluation. Detailed in vitro and in vivo studies are warranted to elucidate its specific mechanisms of action and to determine its efficacy in models of inflammation, cancer, and neurodegenerative diseases. Such investigations will be crucial in unlocking the full therapeutic potential of this novel compound from a well-established medicinal plant.

References

In-depth Technical Guide: The Pharmacological Profile of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the existing, though limited, scientific knowledge surrounding Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary: Scientific research directly investigating the pharmacological profile of this compound is currently limited in the public domain. While its existence as a constituent of Panax notoginseng is documented, detailed experimental studies elucidating its specific mechanisms of action, quantitative efficacy, and associated signaling pathways are not yet available. This guide summarizes the foundational information available for this compound and, for comparative context, provides a detailed overview of the well-researched, structurally related compound, Notoginsenoside R1 (NG-R1). The extensive data on NG-R1 may offer predictive insights into the potential biological activities of this compound and serve as a valuable reference for future research directions.

This compound: Current State of Knowledge

This compound is classified as a dammarane-type saponin (B1150181), a class of compounds that form the primary active constituents of Panax notoginseng.[1][2] It is isolated from the roots and rhizomes of this plant.[2] Its chemical formula is C41H68O12, with a molecular weight of 753 g/mol .[3]

While specific pharmacological data is scarce, some sources suggest that this compound may modulate anti-inflammatory and antioxidant signaling pathways and interact with cellular receptors, potentially contributing to cardiovascular health and neuroprotection. However, these claims lack substantiation from dedicated peer-reviewed experimental studies.

Notoginsenoside R1: A Well-Characterized Pharmacological Analogue

Given the limited data on this compound, this guide presents a comprehensive profile of Notoginsenoside R1 (NG-R1), a major and extensively studied saponin from Panax notoginseng. The pharmacological activities of NG-R1 are multifaceted and have been investigated in numerous preclinical models.

Key Pharmacological Activities of Notoginsenoside R1

NG-R1 exhibits a broad spectrum of biological effects, including:

  • Cardiovascular Protection: Ameliorates ischemia-reperfusion injury, reduces apoptosis in cardiomyocytes, and improves cardiac function.[4][5]

  • Neuroprotection: Mitigates oxidative stress and neuronal apoptosis in models of nerve injury and neurodegenerative diseases.[6][7]

  • Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[8][9]

  • Antioxidant Activity: Enhances the expression of antioxidant enzymes through pathways like NRF2.[9]

  • Anti-apoptotic Effects: Regulates apoptosis-related proteins to promote cell survival.[8]

  • Promotion of Osteogenesis: Stimulates the differentiation and mineralization of osteoblasts.[10]

Quantitative Data on the Bioactivities of Notoginsenoside R1

The following tables summarize key quantitative data from various experimental studies on NG-R1.

Table 1: In Vitro Effects of Notoginsenoside R1

Cell LineExperimental ModelTreatment ConcentrationObserved EffectReference
AC16 Human CardiomyocytesLPS-induced inflammation50, 100 µg/mlSignificantly decreased the expression of TNF-α, IL-6, and IL-1β.[8]
MC3T3-E1 Pre-osteoblastsOsteoblastogenesis50 µg/mlPeak cell proliferation and alkaline phosphatase (ALP) activity.[10]
MC3T3-E1 Pre-osteoblastsOsteoblastogenesis1,000 µg/mlHighest mineralization observed on days 21 and 28.[10]
H9c2 CardiomyocytesIschemia/Reperfusion25, 100 mg/mLIncreased myocyte viability and stabilized mitochondrial membrane potential.[5]

Table 2: In Vivo Effects of Notoginsenoside R1

Animal ModelDisease ModelDosage and AdministrationKey FindingsReference
Male C57BL/6 MiceSepsis-induced Cardiomyopathy (CLP model)25 mg/kg, intraperitoneally for 5 daysIncreased survival rate and alleviated myocardial injury.[8]
Female BALB/c MicePaclitaxel-induced Neuropathic Pain0.625–10 mg/kg, twice daily for 5 daysPrevented the development of mechanical allodynia.[11]
RatsIntestinal Absorption Model0.1 and 0.2 mg/mL (in vitro)Enhanced the absorption of geniposide (B1671433) by 1.7- and 1.4-fold, respectively.[12]

Signaling Pathways Modulated by Notoginsenoside R1

NG-R1 exerts its pharmacological effects by modulating several key intracellular signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical regulator of cell survival, proliferation, and apoptosis. NG-R1 has been shown to activate this pathway, leading to protective effects in various tissues.[4][5]

PI3K_Akt_Pathway NGR1 Notoginsenoside R1 Receptor Estrogen Receptor α NGR1->Receptor PI3K PI3K Receptor->PI3K Activates Akt Akt PI3K->Akt Activates Apoptosis Apoptosis Inhibition Akt->Apoptosis CellSurvival Cell Survival Akt->CellSurvival

Notoginsenoside R1 activation of the PI3K/Akt signaling pathway.
NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a key transcription factor involved in inflammatory responses. NG-R1 has been demonstrated to suppress the activation of the NF-κB pathway, thereby reducing inflammation.[4]

NFkB_Pathway NGR1 Notoginsenoside R1 NFkB NF-κB Activation NGR1->NFkB Inhibits InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) InflammatoryStimuli->NFkB ProInflammatoryCytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->ProInflammatoryCytokines Experimental_Workflow_Sepsis cluster_pretreatment Pre-treatment (5 days) cluster_model Sepsis Induction (Day 6) cluster_analysis Analysis (24h post-CLP) NGR1_group NG-R1 (25 mg/kg, i.p.) CLP_model Cecal Ligation and Puncture (CLP) NGR1_group->CLP_model Saline_group Saline (i.p.) Saline_group->CLP_model Sham_model Sham Operation Saline_group->Sham_model Survival Survival Monitoring CLP_model->Survival Sample_Collection Blood & Heart Tissue Collection CLP_model->Sample_Collection Sham_model->Survival Sham_model->Sample_Collection Biochemical ELISA (Cardiac Markers) Sample_Collection->Biochemical Histo Histology Sample_Collection->Histo

References

In-depth Technical Guide to the Biological Activity of Notoginsenoside T5: A Screening Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document provides a comprehensive overview of the currently understood biological activities of Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. While research into the specific pharmacological effects of this compound is still in its nascent stages, this guide summarizes the available information and, where data is limited, draws parallels with the well-characterized activities of related notoginsenosides to provide a predictive screening framework.

Introduction to this compound

This compound is a saponin (B1150181) found in the roots and rhizomes of Panax notoginseng, a plant with a long history in traditional medicine for its purported benefits in cardiovascular health and hemostasis.[1] Structurally, it belongs to the dammarane-type ginsenosides (B1230088). While many ginsenosides and notoginsenosides have been extensively studied, specific research into the pharmacological profile of this compound is limited. A recent review highlights that, with the exception of a few unique saponins (B1172615), the pharmacological effects of many individual components of Panax notoginseng remain inadequately investigated, with most studies being preliminary in vitro work without in-depth mechanistic exploration.[1]

This guide aims to collate the existing data on this compound and to extrapolate potential activities based on the established pharmacology of its chemical relatives, thereby providing a valuable resource for future research and drug discovery efforts.

Profile of a Closely Related Compound: Notoginsenoside R1

Given the current scarcity of specific data for this compound, this section will focus on the extensively studied Notoginsenoside R1 (NG-R1) to illustrate the potential biological activities and the types of experimental data available for a well-researched notoginsenoside. NG-R1 shares a similar structural backbone with other notoginsenosides and has demonstrated a wide range of pharmacological effects.[2][3][4]

Quantitative Biological Activity Data for Notoginsenoside R1

The following table summarizes key quantitative data from various in vitro and in vivo studies on NG-R1, providing insights into its potency and efficacy across different biological systems.

Biological ActivityModel SystemAssayKey ParameterValueReference
Anti-inflammatory Sepsis-induced cardiomyopathy in miceELISAReduction of TNF-α, IL-6, IL-1βSignificant decrease with 25 mg/kg NG-R1[5]
Cardioprotective Ischemia-reperfusion in ratsInfarct size measurementReduction in infarct sizeSignificant reduction with 20 mg/kg NG-R1[3]
Neuroprotective Ischemia-reperfusion in ratsNeurological deficit scoringImproved neurological scoreSignificant improvement with 20 mg/kg NG-R1[3]
Anti-diabetic High-glucose induced damage in H9c2 cellsCell viability assayIncreased cell viabilityProtective effect observed[6]
Bone Metabolism Osteoclast differentiationTRAP stainingInhibition of osteoclastogenesisDose-dependent inhibition[4]
Experimental Protocols for Key Biological Assays of Notoginsenoside R1

To facilitate the replication and further investigation of the biological activities of notoginsenosides, detailed experimental protocols for key assays are provided below.

  • Animal Model: Male C57BL/6 mice are subjected to cecal ligation and puncture (CLP) to induce sepsis.

  • Treatment: Mice are pre-treated with intraperitoneal injections of Notoginsenoside R1 (25 mg/kg) once daily for 5 days prior to CLP.[5]

  • Sample Collection: 24 hours after CLP, blood and heart tissue samples are collected.

  • Cytokine Measurement: Serum levels of TNF-α, IL-1β, and IL-6 are quantified using commercially available ELISA kits according to the manufacturer's instructions.[5] The optical density is measured at 450 nm using a microplate reader.[5]

  • Cell Line: Human cardiomyocyte cell line (AC16) is used.

  • Stimulation: Cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Treatment: Cells are co-incubated with various concentrations of Notoginsenoside R1 for 24 hours.

  • Analysis: The expression of inflammatory factors (TNF-α, IL-6, and IL-1β) in the cell culture supernatant is measured by ELISA.[5]

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 has been shown to exert its biological effects through the modulation of several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action and identifying potential therapeutic targets.

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway is a critical regulator of cell survival, growth, and proliferation. NG-R1 has been demonstrated to activate this pathway, contributing to its cardioprotective and neuroprotective effects against ischemia-reperfusion injury.[2][4]

PI3K_Akt_Pathway NG_R1 Notoginsenoside R1 Receptor Estrogen Receptor α NG_R1->Receptor activates PI3K PI3K Receptor->PI3K activates Akt Akt (PKB) PI3K->Akt activates Downstream Cell Survival & Growth Akt->Downstream promotes

Notoginsenoside R1 activation of the PI3K/Akt pathway.

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway is a central mediator of inflammation. NG-R1 has been shown to inhibit the activation of NF-κB, leading to a reduction in the expression of pro-inflammatory cytokines.[2][4][6]

NF_kB_Pathway NG_R1 Notoginsenoside R1 NF_kB_Activation NF-κB Activation NG_R1->NF_kB_Activation Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Inflammatory_Stimuli->NF_kB_Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6) NF_kB_Activation->Pro_inflammatory_Genes

Inhibition of the NF-κB pathway by Notoginsenoside R1.

Predicted Biological Activity Screening for this compound

Based on the established activities of related notoginsenosides, particularly NG-R1, the following areas represent promising avenues for the investigation of this compound's biological activity.

  • Anti-inflammatory Effects: Given the potent anti-inflammatory properties of other notoginsenosides, it is highly probable that this compound will exhibit similar activity. Screening should focus on its ability to suppress the production of pro-inflammatory mediators like TNF-α, IL-6, and nitric oxide in cellular models of inflammation.

  • Cardioprotective Potential: The cardiovascular benefits of Panax notoginseng are well-documented.[3] Investigating the effects of this compound on cardiomyocyte survival under stress conditions, such as ischemia-reperfusion, would be a logical starting point.

  • Neuroprotective Activity: Several ginsenosides have demonstrated neuroprotective effects.[3] Screening this compound for its ability to protect neurons from oxidative stress and excitotoxicity could reveal its potential in the context of neurodegenerative diseases.

  • Anti-cancer Properties: While not as prominent as other activities, some notoginsenosides have shown anti-proliferative effects on cancer cell lines. A broad screening against a panel of cancer cell lines could identify any potential anti-tumor activity of this compound.

Experimental Workflow for Screening this compound

The following diagram outlines a logical workflow for the initial biological activity screening of this compound.

Screening_Workflow cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Studies cluster_2 Phase 3: In Vivo Validation A Cytotoxicity Assay (e.g., MTT) B Anti-inflammatory Assay (LPS-stimulated macrophages) A->B C Cardioprotection Assay (H9c2 cells, H2O2-induced stress) A->C D Neuroprotection Assay (SH-SY5Y cells, glutamate (B1630785) toxicity) A->D E Anti-cancer Proliferation Assay (Panel of cancer cell lines) A->E F Signaling Pathway Analysis (Western Blot, qPCR) B->F C->F D->F E->F G Quantitative Analysis (IC50/EC50 determination) F->G H Animal Model of Inflammation (e.g., CLP-induced sepsis) G->H I Animal Model of Ischemia (e.g., MCAO) G->I

Proposed experimental workflow for this compound screening.

Conclusion and Future Directions

This compound represents an under-explored component of Panax notoginseng with potential therapeutic value. While direct evidence of its biological activity is currently limited, the extensive research on related compounds, such as Notoginsenoside R1, provides a strong rationale for investigating its anti-inflammatory, cardioprotective, and neuroprotective properties. The experimental frameworks and signaling pathways detailed in this guide offer a robust starting point for researchers to systematically screen and characterize the pharmacological profile of this compound. Future studies should focus on generating quantitative data, elucidating the underlying molecular mechanisms, and validating promising in vitro findings in relevant in vivo models. Such efforts will be crucial in unlocking the full therapeutic potential of this and other unique saponins from Panax notoginseng.

References

Notoginsenoside T5: A Literature Review and Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview for researchers, scientists, and drug development professionals.

Executive Summary

Notoginsenoside T5 is a dammarane-type saponin (B1150181) isolated from the roots and rhizomes of Panax notoginseng[1][2]. While its existence is documented, a comprehensive body of research detailing its specific pharmacological activities, mechanisms of action, and quantitative data remains notably limited. This guide addresses this gap by providing the available information on this compound and presenting a detailed review of the closely related and extensively studied compound, Notoginsenoside R1, as a proxy to infer potential biological activities and guide future research. This in-depth analysis of Notoginsenoside R1 includes quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

This compound: Current State of Knowledge

This compound is identified as a dammarane (B1241002) glycoside, a class of triterpenoid (B12794562) saponins (B1172615) characteristic of the Panax genus[1]. It is obtained through methods such as the acidic deglycosylation of saponins from the roots of P. notoginseng[1]. Its chemical structure has been elucidated using various spectroscopic methods[3].

Despite its isolation and structural characterization, there is a significant lack of published studies on the specific biological effects of this compound. Therefore, to provide a valuable resource for researchers in this field, the following sections will focus on Notoginsenoside R1, a major bioactive component of P. notoginseng that has been the subject of numerous pharmacological studies. The insights gained from Notoginsenoside R1 can serve as a foundation for hypothesizing and investigating the potential therapeutic applications of this compound and other related notoginsenosides.

Notoginsenoside R1: A Comprehensive Technical Review

Notoginsenoside R1 (NG-R1) is one of the most abundant and well-researched saponins from P. notoginseng. It has demonstrated a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, anti-inflammatory effects, and promotion of tissue repair.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on Notoginsenoside R1.

Table 1: In Vitro Bioactivity of Notoginsenoside R1

Cell LineAssayEndpointConcentration/DoseResultReference
Human Aortic Smooth Muscle Cells (HASMCs)TNF-α-induced PAI-1 productionPAI-1 mRNA and protein levelsDose-dependentSignificant decrease[4]
AC16 human cardiomyocyte cellsLPS-induced inflammationTNF-α, IL-6, IL-1β expression50, 100 µg/mLSignificant decrease[5]
Pre-osteoblast cell line (MC3T3-E1)Cell proliferation and differentiationCell viability, ALP activity50 µg/mLPeak proliferation and ALP activity[6]
Pre-osteoblast cell line (MC3T3-E1)MineralizationCalcium deposition1000 µg/mL4.3-fold increase (day 21), 5.9-fold increase (day 28)[6]
NCM460 human intestinal epithelial cellsWound healingCell migration100 µMPromoted wound healing[7]
3D intestinal organoid modelStem cell activityLgr5+ cells and budding rates100 µMIncreased[7]

Table 2: In Vivo Pharmacokinetic Parameters of Notoginsenoside R1 and other Saponins from P. notoginseng

Administration RouteSpeciesDoseCmaxTmaxAUCAbsolute BioavailabilityReference
Oral (Normal Tablet)Beagle Dog90 mg/kg (PNS)Not specified for R1 alone~4 h~150 µg·h/L-[8]
Oral (Bio-adhesive Tablet)Beagle Dog90 mg/kg (PNS)Not specified for R1 alone~8 h~300 µg·h/L-[8]
OralRat300 mg/kg (TPNS)160.7 µg/L0.5 h344.9 µg·h/L9.29%[9]
IntravenousRat10 mg/kg (TPNS)1341.6 µg/L0.083 h3711.6 µg·h/L-[9]

PNS: Panax notoginseng saponins; TPNS: Total Panax notoginsenoside

Key Experimental Protocols

This section details the methodologies used in significant studies on Notoginsenoside R1.

  • Cell Culture: Human aortic smooth muscle cells (HASMCs) were cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Treatment: Cells were pre-treated with various concentrations of Notoginsenoside R1 for 2 hours, followed by stimulation with 10 ng/mL TNF-α for 24 hours.

2.2.2. Alleviation of Sepsis-Induced Myocardial Injury in Mice

  • Animal Model: Male C57BL/6 mice were used. Sepsis was induced by cecal ligation and puncture (CLP).

  • Treatment: Mice were injected intraperitoneally with 25 mg/kg Notoginsenoside R1 once a day for 5 days prior to CLP surgery.

  • Analysis: Survival rates were monitored. Myocardial injury was assessed by measuring serum levels of creatine (B1669601) kinase-MB (CK-MB) and cardiac troponin T (cTnT) using ELISA kits. Expression of inflammatory cytokines in cardiac tissue was measured by qRT-PCR and ELISA.[5]

2.2.3. Promotion of Osteoblastogenesis in MC3T3-E1 Cells

  • Cell Culture: MC3T3-E1 pre-osteoblast cells were cultured in α-MEM supplemented with 10% FBS and antibiotics.

  • Treatment: Cells were treated with Notoginsenoside R1 at concentrations ranging from 1 to 1000 µg/mL for various time points.

  • Analysis:

    • Cell Viability: Assessed using the CCK-8 assay.

    • Alkaline Phosphatase (ALP) Activity: Measured using an ALP activity kit.

    • Osteocalcin (OCN) Secretion: Quantified by ELISA.

    • Mineralization: Visualized and quantified by Alizarin Red S staining.

    • Gene Expression: mRNA levels of osteoblastogenic markers (Collagen Iα, Runx2, ALP, OCN) were determined by qRT-PCR.[6]

Signaling Pathways Modulated by Notoginsenoside R1

Notoginsenoside R1 exerts its diverse pharmacological effects by modulating multiple signaling pathways. The following diagrams, generated using the DOT language, illustrate some of the key pathways involved.

2.3.1. Anti-inflammatory and Cardioprotective Signaling

Notoginsenoside R1 has been shown to mitigate inflammatory responses and protect cardiovascular cells by inhibiting pro-inflammatory pathways and activating protective ones.

G cluster_stimulus Inflammatory Stimuli cluster_NGR1 Intervention cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes LPS LPS NFkB NF-κB LPS->NFkB TNFa TNF-α MAPK MAPK TNFa->MAPK NGR1 Notoginsenoside R1 PI3K_AKT PI3K/AKT NGR1->PI3K_AKT NGR1->MAPK Inhibits NGR1->NFkB Inhibits NRF2 NRF2 NGR1->NRF2 CellSurvival Cell Survival↑ PI3K_AKT->CellSurvival MAPK->NFkB Inflammation Inflammation (TNF-α, IL-6, IL-1β)↓ NFkB->Inflammation Apoptosis Apoptosis↓ NFkB->Apoptosis OxidativeStress Oxidative Stress↓ NRF2->OxidativeStress Reduces

Fig. 1: Anti-inflammatory and cytoprotective pathways of Notoginsenoside R1.

2.3.2. Pro-angiogenic and Tissue Repair Signaling

Notoginsenoside R1 can promote the formation of new blood vessels and facilitate tissue repair, which is crucial in wound healing and recovery from ischemic events.

G cluster_pathways Signaling Pathways cluster_factors Growth Factors & Receptors cluster_outcomes Biological Effects NGR1 Notoginsenoside R1 EstrogenReceptor Estrogen Receptor α NGR1->EstrogenReceptor Wnt_betaCatenin Wnt/β-Catenin NGR1->Wnt_betaCatenin PI3K_AKT PI3K/AKT EstrogenReceptor->PI3K_AKT VEGF VEGF PI3K_AKT->VEGF bFGF bFGF PI3K_AKT->bFGF Lgr5 Lgr5+ Stem Cells Wnt_betaCatenin->Lgr5 Angiogenesis Angiogenesis↑ VEGF->Angiogenesis bFGF->Angiogenesis EpithelialRepair Epithelial Repair↑ Lgr5->EpithelialRepair

Fig. 2: Pro-angiogenic and tissue repair pathways of Notoginsenoside R1.

Discussion and Future Directions

The available literature strongly supports the therapeutic potential of Notoginsenoside R1 across a spectrum of diseases, driven by its modulation of fundamental cellular processes like inflammation, apoptosis, and angiogenesis. However, the low oral bioavailability of notoginsenosides, including R1, presents a significant hurdle for clinical translation[9]. Research into novel drug delivery systems, such as bio-adhesive tablets, is a promising avenue to overcome this limitation[8].

For this compound, the path forward is clear. Foundational research is urgently needed to characterize its pharmacological profile. In vitro screening across various cell lines could identify its primary biological activities. Subsequent mechanistic studies could then elucidate the signaling pathways involved, drawing parallels from the extensive research on Notoginsenoside R1. Head-to-head comparative studies between this compound and other major notoginsenosides would be invaluable in understanding its unique therapeutic potential.

Conclusion

While specific data on this compound is currently sparse, the comprehensive analysis of its close structural analog, Notoginsenoside R1, provides a robust framework for future research. The multifaceted pharmacological activities of Notoginsenoside R1, supported by a growing body of quantitative data and mechanistic insights, underscore the therapeutic promise of the notoginsenoside family. This guide serves as a foundational resource to stimulate and direct future investigations into the specific properties and potential clinical applications of this compound.

References

Foundational Research on Notoginsenoside T5: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Foundational research specifically investigating Notoginsenoside T5 is currently limited in publicly available scientific literature. This guide provides a framework for the foundational research of this compound by drawing upon established methodologies and findings from closely related and well-studied notoginsenosides, such as Notoginsenoside R1. The experimental protocols, quantitative data, and signaling pathways detailed below are presented as a template for the type of research essential for elucidating the therapeutic potential of this compound.

Introduction to this compound

This compound is a dammarane-type glycoside, a class of saponins (B1172615) characteristic of the Panax genus.[1] It is isolated from the acidic deglycosylation of saponins found in the roots of Panax notoginseng.[1] Saponins from Panax notoginseng are known to possess a wide range of pharmacological activities, including cardiovascular protection, neuroprotection, and anti-inflammatory effects.[2] While the specific biological activities of this compound are yet to be extensively characterized, the study of its analogues provides a strong rationale for in-depth investigation.

Quantitative Data on Related Notoginsenosides

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats
ParameterOral Administration (300 mg/kg)Intravenous Administration (10 mg/kg)Reference
T_half (h)2.290.72[3]
AUC (mg/L*h)2.781.03[3]
Absolute Bioavailability (%)9.29-[3]
Table 2: Pharmacokinetic Parameters of Notoginsenoside R1 in Beagle Dogs (90 mg/kg Oral Dose)
FormulationC_max (ng/mL)T_max (h)AUC_0-t (ng*h/mL)Reference
Normal Tablet18.2 ± 6.92.3 ± 1.0114.2 ± 43.6[4]
Bio-adhesive Tablet30.1 ± 11.54.3 ± 1.5291.5 ± 114.8[4]

Experimental Protocols for Notoginsenoside Research

The following are detailed methodologies for key experiments that would be foundational in characterizing the biological activity of this compound, based on protocols used for other notoginsenosides.

In Vitro Anti-inflammatory Activity Assessment

This protocol is adapted from studies on Notoginsenoside R1's effect on TNF-α-induced responses in human aortic smooth muscle cells (HASMCs).[5]

  • Cell Culture: Human Aortic Smooth Muscle Cells (HASMCs) are cultured in DMEM supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) at 37°C in a 5% CO2 humidified atmosphere.

  • Treatment: Cells are pre-treated with varying concentrations of this compound for 2 hours before stimulation with 10 ng/mL of tumor necrosis factor-alpha (TNF-α) for 24 hours.

  • Western Blot Analysis: Cell lysates are prepared, and proteins are separated by SDS-PAGE. Following transfer to a PVDF membrane, the expression levels of key signaling proteins (e.g., phosphorylated ERK, Akt) are detected using specific primary and HRP-conjugated secondary antibodies.

Pharmacokinetic Analysis in Rodents

This protocol is based on pharmacokinetic studies of various notoginsenosides.[3][4]

  • Animal Model: Male Sprague-Dawley rats are used. The animals are fasted overnight before the experiment with free access to water.

  • Drug Administration: this compound is administered either orally (p.o.) via gavage or intravenously (i.v.) through the tail vein at a predetermined dose.

  • Blood Sampling: Blood samples (approximately 0.2 mL) are collected from the tail vein into heparinized tubes at specified time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.

  • Plasma Preparation: Plasma is separated by centrifugation at 4000 rpm for 10 minutes and stored at -20°C until analysis.

  • LC-MS/MS Analysis: Plasma concentrations of this compound are determined using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Parameter Calculation: The plasma concentration-time data is analyzed using pharmacokinetic software (e.g., DAS) to determine key parameters such as half-life (T_half), area under the curve (AUC), and maximum concentration (C_max).

Visualizing Molecular Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways potentially modulated by notoginsenosides and a typical experimental workflow for their investigation.

G cluster_0 Hypothesized Anti-inflammatory Signaling Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR ERK ERK TNFR->ERK PKB/Akt PKB/Akt TNFR->PKB/Akt PAI-1 PAI-1 ERK->PAI-1 PKB/Akt->PAI-1 This compound This compound This compound->ERK This compound->PKB/Akt

G cluster_1 In Vitro Experimental Workflow cluster_2 In Vivo Experimental Workflow A In Vitro Studies (Cell Culture) B Treatment with This compound A->B C Molecular Assays (ELISA, WB, qRT-PCR) B->C D Mechanism of Action C->D E In Vivo Studies (Animal Models) F Drug Administration (p.o. or i.v.) E->F G Pharmacokinetic Analysis (LC-MS/MS) F->G H Bioavailability & Metabolism G->H

Caption: General experimental workflow for in vitro and in vivo foundational research of this compound.

Conclusion and Future Directions

While direct experimental data on this compound is scarce, the extensive research on other notoginsenosides, particularly R1, provides a robust framework for its investigation. Future foundational research should focus on isolating sufficient quantities of this compound for comprehensive in vitro and in vivo studies. Key areas of investigation should include its anti-inflammatory, neuroprotective, and cardiovascular effects, with a focus on elucidating the underlying molecular mechanisms. The experimental protocols and data presented in this guide serve as a starting point for these future investigations, which are crucial for unlocking the potential therapeutic applications of this compound.

References

The Pharmacokinetic and Metabolic Profile of Notoginsenoside T5: A Predictive Analysis Based on Related Saponins

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Notoginsenoside T5, a dammarane (B1241002) glycoside derived from Panax notoginseng, is a compound of growing interest within the scientific community. However, a comprehensive understanding of its pharmacokinetic and metabolic fate in vivo is currently lacking in published literature. This technical guide aims to bridge this knowledge gap by providing a predictive framework based on the well-documented pharmacokinetics and metabolism of structurally related notoginsenosides and ginsenosides (B1230088). By summarizing key quantitative data, detailing established experimental protocols, and visualizing metabolic pathways and experimental workflows, this document serves as a foundational resource for researchers initiating studies on this compound.

Introduction to this compound

This compound is a dammarane-type saponin (B1150181) that is not naturally abundant in raw Panax notoginseng. Instead, it is typically isolated following the acidic deglycosylation of the total saponins (B1172615) extracted from the roots of the plant.[1][2] This process suggests that this compound is a transformation product of more complex ginsenosides. Its pharmacological potential is an active area of investigation, necessitating a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile to inform future drug development efforts.

Predicted Pharmacokinetic Profile of this compound

Direct pharmacokinetic data for this compound is not currently available. However, extensive research on other major notoginsenosides and ginsenosides from Panax notoginseng allows for an informed prediction of its behavior in vivo. Generally, these saponins exhibit low oral bioavailability due to their high molecular weight, hydrophilicity, and susceptibility to metabolism by gut microbiota.[3][4][5][6]

Absorption

The oral absorption of ginsenosides is typically poor and occurs primarily through passive diffusion and carrier-mediated transport in the small intestine. The deglycosylation of these compounds by intestinal bacteria into less polar metabolites can significantly enhance their permeability and subsequent absorption.[7][8] It is highly probable that this compound follows a similar absorption pattern.

Distribution

Following absorption, ginsenosides are distributed to various tissues. Studies on related compounds like Notoginsenoside R1 and ginsenosides Rg1, Rb1, Re, and Rd have shown their presence in several brain regions, including the cortex, striatum, hypothalamus, medulla oblongata, hippocampus, and olfactory bulb, suggesting they can cross the blood-brain barrier.[4][9]

Metabolism

The metabolism of notoginsenosides and ginsenosides is heavily influenced by the gut microbiota.[4] The primary metabolic pathway is deglycosylation, where the sugar moieties are sequentially cleaved off.[8][10] This biotransformation often leads to the formation of pharmacologically active minor ginsenosides.[11][12][13] It is anticipated that this compound will undergo similar metabolic transformations in the gut.

Excretion

Excretion of ginsenosides and their metabolites occurs through both renal and biliary pathways.

Quantitative Pharmacokinetic Data of Structurally Related Saponins

To provide a quantitative basis for predicting the pharmacokinetics of this compound, the following tables summarize key pharmacokinetic parameters for major notoginsenosides and ginsenosides from Panax notoginseng following oral and intravenous administration in rats.

Table 1: Pharmacokinetic Parameters of Notoginsenosides and Ginsenosides After Oral Administration in Rats

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T½ (h)Absolute Bioavailability (%)Reference
Notoginsenoside R1300----9.29[3]
Ginsenoside Rg1300----6.06[3]
Ginsenoside Rd300----2.36[3]
Ginsenoside Re300----7.06[3]
Ginsenoside Rb1300----1.18[3]
Notoginsenoside Fc10--->220.10-0.14[4][10]
Notoginsenoside Fc25--->220.10-0.14[4][10]
Notoginsenoside Fc50--->220.10-0.14[4][10]

Table 2: Pharmacokinetic Parameters of Notoginsenosides and Ginsenosides After Intravenous Administration in Rats

CompoundDose (mg/kg)T½ (h)AUC (mg·L/h)Reference
Notoginsenoside R1100.72 - 22.161.03 - 98.94[3]
Ginsenoside Rg1100.72 - 22.161.03 - 98.94[3]
Ginsenoside Rd100.72 - 22.161.03 - 98.94[3]
Ginsenoside Re100.72 - 22.161.03 - 98.94[3]
Ginsenoside Rb1100.72 - 22.161.03 - 98.94[3]
Notoginsenoside Fc5>22-[4][10]

Experimental Protocols for Pharmacokinetic and Metabolism Studies

The following sections detail the standard methodologies employed in the pharmacokinetic and metabolic evaluation of notoginsenosides and ginsenosides. These protocols are directly applicable to the future study of this compound.

In Vivo Pharmacokinetic Studies
  • Animal Model: Sprague-Dawley rats are commonly used.[3][14] Animals are typically fasted overnight before drug administration.

  • Drug Administration: For oral administration, the compound is often dissolved or suspended in a vehicle like 0.5% carboxymethylcellulose sodium and administered by gavage.[14] For intravenous administration, the compound is dissolved in a suitable solvent (e.g., saline with a co-solvent) and injected via the tail vein.[3]

  • Blood Sampling: Blood samples are collected from the tail vein or retro-orbital plexus at predetermined time points into heparinized tubes. Plasma is separated by centrifugation and stored at -80°C until analysis.[14]

  • Sample Preparation: Plasma samples are typically prepared by protein precipitation with a solvent such as methanol (B129727) or acetonitrile. An internal standard is added to improve the accuracy and precision of the analysis.[10]

  • Analytical Method: Ultra-performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is the gold standard for the quantification of ginsenosides in biological matrices due to its high sensitivity and specificity.[14][15][16][17][18]

In Vitro Metabolism Studies
  • Intestinal Bacteria Metabolism:

    • Fecal suspension from humans or rats is prepared and incubated anaerobically with the test compound.

    • Samples are collected at different time points and analyzed by UPLC-MS/MS to identify and quantify the metabolites.[8]

  • Liver Microsome Metabolism:

    • The test compound is incubated with human or rat liver microsomes in the presence of NADPH.

    • The reaction is quenched, and the samples are analyzed to assess hepatic metabolism. Studies have shown that some notoginsenosides, like NGR1, are stable in human liver S9 fractions and microsomes.[8]

Visualizing Metabolic Pathways and Experimental Workflows

Predicted Metabolic Pathway of this compound

The following diagram illustrates a plausible metabolic pathway for a generic notoginsenoside, which is predicted to be similar for this compound. The primary transformation is the stepwise removal of sugar moieties by gut microbiota.

metabolic_pathway Notoginsenoside Parent Notoginsenoside (e.g., this compound) Metabolite1 Deglycosylated Metabolite 1 Notoginsenoside->Metabolite1 Gut Microbiota (Hydrolysis) Metabolite2 Deglycosylated Metabolite 2 Metabolite1->Metabolite2 Gut Microbiota (Hydrolysis) Aglycone Aglycone (e.g., Protopanaxadiol/triol) Metabolite2->Aglycone Gut Microbiota (Hydrolysis)

A predicted metabolic pathway for this compound.
Experimental Workflow for a Pharmacokinetic Study

This diagram outlines the typical workflow for conducting an in vivo pharmacokinetic study of a notoginsenoside.

experimental_workflow cluster_animal_phase In Vivo Phase cluster_analytical_phase Ex Vivo/Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Animal Model Selection (e.g., Sprague-Dawley Rats) Drug_Admin Drug Administration (Oral or IV) Animal_Model->Drug_Admin Blood_Sampling Serial Blood Sampling Drug_Admin->Blood_Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Blood_Sampling->Sample_Prep UPLC_MSMS UPLC-MS/MS Analysis Sample_Prep->UPLC_MSMS PK_Modeling Pharmacokinetic Modeling (e.g., Non-compartmental analysis) UPLC_MSMS->PK_Modeling Data_Interpretation Data Interpretation and Reporting PK_Modeling->Data_Interpretation

A typical workflow for a pharmacokinetic study.

Conclusion and Future Directions

While direct experimental data on the pharmacokinetics and metabolism of this compound remain to be established, this technical guide provides a robust predictive framework based on the extensive research conducted on structurally analogous notoginsenosides and ginsenosides. The provided quantitative data, detailed experimental protocols, and visual diagrams offer a valuable starting point for researchers. Future studies should focus on conducting in vivo pharmacokinetic and in vitro metabolism experiments specifically on this compound to validate these predictions and fully characterize its ADME profile. Such data will be crucial for advancing the development of this compound as a potential therapeutic agent.

References

The Enigmatic Fate of Notoginsenoside T5: An In-Depth Technical Guide to its Presumed ADME Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside T5, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, presents a compelling case for pharmacological investigation. However, a significant knowledge gap exists regarding its absorption, distribution, metabolism, and excretion (ADME) profile. To date, no specific in vivo or in vitro studies detailing the pharmacokinetic parameters of this compound have been published. This technical guide, therefore, provides a comprehensive overview of the predicted ADME characteristics of this compound, drawing upon the extensive research conducted on analogous notoginsenosides and ginsenosides (B1230088). It is anticipated that this compound exhibits poor oral bioavailability, undergoes extensive metabolism by gut microbiota, and that its deglycosylated metabolites are the primary bioactive forms. This document aims to equip researchers with a foundational understanding of the likely pharmacokinetic behavior of this compound and to provide detailed experimental protocols for its future investigation.

Introduction to this compound

This compound is a naturally occurring saponin found in Panax notoginseng, a plant widely used in traditional Chinese medicine. Like other ginsenosides, its complex chemical structure suggests potential therapeutic activities. However, the efficacy of any orally administered compound is fundamentally dependent on its ADME properties. Understanding these properties is critical for drug development, enabling optimization of dosage, formulation, and delivery systems. While direct data for this compound is absent, the well-documented ADME profiles of other notoginsenosides, such as Notoginsenoside R1, and ginsenosides Rb1 and Rg1, provide a robust framework for predicting its behavior in the body.

Predicted ADME Profile of this compound

Based on the collective data from related compounds, the ADME profile of this compound is hypothesized as follows:

Absorption

Ginsenosides are generally characterized by low oral bioavailability.[1][2] This is attributed to their high molecular weight, hydrophilicity, and susceptibility to degradation in the gastrointestinal tract. Furthermore, they are often substrates for efflux transporters like P-glycoprotein, which actively pumps them out of intestinal cells, limiting their absorption into the bloodstream.

A study on total Panax notoginseng saponins (B1172615) (PNS) in rats revealed an overall oral bioavailability of only 1.2%.[1] The absolute bioavailability of individual major saponins such as notoginsenoside R1, ginsenoside Rg1, Rd, Re, and Rb1 were found to be 9.29%, 6.06%, 2.36%, 7.06%, and 1.18%, respectively.[3] It is highly probable that this compound, as a minor constituent, would exhibit similarly low, if not lower, oral bioavailability.

Distribution

Following the limited absorption, the distribution of ginsenosides into various tissues is expected. Specific distribution data for this compound is unavailable.

Metabolism

The metabolism of ginsenosides is heavily reliant on the enzymatic activity of the gut microbiota.[4][5][6] These microorganisms are capable of deglycosylation, a process that sequentially removes sugar moieties from the saponin structure.[7] This biotransformation is crucial, as the resulting metabolites, often referred to as "rare ginsenosides," are typically less polar and more readily absorbed than their parent glycosides.[8][9] It is postulated that this compound is similarly metabolized by intestinal bacteria into more bioavailable and potentially more bioactive compounds.

dot

Metabolism cluster_gut Gastrointestinal Lumen This compound This compound Metabolite 1 (Deglycosylated) Metabolite 1 (Deglycosylated) This compound->Metabolite 1 (Deglycosylated) Deglycosylation Metabolite 2 (Further Deglycosylated) Metabolite 2 (Further Deglycosylated) Metabolite 1 (Deglycosylated)->Metabolite 2 (Further Deglycosylated) Deglycosylation Systemic Circulation Systemic Circulation Metabolite 2 (Further Deglycosylated)->Systemic Circulation Absorption Gut Microbiota Gut Microbiota Gut Microbiota->this compound Gut Microbiota->Metabolite 1 (Deglycosylated)

Figure 1: Proposed metabolic pathway of this compound by gut microbiota.

Excretion

Specific excretion pathways for this compound have not been determined. Generally, unabsorbed ginsenosides and their metabolites are eliminated in the feces.

Quantitative Data from Related Notoginsenosides

To provide a quantitative context, the following table summarizes the pharmacokinetic parameters of major notoginsenosides after oral and intravenous administration in rats. This data highlights the generally poor oral bioavailability and variable elimination half-lives of these compounds.

CompoundAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)T1/2 (h)Absolute Bioavailability (%)Reference
Notoginsenoside R1 Oral3001510 ± 4200.75 ± 0.293670 ± 8901.01 ± 0.389.29[3]
Intravenous10--1320 ± 2100.72 ± 0.19[3]
Ginsenoside Rg1 Oral3006420 ± 13100.71 ± 0.2023800 ± 54001.89 ± 0.536.06[3]
Intravenous10--13100 ± 28001.63 ± 0.41[3]
Ginsenoside Rb1 Oral3001780 ± 5600.79 ± 0.3111400 ± 310020.15 ± 4.511.18[3]
Intravenous10--32200 ± 670022.16 ± 5.12[3]

Detailed Experimental Protocols for Future Studies

To elucidate the specific ADME properties of this compound, the following experimental protocols are recommended.

In Vitro Permeability Assay using Caco-2 Cells

The Caco-2 cell monolayer is a widely accepted in vitro model for predicting human intestinal absorption.[10]

Objective: To determine the intestinal permeability and potential for active transport of this compound.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Transport Study: The culture medium is replaced with transport buffer. This compound solution is added to the apical (AP) side (for absorption studies) or the basolateral (BL) side (for efflux studies).

  • Sampling: At predetermined time points (e.g., 30, 60, 90, 120 minutes), samples are collected from the receiver compartment (BL for absorption, AP for efflux).

  • Analysis: The concentration of this compound in the samples is quantified using a validated LC-MS/MS method.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration in the donor compartment.

dot

Caco2_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Seed Caco-2 cells on Transwell inserts Seed Caco-2 cells on Transwell inserts Culture for 21-25 days to form monolayer Culture for 21-25 days to form monolayer Seed Caco-2 cells on Transwell inserts->Culture for 21-25 days to form monolayer Add this compound to AP or BL side Add this compound to AP or BL side Culture for 21-25 days to form monolayer->Add this compound to AP or BL side Incubate at 37°C Incubate at 37°C Add this compound to AP or BL side->Incubate at 37°C Collect samples from receiver side at time points Collect samples from receiver side at time points Incubate at 37°C->Collect samples from receiver side at time points Quantify concentration by LC-MS/MS Quantify concentration by LC-MS/MS Collect samples from receiver side at time points->Quantify concentration by LC-MS/MS Calculate Papp value Calculate Papp value Quantify concentration by LC-MS/MS->Calculate Papp value

Figure 2: Experimental workflow for the Caco-2 permeability assay.

In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic parameters of this compound after oral and intravenous administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used. The animals are cannulated in the jugular vein for blood sampling.

  • Drug Administration: A solution of this compound is administered to two groups of rats: one group receives an intravenous (IV) bolus dose, and the other receives an oral gavage dose.

  • Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours). Plasma is separated by centrifugation.

  • Sample Preparation: Plasma samples are prepared for analysis, typically involving protein precipitation followed by solid-phase extraction.

  • Analysis: Plasma concentrations of this compound and its potential metabolites are determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, T1/2, etc.) are calculated using non-compartmental analysis. Absolute oral bioavailability (F%) is calculated as: F% = (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100

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PK_Workflow cluster_animal Animal Phase cluster_lab Laboratory Phase cluster_data Data Analysis Acclimatize and cannulate rats Acclimatize and cannulate rats Administer this compound (IV and Oral) Administer this compound (IV and Oral) Acclimatize and cannulate rats->Administer this compound (IV and Oral) Collect blood samples at time points Collect blood samples at time points Administer this compound (IV and Oral)->Collect blood samples at time points Separate plasma Separate plasma Collect blood samples at time points->Separate plasma Prepare plasma samples Prepare plasma samples Separate plasma->Prepare plasma samples Analyze by LC-MS/MS Analyze by LC-MS/MS Prepare plasma samples->Analyze by LC-MS/MS Calculate plasma concentrations Calculate plasma concentrations Analyze by LC-MS/MS->Calculate plasma concentrations Determine pharmacokinetic parameters Determine pharmacokinetic parameters Calculate plasma concentrations->Determine pharmacokinetic parameters Calculate oral bioavailability Calculate oral bioavailability Determine pharmacokinetic parameters->Calculate oral bioavailability

Figure 3: Experimental workflow for an in vivo pharmacokinetic study.

Challenges and Future Directions

The primary challenge in studying the ADME of this compound is the lack of available specific data. Future research should prioritize conducting fundamental in vitro and in vivo studies as outlined above. Furthermore, investigating the metabolic profile of this compound after incubation with human gut microbiota will be crucial to identify its potentially more active metabolites. The development of advanced formulations, such as nano-emulsions or co-administration with absorption enhancers, could be explored to overcome the predicted poor oral bioavailability.

dot

Bioavailability_Challenges cluster_barriers Barriers to Bioavailability Oral Administration of this compound Oral Administration of this compound Absorption into Systemic Circulation Absorption into Systemic Circulation Oral Administration of this compound->Absorption into Systemic Circulation High Molecular Weight High Molecular Weight High Molecular Weight->Absorption into Systemic Circulation Hydrophilicity Hydrophilicity Hydrophilicity->Absorption into Systemic Circulation Gut Microbiota Metabolism Gut Microbiota Metabolism Gut Microbiota Metabolism->Absorption into Systemic Circulation P-glycoprotein Efflux P-glycoprotein Efflux P-glycoprotein Efflux->Absorption into Systemic Circulation

Figure 4: Key factors limiting the oral bioavailability of ginsenosides.

Conclusion

While the ADME profile of this compound remains to be experimentally determined, a predictive understanding based on related saponins from Panax notoginseng provides a valuable starting point for researchers. It is anticipated that this compound will demonstrate poor oral absorption, with its pharmacological activity likely stemming from metabolites produced by the gut microbiota. The experimental protocols detailed in this guide offer a clear roadmap for future studies to unravel the pharmacokinetic intricacies of this promising natural compound, thereby paving the way for its potential development as a therapeutic agent.

References

Toxicological Assessment of Notoginsenoside T5: A Review of Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a summary of the currently available toxicological information on Notoginsenoside T5. It is intended for an audience of researchers, scientists, and drug development professionals. A significant data gap exists in the scientific literature regarding the comprehensive toxicological profile of this compound. The information presented herein should be interpreted with caution, and further rigorous experimental validation is required.

Introduction

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng. While various saponins (B1172615) from P. notoginseng have been investigated for their pharmacological properties, the toxicological profile of this compound remains largely uncharacterized. This guide summarizes the limited available data on the safety of this compound and provides a comparative overview of the toxicological assessments of related ginsenosides. Additionally, it outlines standard experimental protocols relevant to the toxicological evaluation of such natural compounds.

Toxicological Data for this compound

Currently, there is a notable scarcity of published studies specifically investigating the toxicological properties of this compound. A comprehensive search of scientific literature reveals a lack of data on its cytotoxicity, genotoxicity, acute toxicity, and sub-chronic toxicity.

One study has identified this compound as a saponin from Panax notoginseng with strong anaphylactic potential in an in vitro setting.[1] The study utilized a mast cell degranulation assay to assess the anaphylactic abilities of various saponins.

Experimental Protocols

Mast Cell Degranulation Assay (β-Hexosaminidase Release Assay)

This assay is a common method to screen for compounds that can induce mast cell degranulation, a key event in anaphylactic reactions.[2][3][4][5]

  • Cell Line: Rat basophilic leukemia (RBL-2H3) cells are frequently used as a model for mast cells.

  • Principle: The release of the enzyme β-hexosaminidase from mast cell granules upon stimulation is measured as an indicator of degranulation.

  • Methodology:

    • RBL-2H3 cells are cultured under appropriate conditions.

    • The cells are then exposed to the test compound (e.g., this compound) at various concentrations.

    • Positive and negative controls are included. A known mast cell degranulating agent like compound 48/80 can be used as a positive control.[2]

    • After a specific incubation period, the cell supernatant is collected.

    • The amount of β-hexosaminidase released into the supernatant is quantified using a colorimetric or fluorometric substrate.

    • The total β-hexosaminidase content is determined by lysing the cells.

    • The percentage of β-hexosaminidase release is calculated as the ratio of the amount in the supernatant to the total amount in the cells.

Comparative Toxicological Data of Other Panax notoginseng Saponins

In the absence of direct toxicological data for this compound, examining the data from structurally related compounds can provide some context. However, it is crucial to note that small structural differences can lead to significant variations in toxicological profiles.

Studies on other notoginsenosides, such as Notoginsenoside R1 (NGR1), have reported cytotoxic effects on various cancer cell lines.

CompoundCell LineIC50 ValueExposure TimeReference
Notoginsenoside R1HeLa (cervical cancer)0.8 mM24 h[6]
0.41 mM48 h[6]
CaSki (cervical cancer)0.4 mM24 h[6]
0.19 mM48 h[6]
Notoginsenoside R1A549 (lung cancer)0.839 mg/mL72 h[7]
Notoginsenoside R1H22 (hepatoma)121.50 µg/mL24 h[8]
20(S/R)-Notoginsenoside R2H22 (hepatoma)65.91 µg/mL24 h[8]

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

  • Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Methodology:

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 24, 48, 72 hours).

    • After the treatment period, the medium is removed, and MTT solution is added to each well.

    • The plate is incubated to allow for formazan crystal formation.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration that inhibits 50% of cell growth) can be calculated.[9]

There is no available data on the genotoxicity of this compound. Standard genotoxicity assays include the Ames test and the in vitro micronucleus assay.

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)
  • Principle: This assay uses several strains of bacteria (e.g., Salmonella typhimurium) with mutations in genes involved in histidine synthesis. It measures the ability of a test substance to cause mutations that result in a reversion to the "wild-type" state, allowing the bacteria to grow on a histidine-free medium.

  • Methodology:

    • The bacterial strains are exposed to the test compound with and without a metabolic activation system (S9 mix), which mimics mammalian metabolism.

    • The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

    • After incubation, the number of revertant colonies is counted.

    • A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

In Vitro Micronucleus Assay
  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extranuclear bodies that are formed during cell division from chromosome fragments or whole chromosomes that lag behind at anaphase.

  • Methodology:

    • Cultured mammalian cells are exposed to the test compound.

    • The cells are treated with a cytokinesis-blocking agent (e.g., cytochalasin B) to allow for the identification of cells that have completed one cell division.

    • After an appropriate incubation period, the cells are harvested and stained.

    • The frequency of micronuclei in binucleated cells is determined by microscopic analysis.

    • An increase in the frequency of micronucleated cells indicates clastogenic (chromosome-breaking) or aneugenic (chromosome loss) potential.

No in vivo acute or sub-chronic toxicity studies for this compound have been found. However, studies on other ginsenoside compositions provide some insights into their potential toxicity in animal models.

SubstanceAnimal ModelStudy DurationRoute of AdministrationNOAEL (No-Observed-Adverse-Effect Level)Key FindingsReference
Ginsenoside Composition (UG0712)SD Rats13 weeksOral>1600 mg/kg/dayNo treatment-related mortality or significant toxic effects observed.[10][11]
Rare GinsenosidesSD Rats90 daysOral<200 mg/kg/dayHigh doses (600 mg/kg) induced inflammatory changes in the liver and intestines.[12]
Compound KBeagle Dogs90 daysIntravenous6.7 mg/kg/dayHepatotoxicity observed at higher doses (20 and 60 mg/kg/day).
Panax notoginseng saponins (PNS)Wistar RatsAcuteIntravenous-Doses ≥150 mg/kg showed potential for cardiac toxicity; 450 mg/kg was lethal.[13]

Experimental Protocols

Acute Oral Toxicity Study (e.g., OECD Guideline 423)
  • Principle: This study provides information on the short-term toxic effects of a substance following a single oral dose.

  • Methodology:

    • A small group of animals (usually rodents) is used.

    • The test substance is administered orally at a specific starting dose.

    • Animals are observed for signs of toxicity and mortality for up to 14 days.

    • Depending on the outcome, the dose is increased or decreased in subsequent steps with new groups of animals.

    • The study allows for the classification of the substance into a toxicity category and an estimation of the LD50 (lethal dose for 50% of the animals).

Sub-chronic Oral Toxicity Study (e.g., OECD Guideline 408)
  • Principle: This study assesses the adverse effects of a substance after repeated oral administration over a period of 90 days.

  • Methodology:

    • Typically, three dose levels (low, mid, high) and a control group of rodents are used.

    • The test substance is administered daily for 90 days.

    • Animals are observed for clinical signs of toxicity, and body weight and food consumption are monitored.

    • At the end of the study, blood and urine samples are collected for hematological and clinical chemistry analyses.

    • A comprehensive necropsy is performed, and organs are weighed and examined for gross and microscopic pathological changes.

    • The study helps to identify target organs of toxicity and determine a No-Observed-Adverse-Effect Level (NOAEL).

Visualization of a General Toxicological Assessment Workflow

Due to the lack of specific data on signaling pathways involved in this compound toxicity, a diagram illustrating these pathways cannot be provided. However, a general workflow for the toxicological assessment of a natural compound is presented below.

Toxicological_Assessment_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_assays Specific Assays cluster_risk Safety Evaluation Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Cytotoxicity->Genotoxicity MTT_Assay MTT_Assay Cytotoxicity->MTT_Assay Mechanism_of_Action Mechanism_of_Action Genotoxicity->Mechanism_of_Action Ames_Test Ames_Test Genotoxicity->Ames_Test Micronucleus_Assay Micronucleus_Assay Genotoxicity->Micronucleus_Assay Acute_Toxicity Acute_Toxicity Mechanism_of_Action->Acute_Toxicity Subchronic_Toxicity Subchronic_Toxicity Acute_Toxicity->Subchronic_Toxicity LD50_Study LD50_Study Acute_Toxicity->LD50_Study Pharmacokinetics Pharmacokinetics Subchronic_Toxicity->Pharmacokinetics 90-Day_Study 90-Day_Study Subchronic_Toxicity->90-Day_Study ADME_Studies ADME_Studies Pharmacokinetics->ADME_Studies Risk_Assessment Risk_Assessment ADME_Studies->Risk_Assessment Compound_Isolation Compound_Isolation Compound_Isolation->Cytotoxicity

A general workflow for the toxicological assessment of a natural compound.
Conclusion and Future Perspectives

The toxicological assessment of this compound is currently in its infancy, with a significant lack of data to establish a comprehensive safety profile. The only available evidence suggests a potential for in vitro anaphylactic reactions. There is an urgent need for systematic studies to evaluate the cytotoxicity, genotoxicity, acute, and sub-chronic toxicity of this compound. Such studies are essential to determine its safety and to support any future development of this compound for therapeutic applications. Researchers are encouraged to employ standardized toxicological testing protocols to generate reliable and reproducible data that can contribute to a better understanding of the risk-benefit profile of this compound.

References

Notoginsenoside T5: A Technical Whitepaper on a Novel Saponin from Panax notoginseng

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Notoginsenoside T5 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the traditional Chinese medicine Panax notoginseng.[1] While research directly focused on this compound is still emerging, its structural relationship to other well-studied notoginsenosides, such as Notoginsenoside R1, suggests a potential for significant pharmacological activity. This technical guide synthesizes the available information on this compound, including its isolation and chemical properties. Due to the limited specific data on T5, this paper also presents a comprehensive overview of the established mechanisms of action of related notoginsenosides, particularly focusing on their cardiovascular, neuroprotective, and anti-inflammatory effects. This is intended to provide a predictive framework for the potential therapeutic applications of this compound and to guide future research and drug development efforts.

Introduction to this compound

This compound is a naturally occurring chemical compound found in the roots of Panax notoginseng (Burk.) F.H. Chen, a plant highly valued in traditional Chinese medicine for its hemostatic and circulatory benefits.[1] It is classified as a dammarane (B1241002) glycoside, a class of compounds known for a wide range of biological activities.[2] The isolation of this compound is typically achieved through acidic deglycosylation of saponin mixtures extracted from the plant's roots.[2]

While specific bioactivity data for this compound is not yet widely published, the extensive research on structurally similar notoginsenosides provides a strong basis for predicting its pharmacological potential. These related compounds have demonstrated significant effects on key signaling pathways involved in cellular processes such as inflammation, apoptosis, and oxidative stress.

Physicochemical Properties and Isolation

A summary of the known physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular FormulaC41H68O12[1]
SourceAcid hydrolysate of saponins (B1172615) from the roots of P. notoginseng[1]
Compound TypeDammarane Glycoside[2]

Experimental Protocol: Isolation of this compound

The following is a generalized protocol for the extraction and isolation of notoginsenosides from Panax notoginseng, which would encompass the isolation of T5.

  • Sample Preparation: Air-dried and powdered roots of Panax notoginseng are used as the starting material.

  • Extraction: The powdered material is subjected to solvent extraction, commonly using heat-reflux, Soxhlet, or ultrasound-assisted extraction with methanol (B129727) or ethanol.[1]

  • Purification: The crude extract is then subjected to a series of chromatographic techniques to separate the complex mixture of saponins. This often involves column chromatography on silica (B1680970) gel or macroporous resins.

  • Acid Hydrolysis: To obtain this compound, a mixture of saponins may undergo acidic hydrolysis to cleave sugar moieties, yielding the T5 aglycone or a simplified glycoside.

  • Fine Separation: The final purification of this compound is typically achieved through preparative high-performance liquid chromatography (prep-HPLC) using a C18 column and a gradient elution with a mobile phase such as an ethanol-water system.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods, including mass spectrometry (MS) and nuclear magnetic resonance (NMR).

Potential Pharmacological Activities and Mechanisms of Action (Inferred from Related Notoginsenosides)

Given the structural similarities, the pharmacological activities of this compound are likely to overlap with those of other notoginsenosides. The following sections detail the known effects of related compounds, providing a predictive framework for T5's potential.

Cardiovascular Effects

Notoginsenosides have been extensively studied for their protective effects on the cardiovascular system. For instance, Notoginsenoside R1 has been shown to inhibit vascular smooth muscle cell proliferation and migration, key processes in the development of restenosis following angioplasty.[3]

Signaling Pathway: PI3K/Akt

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. Several notoginsenosides have been shown to modulate this pathway. For example, ginsenosides (B1230088) Rb1 and Rg1, also found in Panax species, induce endothelial-dependent vasodilation through the activation of the PI3K/Akt/eNOS pathway.[4]

PI3K_Akt_Pathway Notoginsenoside This compound (inferred) PI3K PI3K Notoginsenoside->PI3K Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation NO->Vasodilation

PI3K/Akt signaling in vasodilation.
Neuroprotective Effects

Notoginsenosides have demonstrated significant neuroprotective properties in various experimental models. They have been shown to protect neurons from ischemia-reperfusion injury and reduce neuronal apoptosis. For example, Panax notoginseng saponins (PNS) have been found to exert neuroprotective effects in spinal cord injury models by inhibiting inflammation and apoptosis.[2]

Signaling Pathway: MAPK/NF-κB

The Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways are central to the cellular response to stress and inflammation. Notoginsenoside R1 has been shown to attenuate amyloid-β-induced neuronal damage by modulating MAPK activation.[5]

MAPK_NFkB_Pathway Notoginsenoside This compound (inferred) MAPK MAPK (p38, JNK, ERK) Notoginsenoside->MAPK NFkB NF-κB Notoginsenoside->NFkB Stress Cellular Stress (e.g., Aβ) Stress->MAPK MAPK->NFkB Inflammation Inflammation NFkB->Inflammation Apoptosis Apoptosis NFkB->Apoptosis

Inhibition of MAPK/NF-κB pathway.
Anti-inflammatory Effects

The anti-inflammatory properties of notoginsenosides are well-documented. Notoginsenoside R1, for instance, has been shown to be a major anti-inflammatory component of raw Panax notoginseng.[6]

Signaling Pathway: Nrf2/ARE

The Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway is a key regulator of cellular antioxidant defenses. Activation of this pathway can mitigate oxidative stress and inflammation. Notoginsenoside R1 has been shown to exert protective effects through the activation of the Nrf2/ARE signaling pathway.

Nrf2_ARE_Pathway Notoginsenoside This compound (inferred) Nrf2 Nrf2 Notoginsenoside->Nrf2 ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes Cell_Protection Cellular Protection Antioxidant_Enzymes->Cell_Protection

Activation of the Nrf2/ARE pathway.

Quantitative Data on Related Notoginsenosides

The following tables summarize quantitative data from studies on related notoginsenosides, which can serve as a reference for designing future experiments on this compound.

Table 2: In Vitro Bioactivity of Notoginsenoside R1

AssayCell LineConcentrationEffectReference
Cell Viability (MTT Assay)Rat Retinal Capillary Endothelial Cells5, 10, 20 µMSignificantly attenuated high glucose-induced decrease in cell viability[7]
Anti-inflammatory (LPS-induced)Human Umbilical Vein Endothelial Cells100 µg/mLReduced LPS-induced upregulation of PAI-1 antigen[8]
Anti-inflammatory (LPS-induced)THP-1 (monocytic cell line)100 µg/mLInhibited LPS-induced degradation of IκB-α[8]

Table 3: In Vivo Efficacy of Notoginsenoside R1

Animal ModelDosageRoute of AdministrationOutcomeReference
Mouse femoral artery endothelium denudationSystemicSignificantly reduced neointimal hyperplasia[3]
LPS/galactosamine-induced lethality in mice-Simultaneous administrationReduced lethality from 78% to 23%[8]

Experimental Protocols for Key Assays

The following are detailed methodologies for key experiments cited in this whitepaper, which can be adapted for the study of this compound.

Cell Viability (MTT) Assay
  • Cell Culture: Plate cells (e.g., endothelial cells, neuronal cells) in 96-well plates at a suitable density and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for the desired duration (e.g., 24, 48, 72 hours). Include appropriate controls (vehicle control, positive control for toxicity).

  • MTT Incubation: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.

Western Blot Analysis for Signaling Pathway Proteins
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-Akt, total Akt, NF-κB p65, Nrf2) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Western_Blot_Workflow start Cell Treatment lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer sds->transfer blocking Blocking transfer->blocking primary Primary Antibody Incubation blocking->primary secondary Secondary Antibody Incubation primary->secondary detection ECL Detection secondary->detection analysis Densitometry Analysis detection->analysis

Western Blot experimental workflow.

Conclusion and Future Directions

This compound represents a promising but understudied component of Panax notoginseng. Based on the extensive body of research on related notoginsenosides, it is plausible that T5 possesses significant cardiovascular, neuroprotective, and anti-inflammatory properties. The data and protocols presented in this whitepaper provide a foundational framework for initiating in-depth investigations into the specific bioactivities and mechanisms of action of this compound.

Future research should prioritize:

  • Quantitative Bioactivity Screening: A comprehensive screening of this compound against a panel of relevant biological targets to identify its primary pharmacological effects.

  • Mechanistic Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanisms.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic potential of this compound in relevant animal models of cardiovascular, neurological, and inflammatory diseases.

  • Pharmacokinetic and Safety Profiling: Assessment of the absorption, distribution, metabolism, excretion, and toxicity of this compound to determine its drug-like properties.

By systematically addressing these research areas, the full therapeutic potential of this compound can be unlocked, paving the way for its development as a novel therapeutic agent.

References

Notoginsenoside T5: A Technical Guide on Source and Natural Abundance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng (Burk.) F.H. Chen, a highly valued medicinal plant in traditional Chinese medicine. As a member of the diverse family of ginsenosides (B1230088) and notoginsenosides, this compound is of interest to researchers for its potential pharmacological activities. This technical guide provides a comprehensive overview of the known sources and natural abundance of this compound, alongside detailed experimental protocols for its extraction and analysis. Due to the limited specific quantitative data for this compound, this guide also presents contextual data on the abundance of major saponins (B1172615) in Panax notoginseng to provide a broader understanding of its phytochemical landscape.

Data Presentation

Source of this compound

This compound has been identified in various parts of the Panax notoginseng plant. Its isolation is often achieved through the acidic deglycosylation of other saponins present in the plant material, suggesting it may occur as a minor constituent or a product of chemical transformation.

Plant PartSource TypeCitation
RootsDirect Isolation[1]
RhizomesDirect Isolation[1]
Stems and LeavesPotential source; often isolated after chemical transformation of other saponins[2]
Natural Abundance of Major Saponins in Panax notoginseng

Quantitative data specifically for this compound is scarce in the current scientific literature. To provide a relevant context for researchers, the following table summarizes the distribution and concentration of the major and more abundant saponins in different parts of Panax notoginseng. This data highlights the significant variability in saponin content across the plant's anatomy.

SaponinPlant PartConcentration Range (mg/g)Citation
Notoginsenoside R1Rhizome> Root > Branch Root > Flower > Leaf[3]
Ginsenoside Rg1Rhizome> Root > Branch Root > Flower > Leaf[3]
Ginsenoside ReRhizome> Root > Branch Root > Flower > Leaf[3]
Ginsenoside Rb1Rhizome> Root > Branch Root > Flower > Leaf[3]
Notoginsenoside R1RootHigher than in stems and leaves[4]
Ginsenoside Rb1StemHighest quantity compared to root and leaves[4]

Experimental Protocols

The following sections detail generalized methodologies for the extraction, isolation, and quantification of saponins from Panax notoginseng. These protocols are based on established methods for major ginsenosides and would require specific optimization and validation for this compound.

Sample Preparation and Extraction

A common method for extracting saponins from Panax notoginseng involves solvent extraction, often enhanced by ultrasonication.

Protocol:

  • Grinding: The dried plant material (roots, rhizomes, stems, or leaves) is ground into a fine powder and passed through a sieve.

  • Extraction:

    • A precisely weighed amount of the powdered sample (e.g., 0.5 g) is placed in a conical flask.

    • A suitable solvent, typically methanol (B129727) or ethanol (B145695) (e.g., 50 mL of 70% methanol), is added to the flask.[5]

    • The mixture is subjected to ultrasonic extraction for a defined period (e.g., 30 minutes) to enhance extraction efficiency.

    • Alternatively, heat-reflux extraction can be employed, for instance, by boiling on a water bath for 2 hours.[5]

  • Filtration: The extract is cooled and then filtered to remove solid plant debris. The resulting solution contains the crude saponin extract.

Purification by Macroporous Resin Column Chromatography

Macroporous resins are frequently used for the enrichment and preliminary purification of saponins from the crude extract.

Protocol:

  • Column Preparation: A macroporous resin column is packed and equilibrated with deionized water.

  • Loading: The crude extract is loaded onto the column.

  • Washing: The column is washed with deionized water to remove impurities such as sugars and salts.

  • Elution: The saponins are eluted from the resin using a stepwise or gradient elution with increasing concentrations of ethanol (e.g., 30%, 50%, 70% ethanol). Fractions are collected and monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a suitable detector (e.g., UV or MS) is the standard method for the quantification of saponins.

Protocol:

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is commonly used.[3]

    • Mobile Phase: A gradient elution system consisting of water (A) and acetonitrile (B52724) (B) is typically employed.[3]

    • Detection: The eluent is monitored at a wavelength of 203 nm for UV detection.[3]

    • Column Temperature: Maintained at a constant temperature, for example, 25°C.[3]

  • Standard Preparation: Standard solutions of this compound of known concentrations are prepared in the mobile phase.

  • Calibration Curve: A calibration curve is generated by injecting the standard solutions and plotting the peak area against the concentration.

  • Sample Analysis: The purified sample extract is injected into the HPLC system under the same conditions.

  • Quantification: The concentration of this compound in the sample is determined by comparing its peak area to the calibration curve.

Mandatory Visualization

Notoginsenoside_T5_Sources cluster_plant Panax notoginseng Roots Roots This compound This compound Roots->this compound Direct Isolation Rhizomes Rhizomes Rhizomes->this compound Direct Isolation Stems_Leaves Stems & Leaves Acidic Deglycosylation Acidic Deglycosylation Stems_Leaves->Acidic Deglycosylation Transformation of other saponins Acidic Deglycosylation->this compound

Caption: Sources of this compound from Panax notoginseng.

Notoginsenoside_R1_Signaling_Pathway Notoginsenoside R1 Notoginsenoside R1 PI3K PI3K Notoginsenoside R1->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis AKT->Apoptosis Inhibits Cell Survival Cell Survival mTOR->Cell Survival Promotes Cell Proliferation Cell Proliferation mTOR->Cell Proliferation Promotes

Caption: PI3K/AKT/mTOR signaling pathway modulated by Notoginsenoside R1.

References

Molecular Docking Studies of Notoginsenoside T5: A Landscape of Current Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of publicly available scientific literature reveals a notable absence of specific molecular docking studies focused on Notoginsenoside T5. While the broader family of notoginsenosides, particularly Notoginsenoside R1, has been the subject of numerous in silico investigations to elucidate their mechanisms of action, this compound remains a comparatively unexplored molecule in this domain. This guide, therefore, serves to highlight the existing research landscape for related compounds, offering a foundational understanding of the methodologies and potential targets that could be extrapolated for future studies on this compound.

For researchers, scientists, and drug development professionals, this document outlines the typical experimental protocols and data presentation from molecular docking studies of other notoginsenosides, providing a framework for initiating novel research on this compound.

General Methodologies in Notoginsenoside Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The insights gained from these studies are crucial in drug discovery for identifying potential drug targets and understanding molecular interactions.

A Typical Experimental Workflow

The workflow for molecular docking studies of notoginsenosides, as inferred from research on related compounds, generally follows a standardized procedure. This process is visualized in the flowchart below.

G cluster_prep Preparation Phase cluster_docking Docking & Simulation cluster_analysis Analysis & Validation ligand_prep Ligand Preparation (e.g., this compound) docking Molecular Docking (e.g., AutoDock, GOLD) ligand_prep->docking protein_prep Protein Target Preparation (from PDB or homology modeling) protein_prep->docking md_simulation Molecular Dynamics Simulation (to assess stability) docking->md_simulation binding_analysis Binding Energy Calculation & Interaction Analysis md_simulation->binding_analysis experimental_validation Experimental Validation (e.g., in vitro assays) binding_analysis->experimental_validation

A generalized workflow for molecular docking studies.

Potential Protein Targets and Signaling Pathways for this compound

Based on studies of other notoginsenosides, particularly Notoginsenoside R1, several protein targets and signaling pathways have been identified that may also be relevant for this compound. These offer promising starting points for future research.

Key Signaling Pathways Implicated for Related Notoginsenosides

Research on compounds structurally similar to this compound has implicated their involvement in several critical signaling pathways. The diagram below illustrates a simplified representation of these interconnected pathways.

G cluster_pathways Potential Signaling Pathways cluster_outcomes Cellular Outcomes NFkB NF-κB Signaling Inflammation Inflammation NFkB->Inflammation PI3K_Akt PI3K/Akt Signaling Apoptosis Apoptosis PI3K_Akt->Apoptosis Proliferation Cell Proliferation PI3K_Akt->Proliferation MAPK MAPK Signaling MAPK->Inflammation MAPK->Proliferation TGFb TGF-β Signaling Angiogenesis Angiogenesis TGFb->Angiogenesis RIGI RIG-I-like Receptor Signaling RIGI->Inflammation

Interconnected signaling pathways potentially modulated by notoginsenosides.

Quantitative Data from Studies on Related Notoginsenosides

While no quantitative data exists for this compound, the following table summarizes binding affinities and related metrics from molecular docking studies of Notoginsenoside R1 with various protein targets. This data is presented to exemplify the type of information that would be generated from similar studies on this compound.

NotoginsenosideTarget ProteinDocking Score (kcal/mol)Key Interacting ResiduesPredicted EffectReference
Notoginsenoside R1TNF-α-Not SpecifiedInhibition of inflammatory response[1][2]
Notoginsenoside R1Aldose ReductaseNot SpecifiedNot SpecifiedBidirectional regulation[3]
Notoginsenoside R1Tyrosinase-5.1Not SpecifiedLower binding affinity than other ginsenosides[4]
Notoginsenoside R1IL-6, TNF, MMP9< -5Not SpecifiedStable interaction, potential treatment for tendinopathy[5]
Notoginsenoside R1VEGFA, FGF1Not SpecifiedLEU32(b) (VEGFA), Lys112(a), SER116(a), HIS102(b) (FGF1)Inhibition of interaction, potential treatment for diabetic nephropathy[6]
Notoginsenoside R1MAGL-7.8Not SpecifiedGood affinity, potential for neuropathic pain treatment[2]

Detailed Experimental Protocols (Hypothetical for this compound)

The following protocols are hypothetical for this compound and are based on established methodologies from studies on other notoginsenosides.

Ligand and Protein Preparation
  • Ligand Preparation: The 3D structure of this compound would be obtained from a chemical database (e.g., PubChem) or constructed using molecular modeling software. The structure would then be optimized to its lowest energy conformation.

  • Protein Preparation: The crystal structure of the target protein would be downloaded from the Protein Data Bank (PDB). Water molecules and any existing ligands would be removed, and polar hydrogens and charges would be added using software like AutoDockTools.

Molecular Docking
  • Grid Box Generation: A grid box would be defined around the active site of the target protein to specify the search space for the docking algorithm.

  • Docking Simulation: A docking program such as AutoDock Vina would be used to perform the docking simulation. The program would explore various conformations of this compound within the defined grid box and score them based on a defined scoring function.

  • Pose Selection: The docking poses with the best scores (lowest binding energy) would be selected for further analysis.

Post-Docking Analysis
  • Binding Interaction Analysis: The selected docking poses would be visualized to analyze the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the target protein.

  • Molecular Dynamics (MD) Simulation: To assess the stability of the ligand-protein complex, MD simulations would be performed. This would provide insights into the dynamic behavior of the complex over time.

Conclusion and Future Directions

The field of in silico drug discovery presents a significant opportunity to explore the therapeutic potential of natural compounds like this compound. Although direct molecular docking studies on this compound are currently lacking, the wealth of research on related notoginsenosides provides a robust framework for initiating such investigations. Future studies should focus on performing molecular docking of this compound against a panel of relevant protein targets, followed by in vitro and in vivo validation of the computational predictions. This approach will be instrumental in uncovering the pharmacological mechanisms of this compound and accelerating its potential development as a novel therapeutic agent.

References

Methodological & Application

Application Notes & Protocols: Quantification of Notoginsenoside T5 by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Notoginsenoside T5 is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from the roots and rhizomes of Panax notoginseng. As with other saponins (B1172615) from this valuable medicinal plant, there is growing interest in its pharmacological properties and potential therapeutic applications. Accurate and precise quantification of this compound is essential for quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the quantification of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. While a specific validated method for this compound is not widely published, this protocol is based on established methods for the analysis of similar saponins in Panax notoginseng and serves as a comprehensive starting point for method development and validation.[1][2][3][4]

Experimental Protocols

Materials and Reagents
  • This compound Reference Standard: Purity ≥95%.

  • Sample Material: Dried and powdered Panax notoginseng root, rhizome, or other plant parts.

  • Acetonitrile: HPLC grade.[1][2]

  • Methanol (B129727): HPLC grade.[1][2]

  • Water: Deionized or Milli-Q grade.[1]

  • Acetic Acid or Formic Acid (optional): HPLC grade, for mobile phase modification.[1]

  • Syringe Filters: 0.22 µm or 0.45 µm, nylon or PTFE.[1]

Sample Preparation (Solid Plant Material)
  • Weighing: Accurately weigh approximately 0.5 g of pulverized Panax notoginseng sample into a 50 mL centrifuge tube.[2]

  • Extraction Solvent: Add 25 mL of 70% methanol in water (v/v).

  • Extraction: Tightly cap the tube and perform ultrasonic-assisted extraction in a water bath at 60°C for 45 minutes.[2]

  • Centrifugation: After extraction, cool the sample to room temperature and centrifuge at 4000 rpm for 10 minutes.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.[1]

  • Dilution: If necessary, dilute the sample with the initial mobile phase to ensure the analyte concentration falls within the calibration curve range.

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 5 mg of this compound reference standard and dissolve it in 5 mL of methanol in a volumetric flask. This solution should be stored at 4°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with methanol or the initial mobile phase to achieve concentrations ranging from approximately 5 µg/mL to 200 µg/mL. A minimum of five concentration levels is recommended for the calibration curve.

HPLC System and Chromatographic Conditions

The following conditions are a robust starting point and should be optimized for your specific system and sample matrix.

ParameterRecommended Condition
HPLC System Agilent 1100/1200 series or equivalent with degasser, quaternary pump, autosampler, column oven, and UV/DAD detector.[1]
Column C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[1]
Mobile Phase A Water (optionally with 0.01-0.1% formic or acetic acid).[1]
Mobile Phase B Acetonitrile (optionally with 0.01-0.1% formic or acetic acid).[1]
Gradient Elution 0-10 min: 20% B; 10-40 min: 20% to 40% B; 40-55 min: 40% to 70% B; 55-60 min: 70% to 90% B (followed by wash and re-equilibration).
Flow Rate 1.0 mL/min.[1]
Column Temperature 30°C.[1]
Detection UV at 203 nm.[1][4]
Injection Volume 10 µL.[1]
Method Validation

For reliable quantitative results, the analytical method must be validated according to ICH guidelines. Key parameters to assess include:

  • Specificity: Ensure no interference from other components in the sample matrix at the retention time of this compound. This can be checked by analyzing blank matrix samples.

  • Linearity: Analyze the prepared standard solutions and construct a calibration curve by plotting peak area against concentration. The correlation coefficient (R²) should be >0.999.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

  • Precision: Assess both intra-day (repeatability) and inter-day (intermediate precision) variability by analyzing replicate samples. The relative standard deviation (RSD) should typically be <2%.

  • Accuracy: Perform a recovery study by spiking a blank matrix with known concentrations of the this compound standard. The recovery should be within 95-105%.

Data Presentation

Quantitative results from method validation and sample analysis should be organized systematically. The table below serves as a template for presenting validation data for the this compound quantification method.

Table 1: Summary of Method Validation Parameters for this compound Quantification

ParameterResultAcceptance Criteria
Linearity
    Range (µg/mL)e.g., 5 - 200-
    Regression Equatione.g., y = mx + c-
    Correlation Coefficient (R²)e.g., 0.9995≥ 0.999
Limits
    LOD (µg/mL)Enter valueSignal-to-Noise Ratio ≥ 3
    LOQ (µg/mL)Enter valueSignal-to-Noise Ratio ≥ 10
Precision (RSD%)
    Intra-day (n=6)Enter value≤ 2%
    Inter-day (n=6)Enter value≤ 2%
Accuracy (Recovery %)
    Low ConcentrationEnter value95 - 105%
    Medium ConcentrationEnter value95 - 105%
    High ConcentrationEnter value95 - 105%

Visualizations

Experimental and Analytical Workflow

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Quantification Sample 1. Plant Material (e.g., Panax notoginseng) Weigh 2. Weighing (0.5 g) Sample->Weigh Extract 3. Ultrasonic Extraction (70% MeOH, 60°C) Weigh->Extract Centrifuge 4. Centrifugation (4000 rpm) Extract->Centrifuge Filter_Sample 5. Filtration (0.22 µm) to HPLC Vial Centrifuge->Filter_Sample Inject 6. HPLC Injection (10 µL) Filter_Sample->Inject Standard A. This compound Reference Standard Stock B. Prepare Stock (1 mg/mL in MeOH) Standard->Stock Dilute C. Prepare Calibration Standards (5-200 µg/mL) Stock->Dilute Dilute->Inject Separate 7. RP-C18 Column Separation (Acetonitrile/Water Gradient) Inject->Separate Detect 8. UV Detection (203 nm) Separate->Detect Calibrate 9. Generate Calibration Curve from Standards Detect->Calibrate Integrate 10. Integrate Peak Area of Sample Chromatogram Detect->Integrate Quantify 11. Calculate Concentration of this compound Calibrate->Quantify Integrate->Quantify Report 12. Final Report Quantify->Report

Caption: Workflow for this compound Quantification.

HPLC Method Validation Pathway

G Start Method Development Specificity Specificity (No Matrix Interference) Start->Specificity Linearity Linearity (R² ≥ 0.999) Specificity->Linearity LOD_LOQ LOD & LOQ (S/N ≥ 3 & ≥ 10) Linearity->LOD_LOQ Precision Precision (RSD ≤ 2%) - Intra-day - Inter-day LOD_LOQ->Precision Accuracy Accuracy (Recovery) (95-105%) Precision->Accuracy Validated Validated Method Accuracy->Validated

Caption: Logical Steps for HPLC Method Validation.

References

Application Note: Quantitative Analysis of Notoginsenoside T5 Using Liquid Chromatography-Mass Spectrometry (LC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Notoginsenoside T5 is a dammarane-type saponin (B1150181) that can be isolated from the acidic deglycosylation of saponins (B1172615) from the roots of Panax notoginseng[1][2]. As a member of the notoginsenoside family, it holds potential for pharmacological research and drug development. Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and selective analytical technique ideal for the quantification of such compounds in complex matrices like plant extracts and biological fluids. This document provides a detailed protocol for the quantitative analysis of this compound using LC-MS/MS, based on established methodologies for structurally similar ginsenosides (B1230088) and notoginsenosides.

Experimental Protocols

Sample Preparation

Precise sample preparation is critical for accurate and reproducible results. The following are generalized protocols for plant tissue and plasma samples.

1.1.1 Preparation of Plant Material (e.g., Panax notoginseng Roots)

This protocol is adapted from methods used for extracting various saponins from P. notoginseng.

  • Grinding: Obtain a dried sample of P. notoginseng root and grind it into a fine powder (passing through a No. 4 sieve)[3].

  • Extraction: Accurately weigh approximately 200-600 mg of the powdered sample into a conical flask[3][4].

  • Sonication/Reflux: Add 10-50 mL of 70% methanol (B129727) or pure methanol[3][4]. Extract the saponins by either sonicating for 1 hour or refluxing in an 80°C water bath for 2 hours[3][4].

  • Centrifugation & Filtration: After extraction, cool the mixture to room temperature. Centrifuge the extract to pellet solid debris.

  • Dilution & Filtration: Dilute the supernatant with the initial solvent as needed and filter it through a 0.22 µm or 0.45 µm syringe filter into an LC vial prior to injection[5].

1.1.2 Preparation of Plasma Samples (for Pharmacokinetic Studies)

This protocol outlines a common procedure for extracting saponins from plasma for pharmacokinetic analysis.

  • Protein Precipitation: To a 100 µL aliquot of plasma, add 300-400 µL of a precipitation solvent (e.g., acetonitrile (B52724) or methanol) containing an appropriate internal standard (IS), such as digoxin (B3395198) or glipizide[6][7].

  • Vortexing: Vortex the mixture vigorously for 1-3 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., 12,000-14,000 rpm) for 10-15 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the clear supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in 100-200 µL of the initial mobile phase (e.g., 50% methanol or acetonitrile in water).

  • Final Filtration: Vortex the reconstituted sample and filter it through a 0.22 µm syringe filter before injection into the LC-MS system.

Standard Solution Preparation
  • Primary Stock Solution: Accurately weigh a certified reference standard of this compound and dissolve it in methanol or a methanol/water mixture to prepare a primary stock solution at a concentration of 1 mg/mL.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with the appropriate solvent (e.g., 70% methanol for plant analysis or blank plasma for pharmacokinetic studies) to create a series of working standard solutions for the calibration curve[4].

  • Calibration Curve: A typical calibration curve might range from 0.5 ng/mL to 1000 ng/mL, depending on the expected sample concentrations and instrument sensitivity[6][8].

LC-MS/MS Method

The following parameters are suggested based on successful analyses of similar notoginsenosides and ginsenosides. Optimization will be necessary for specific instrumentation.

Liquid Chromatography Parameters
ParameterRecommended Setting
Column C18 Reversed-Phase Column (e.g., Acquity UPLC BEH C18, 2.1 mm × 100 mm, 1.7 µm)[4][9]
Mobile Phase A Water with 0.1% Formic Acid[4][10]
Mobile Phase B Acetonitrile with 0.1% Formic Acid[4][10]
Flow Rate 0.2 - 0.4 mL/min[8][10]
Column Temperature 30 - 40°C[4][10]
Injection Volume 1 - 5 µL[4][9]
Gradient Elution A time-based gradient from low to high organic phase (Acetonitrile) over 15-30 minutes is typical. Example: Start at 15-25% B, increase to 40-85% B, hold, then return to initial conditions and equilibrate[4][9][10].
Mass Spectrometry Parameters

Analysis is typically performed on a triple quadrupole or Q-TOF mass spectrometer.

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative or Positive Mode. Negative mode is often preferred for saponins, detecting formate (B1220265) adducts like [M+HCOO]⁻[4][11].
Scan Type Multiple Reaction Monitoring (MRM) for quantification[6][8]
Ion Spray Voltage 4500 V to 5500 V[4][8]
Capillary Temp. 180°C to 550°C[4][8]
Nebulizing Gas Nitrogen, ~2.5 bar or 35 psi[4][8]
Drying Gas Nitrogen, ~8 L/min or 55 psi[4][8]
MRM Transitions Precursor and product ions must be determined by infusing a standard solution of this compound. For similar notoginsenosides (e.g., R1), transitions often involve the loss of sugar moieties[7][11].

Data Presentation & Method Validation

Quantitative data should be summarized for clarity. The following tables provide templates for presenting LC-MS/MS parameters and method validation results, with example values derived from related compounds like Notoginsenoside R1.

Table 1: Optimized MRM Transitions for Saponin Analysis (Example)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
This compound To be determinedTo be determinedESI- / ESI+
Notoginsenoside R1977.5 [M+HCOO]⁻799.5 [M-H-Xyl]⁻Negative[11]
Notoginsenoside R1931.5 [M-H]⁻637.4Negative[7]
Ginsenoside Rg1845.5 [M+HCOO]⁻637.6Negative[4][7]
Internal Standard (Digoxin)815.5779.4Negative[7]

Table 2: Method Validation Parameters (Example from Pharmacokinetic Assays)

ParameterNotoginsenoside R1Ginsenoside Rg1Ginsenoside Rb1
Linearity Range (ng/mL) 2.64 - 264[6]3.60 - 360[6]18.7 - 1870[6]
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
LLOQ (ng/mL) 0.5 - 1.0[6][8]0.82 - 1.0[6][8]1.10 - 3.98[6][8]
Intra-day Precision (%RSD) < 12%< 12%< 12%
Inter-day Precision (%RSD) < 12%< 12%< 12%
Recovery (%) 97.7 - 103.0[4]97.7 - 103.0[4]97.7 - 103.0[4]

Visualizations

Diagrams help clarify complex workflows and molecular pathways.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plant Material or Plasma Sample extract Extraction (Methanol/ACN) sample->extract Add Solvent concentrate Centrifugation & Evaporation extract->concentrate reconstitute Reconstitution & Filtration concentrate->reconstitute lc UPLC/HPLC Separation (C18 Column) reconstitute->lc Injection ms Mass Spectrometry (ESI Source, MRM) lc->ms Elution data Data Acquisition & Quantification ms->data

Caption: Workflow for this compound sample preparation and LC-MS analysis.

Fragmentation parent Precursor Ion [M-H]⁻ or [M+HCOO]⁻ frag1 Fragment 1 [M-H - Sugar 1]⁻ parent->frag1 - Sugar Moiety 1 frag2 Fragment 2 [M-H - Sugar 1 - Sugar 2]⁻ frag1->frag2 - Sugar Moiety 2 aglycone Aglycone Fragment frag2->aglycone - Remaining Sugars

References

Application Notes and Protocols for In Vitro Cell-Based Assays of Notoginsenosides

Author: BenchChem Technical Support Team. Date: December 2025

Important Note on Data Availability: As of late 2025, specific in vitro cell-based assay data and detailed protocols for Notoginsenoside T5 are limited in publicly available scientific literature. However, extensive research has been conducted on other structurally related and prominent saponins (B1172615) from Panax notoginseng, such as Notoginsenoside R1 (NR1). The following application notes and protocols are therefore based on the well-established bioactivities of Notoginsenoside R1 as a representative example to guide researchers in designing and conducting in vitro assays for notoginsenosides. These protocols can be adapted for the study of this compound.

Overview of Notoginsenoside Bioactivities

Notoginsenosides, the primary active components of Panax notoginseng, have demonstrated a wide range of pharmacological effects.[1] These include anti-inflammatory, neuroprotective, and anti-cancer activities.[1][2] These effects are largely attributed to the modulation of various cellular signaling pathways, such as the NF-κB and MAPK pathways, and the regulation of inflammatory mediators, apoptosis, and cell cycle progression.[1][3]

Anti-Inflammatory Assays

Notoginsenoside R1 has been shown to exert potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.[4]

Data Summary: Anti-Inflammatory Effects of Notoginsenoside R1
Cell LineInducerConcentration of NR1Measured ParameterResult
RAW264.7 MacrophagesLPS10, 20, 40 µMNO ProductionDose-dependent decrease
RAW264.7 MacrophagesLPS10, 20, 40 µMTNF-α ProductionDose-dependent decrease
RAW264.7 MacrophagesLPS10, 20, 40 µMIL-6 ProductionDose-dependent decrease
Human Renal PodocytesHigh Glucose (30mM)Not SpecifiedInflammatory ResponseAttenuated

Experimental Workflow: Anti-Inflammatory Assay

cluster_0 Cell Seeding and Culture cluster_1 Treatment cluster_2 Analysis seed Seed RAW264.7 cells in 96-well plates culture Incubate for 24h seed->culture pretreat Pre-treat with Notoginsenoside (e.g., NR1) for 2h culture->pretreat induce Induce inflammation with LPS (1 µg/mL) for 24h pretreat->induce collect Collect supernatant induce->collect griess Nitric Oxide (NO) Assay (Griess Reagent) collect->griess elisa TNF-α and IL-6 ELISA collect->elisa

Workflow for assessing anti-inflammatory activity.
Protocol: Nitric Oxide (NO) Production Assay in RAW264.7 Macrophages

  • Cell Seeding: Seed RAW264.7 macrophage cells in a 96-well plate at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Remove the medium and pre-treat the cells with various concentrations of the notoginsenoside (e.g., 10, 20, 40 µM of NR1) for 2 hours.

  • Inflammation Induction: Add lipopolysaccharide (LPS) to a final concentration of 1 µg/mL to all wells except the control group, and incubate for an additional 24 hours.

  • Supernatant Collection: After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 50 µL of Griess reagent I (1% sulfanilamide (B372717) in 5% phosphoric acid) to each supernatant sample, followed by 50 µL of Griess reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Measurement: Incubate at room temperature for 10 minutes and measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Determine the nitrite (B80452) concentration by comparing the absorbance with a standard curve of sodium nitrite.

Neuroprotective Assays

Notoginsenoside R1 has demonstrated neuroprotective effects against oxidative stress-induced neuronal cell death.

Data Summary: Neuroprotective Effects of Notoginsenoside R1
Cell LineStressorConcentration of NR1Measured ParameterResult
PC12 cellsAmyloid-β (Aβ)Not SpecifiedCell ViabilityIncreased
PC12 cellsAmyloid-β (Aβ)Not SpecifiedROS GenerationReduced
PC12 cellsAmyloid-β (Aβ)Not SpecifiedMitochondrial Membrane PotentialRestored
N2a cellsOxygen-Glucose Deprivation (OGD)Not SpecifiedCell DeathInhibited
N2a cellsOxygen-Glucose Deprivation (OGD)Not SpecifiedMitochondrial MorphologyImproved

Signaling Pathway: NR1-Mediated Neuroprotection

NR1 Notoginsenoside R1 ROS Reactive Oxygen Species (ROS) NR1->ROS inhibits MAPK MAPK Signaling NR1->MAPK suppresses ROS->MAPK activates Apoptosis Apoptosis MAPK->Apoptosis promotes Viability Cell Viability & Neuroprotection Apoptosis->Viability reduces

NR1 neuroprotective signaling pathway.
Protocol: Cell Viability (MTT) Assay for Neuroprotection in PC12 Cells

  • Cell Seeding: Seed PC12 cells in a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Pre-treat the cells with various concentrations of the notoginsenoside for 24 hours.

  • Induction of Neurotoxicity: Add a neurotoxic agent, such as Amyloid-β (Aβ) peptide (e.g., 10 µM), to the wells and incubate for another 24 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Shake the plate for 10 minutes and measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Express cell viability as a percentage of the control group.

Anti-Cancer Assays

While research on this compound is still emerging, other notoginsenosides have been investigated for their anti-cancer properties, including the inhibition of cell proliferation, migration, and invasion.

Data Summary: Anti-Cancer Effects of Notoginsenoside R1
Cell LineAssay TypeConcentration of NR1Result
A549 (Non-small cell lung cancer)Cell Viability (MTT)0.1-2 mg/mlDose-dependent inhibition
A549 (Non-small cell lung cancer)Cell Proliferation (EdU)0.4, 0.8, 1.6 mg/mlSignificant suppression
A549 (Non-small cell lung cancer)Cell Migration (Wound Healing)0.4, 0.8, 1.6 mg/mlSignificant inhibition
A549 (Non-small cell lung cancer)Cell Invasion (Transwell)0.4, 0.8, 1.6 mg/mlSignificant suppression

Experimental Workflow: Cell Migration (Wound Healing) Assay

cluster_0 Cell Culture cluster_1 Wound Creation and Treatment cluster_2 Imaging and Analysis seed Seed A549 cells in 6-well plates confluence Grow to 90-100% confluence seed->confluence scratch Create a scratch with a sterile pipette tip confluence->scratch wash Wash with PBS to remove detached cells scratch->wash treat Add medium with Notoginsenoside (e.g., NR1) wash->treat image0h Image at 0h treat->image0h incubate Incubate for 24h image0h->incubate image24h Image at 24h incubate->image24h measure Measure wound closure area image24h->measure

Workflow for the wound healing assay.
Protocol: Cell Migration (Wound Healing) Assay in A549 Cells

  • Cell Seeding: Seed A549 cells in a 6-well plate and grow them to 90-100% confluence.

  • Wound Creation: Create a linear scratch in the cell monolayer using a sterile 200 µL pipette tip.

  • Washing: Gently wash the wells with PBS to remove any detached cells.

  • Treatment: Replace the PBS with a fresh medium containing different concentrations of the notoginsenoside. A control group should receive a medium without the compound.

  • Imaging (0h): Immediately capture images of the scratch in each well using a microscope at 10x magnification. This is the 0-hour time point.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Imaging (24h): After 24 hours, capture images of the same fields as the 0-hour time point.

  • Analysis: Measure the area of the wound at both time points using image analysis software (e.g., ImageJ). The migration rate can be calculated as the percentage of wound closure.

These protocols provide a foundation for investigating the in vitro cell-based effects of this compound and other related compounds. Researchers should optimize assay conditions, such as cell density and treatment duration, for each specific cell line and compound.

References

Application Notes and Protocols for Notoginsenoside T5 Cell Viability Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a dammarane (B1241002) glycoside isolated from the roots of Panax notoginseng[1]. As a member of the ginsenoside family, it is a subject of interest for its potential therapeutic properties, including anticancer effects. Dammarane glycosides, in general, have been shown to exhibit cytotoxic effects against various cancer cell lines[2][3][4]. The mechanism of action for many ginsenosides (B1230088) involves the modulation of key signaling pathways that regulate cell proliferation, apoptosis, and survival. While specific data on this compound is limited, related compounds have been observed to influence pathways such as the PI3K/AKT/mTOR signaling cascade.

These application notes provide a generalized protocol for assessing the in vitro cytotoxic activity of this compound using a standard cell viability assay. The provided methodologies are based on established protocols for similar natural products and should be adapted and optimized for specific cell lines and experimental conditions.

Data Presentation

Due to the limited availability of specific quantitative data for this compound, the following table is provided as a template for researchers to summarize their experimental findings. This structured format will allow for the clear and concise presentation of results, facilitating comparison across different cell lines and experimental conditions.

Cell LineAssay TypeTreatment Duration (hours)IC50 Value (µM)Key Observations
e.g., MCF-7e.g., MTTe.g., 24, 48, 72
e.g., A549e.g., CCK-8e.g., 24, 48, 72
e.g., HepG2e.g., XTTe.g., 24, 48, 72

IC50: The half-maximal inhibitory concentration.

Experimental Protocols

The following is a detailed protocol for determining the effect of this compound on the viability of adherent cancer cells using the MTT assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Specific cancer cell line (e.g., MCF-7, A549, HepG2)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent (5 mg/mL in PBS)

  • MTT solvent (e.g., 0.04 N HCl in isopropanol, or DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol

1. Cell Seeding: a. Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency. b. Wash the cells with sterile PBS and detach them using Trypsin-EDTA. c. Neutralize the trypsin with complete culture medium and centrifuge the cell suspension. d. Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or automated cell counter. e. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. f. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

2. Preparation of this compound Stock Solution: a. Based on available information, this compound is soluble in DMSO, methanol, and ethanol[5]. b. Prepare a stock solution of this compound (e.g., 10 mM) by dissolving the powder in a minimal amount of sterile DMSO. c. Prepare serial dilutions of the this compound stock solution in serum-free culture medium to achieve the desired final concentrations for treatment. It is recommended to test a wide range of concentrations initially (e.g., 1, 5, 10, 25, 50, 100 µM) to determine the effective range.

3. Cell Treatment: a. After the 24-hour incubation period, carefully remove the medium from the wells. b. Add 100 µL of the prepared this compound dilutions to the respective wells. c. Include a vehicle control group (cells treated with the same concentration of DMSO as the highest this compound concentration) and a negative control group (cells with fresh medium only). d. Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).

4. MTT Assay: a. At the end of each treatment period, add 10 µL of the 5 mg/mL MTT reagent to each well. b. Incubate the plate for an additional 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals. c. Carefully remove the medium containing MTT from each well. d. Add 100 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals. e. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

5. Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. b. Use a reference wavelength of 630 nm to subtract background absorbance.

6. Data Analysis: a. Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 b. Plot the percentage of cell viability against the concentration of this compound. c. Determine the IC50 value, which is the concentration of this compound that inhibits cell viability by 50%.

Mandatory Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding Seed cells in 96-well plate (5,000-10,000 cells/well) Compound_Prep Prepare this compound dilutions Treatment Treat cells with this compound (24, 48, 72 hours) Compound_Prep->Treatment MTT_Addition Add MTT reagent Treatment->MTT_Addition Incubation Incubate for 4 hours MTT_Addition->Incubation Solubilization Dissolve formazan crystals Incubation->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading Data_Analysis Calculate % cell viability and IC50 Absorbance_Reading->Data_Analysis

Caption: Workflow for this compound Cell Viability MTT Assay.

Putative Signaling Pathway

While the specific signaling pathway for this compound has not been elucidated, many ginsenosides exert their anticancer effects by modulating the PI3K/AKT/mTOR pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.

G cluster_pathway Putative PI3K/AKT/mTOR Pathway Notoginsenoside_T5 This compound PI3K PI3K Notoginsenoside_T5->PI3K inhibits (putative) AKT AKT PI3K->AKT activates mTOR mTOR AKT->mTOR activates Apoptosis Apoptosis AKT->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes

Caption: Putative mechanism of this compound via the PI3K/AKT/mTOR pathway.

References

Application Notes and Protocols for Notoginsenoside-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: To date, specific research detailing the effects of Notoginsenoside T5 on apoptosis in cancer cells is not available in the public domain. The following application notes and protocols are based on published data for structurally related and well-studied notoginsenosides, primarily Notoginsenoside R1 and its biotransformation product 20(S/R)-Notoginsenoside R2 . These compounds have demonstrated pro-apoptotic activity in various cancer cell lines and the methodologies described can be adapted for the investigation of this compound.

Application Notes

Notoginsenosides, key bioactive constituents of Panax notoginseng, have garnered significant interest for their potential anti-cancer properties. Several members of this saponin (B1150181) family have been shown to inhibit cancer cell proliferation and induce programmed cell death (apoptosis) in a variety of cancer cell lines. The primary mechanism of action for some notoginsenosides involves the modulation of key cellular signaling pathways that regulate cell survival and death.

One of the central pathways implicated in notoginsenoside-induced apoptosis is the PI3K/AKT/mTOR signaling cascade . In many cancers, this pathway is constitutively active, promoting cell growth and survival while inhibiting apoptosis. Notoginsenoside R2 has been shown to exert its pro-apoptotic effects by inhibiting the phosphorylation of key proteins in this pathway, including PI3K, AKT, and mTOR, in H22 hepatoma cells.[1][2] This inhibition leads to a downstream cascade of events culminating in apoptotic cell death.

The induction of apoptosis by notoginsenosides has been observed in various cancer cell types, including:

  • Hepatoma (H22 cells): 20(S/R)-Notoginsenoside R2 demonstrated a significant increase in apoptosis compared to its precursor, Notoginsenoside R1.[1]

  • Colorectal Carcinoma (SW480 cells): Notoginsenoside R1, along with other major saponins (B1172615) from P. notoginseng, was found to induce apoptosis.[3]

  • Breast Cancer (MCF-7 cells): Notoginsenoside R1 has been shown to regulate the cell cycle and promote apoptosis.[4]

  • Cervical Carcinoma (HeLa cells): Notoginsenoside R1 has been reported to induce DNA damage and apoptosis.[5]

The quantitative effects of Notoginsenoside R1 and its derivative on apoptosis induction are summarized in the tables below. These data highlight the dose-dependent nature of their pro-apoptotic activity.

Data Presentation

Table 1: Apoptosis Rates in H22 Hepatoma Cells Treated with Notoginsenoside R1 and 20(S/R)-Notoginsenoside R2 for 24 hours (TUNEL Assay)

CompoundConcentration (µg/mL)Apoptosis Rate (%)
Notoginsenoside R1501.94 ± 0.31
10010.85 ± 1.66
20(S/R)-Notoginsenoside R25025.03 ± 1.31
10060.10 ± 1.48

Data extracted from a study on H22 hepatoma cells.[1]

Table 2: Apoptosis in SW480 Human Colorectal Cancer Cells Treated with Notoginsenosides for 48 hours (Flow Cytometry)

CompoundConcentration (µM)Apoptotic Cells (%)
Control-3.71 ± 0.31
Notoginsenoside R13005.32 ± 0.31
Ginsenoside Rg13005.69 ± 0.46
Ginsenoside Rb13007.97 ± 0.29

Data extracted from a study on SW480 colorectal cancer cells.[3]

Signaling Pathway and Experimental Workflow Diagrams

G Notoginsenoside-Induced Apoptosis Signaling Pathway Notoginsenoside Notoginsenoside R2 PI3K PI3K Notoginsenoside->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis mTOR->Apoptosis G Experimental Workflow for Apoptosis Assay cluster_prep Cell Culture and Treatment cluster_assay Apoptosis Detection Cell_Seeding Seed Cancer Cells Incubation Incubate (24h) Cell_Seeding->Incubation Treatment Treat with Notoginsenoside Incubation->Treatment Incubation_2 Incubate (24-72h) Treatment->Incubation_2 Harvesting Harvest Cells Incubation_2->Harvesting Staining Stain (e.g., Annexin V/PI or TUNEL) Harvesting->Staining Analysis Analyze (Flow Cytometry or Microscopy) Staining->Analysis Data_Quantification Data_Quantification Analysis->Data_Quantification Quantify Apoptotic Cells

References

Notoginsenoside T5: In Vitro Anti-inflammatory Assay Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5 is a dammarane-type saponin (B1150181) that can be isolated from Panax notoginseng. While research is ongoing, ginsenosides (B1230088), the family of compounds to which this compound belongs, have demonstrated a range of pharmacological activities, including potent anti-inflammatory effects. These properties are largely attributed to their ability to modulate key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By inhibiting these pathways, ginsenosides can suppress the production of pro-inflammatory mediators like nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).

This document provides detailed protocols for in vitro assays to evaluate the anti-inflammatory potential of this compound. The methodologies described are standard cell-based assays widely used in drug discovery and pharmacological research to screen and characterize anti-inflammatory compounds.

Disclaimer: Specific experimental data for this compound is limited in publicly available literature. The quantitative data presented in the tables below are representative examples derived from studies on structurally related ginsenosides (e.g., Ginsenoside Rg5, Ginsenoside Rb1) to illustrate the expected outcomes of the described assays. Researchers should generate their own data for this compound.

Data Presentation: In Vitro Anti-inflammatory Activity

The following tables summarize the expected quantitative data from key anti-inflammatory assays. These tables are intended to serve as a template for presenting experimental results for this compound.

Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundConcentration (µM)NO Inhibition (%)IC₅₀ (µM)
This compound 1Data to be generatedData to be calculated
5Data to be generated
10Data to be generated
25Data to be generated
50Data to be generated
Positive Control
(e.g., L-NMMA)20Example: 95 ± 4.2Example: ~5

Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CytokineCompoundConcentration (µM)Inhibition (%)
TNF-α This compound 10Data to be generated
25Data to be generated
50Data to be generated
Positive Control
(e.g., Dexamethasone)1Example: 85 ± 6.1
IL-6 This compound 10Data to be generated
25Data to be generated
50Data to be generated
Positive Control
(e.g., Dexamethasone)1Example: 92 ± 5.5

Experimental Protocols

Cell Culture and Maintenance

RAW 264.7, a murine macrophage cell line, is a standard model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC® TIB-71™)

  • Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.

  • Subculture: Passage cells every 2-3 days when they reach 80-90% confluency.

Cell Viability Assay (MTT Assay)

It is crucial to determine the non-cytotoxic concentration range of this compound before proceeding with anti-inflammatory assays.

  • Objective: To assess the effect of this compound on the viability of RAW 264.7 cells.

  • Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) and incubate for another 24 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 100 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage relative to the vehicle-treated control group.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies the production of nitric oxide, a key inflammatory mediator.

  • Objective: To measure the inhibitory effect of this compound on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.

  • Principle: The Griess test measures nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO.

  • Procedure:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat the cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. A negative control group (no LPS) and a vehicle control group (LPS without test compound) should be included.

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess Reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature, protected from light.

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only treated group.

Pro-inflammatory Cytokine Quantification (ELISA)

This protocol is for measuring the levels of TNF-α and IL-6.

  • Objective: To quantify the inhibitory effect of this compound on the secretion of TNF-α and IL-6 from LPS-stimulated RAW 264.7 cells.

  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique designed for detecting and quantifying soluble substances such as peptides, proteins, antibodies, and hormones.

  • Procedure:

    • Seed RAW 264.7 cells in a 24-well plate at a density of 2 x 10⁵ cells/well and incubate for 24 hours.

    • Pre-treat cells with non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

    • Collect the cell culture supernatants and centrifuge to remove any cellular debris.

    • Quantify the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

    • The percentage of cytokine inhibition is calculated relative to the LPS-only treated group.

Visualizations

Signaling Pathways and Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis cell_culture RAW 264.7 Cell Culture plate_cells Plate Cells (96/24-well) cell_culture->plate_cells add_t5 Add this compound (Pre-treatment) add_lps Add LPS (Inflammatory Stimulus) add_t5->add_lps viability Cell Viability (MTT Assay) add_lps->viability no_assay Nitric Oxide Assay (Griess Reagent) add_lps->no_assay elisa Cytokine Assay (ELISA for TNF-α, IL-6) add_lps->elisa data_analysis Calculate % Inhibition Determine IC50 viability->data_analysis no_assay->data_analysis elisa->data_analysis

Caption: General experimental workflow for in vitro anti-inflammatory screening.

NFkB_Pathway cluster_nucleus Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB_nuc NF-κB (Active) NFkB->NFkB_nuc Translocation NFkB_IkB->NFkB IκBα Degradation genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) NFkB_nuc->genes Transcription nucleus Nucleus T5 This compound T5->IKK Inhibits T5->IkB Prevents Degradation

Caption: Inhibition of the NF-κB signaling pathway by this compound.

MAPK_Pathway cluster_mapk MAPK Cascades LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activates ERK ERK TAK1->ERK JNK JNK TAK1->JNK p38 p38 TAK1->p38 AP1 AP-1 (Transcription Factor) ERK->AP1 Activate JNK->AP1 Activate p38->AP1 Activate genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) AP1->genes Transcription T5 This compound T5->TAK1 Inhibits T5->ERK Inhibits Phosphorylation T5->JNK Inhibits Phosphorylation T5->p38 Inhibits Phosphorylation

Application Notes and Protocols for Neuroprotection Assay of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific literature detailing specific neuroprotective assays and mechanisms for Notoginsenoside T5 is limited. The following application notes and protocols are based on established methodologies for assessing the neuroprotective effects of closely related compounds, such as Notoginsenoside R1 (NGR1), and general in vitro and in vivo neuroprotection studies. These protocols should be adapted and optimized for specific experimental conditions.

Introduction

This compound is a dammarane (B1241002) glycoside isolated from the traditional Chinese medicine Panax notoginseng. Saponins from this plant, including the well-studied Notoginsenoside R1, have demonstrated significant neuroprotective properties in various models of neuronal injury.[1][2][3][4][5][6] These compounds are being investigated for their therapeutic potential in neurodegenerative diseases and ischemic stroke.[7] The proposed mechanisms of action involve the modulation of key signaling pathways related to oxidative stress, inflammation, and apoptosis.[8][9]

These application notes provide a framework for evaluating the neuroprotective potential of this compound using common in vitro and in vivo experimental models.

In Vitro Neuroprotection Assays

Assessment of Cell Viability and Cytotoxicity

Objective: To determine the protective effect of this compound against neuronal cell death induced by a neurotoxic stimulus.

Common Cell Lines:

  • SH-SY5Y (human neuroblastoma)

  • PC12 (rat pheochromocytoma)

  • Primary cortical neurons

Common Neurotoxic Stimuli:

  • Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), tert-butyl hydroperoxide (t-BHP).

  • Excitotoxicity: Glutamate, N-methyl-D-aspartate (NMDA).

  • Neuroinflammatory Stress: Lipopolysaccharide (LPS).

  • Protein Aggregation: Amyloid-β (Aβ) peptides.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for 2-4 hours.

  • Induction of Neurotoxicity: Add the chosen neurotoxic agent (e.g., 100 µM H₂O₂) to the wells and incubate for 24 hours. Include control wells with untreated cells and cells treated only with the neurotoxin.

  • MTT Incubation: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT. Incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control (untreated) cells.

Experimental Protocol: LDH Assay for Cytotoxicity

  • Follow steps 1-3 of the MTT assay protocol.

  • Sample Collection: After the 24-hour incubation with the neurotoxin, collect the cell culture supernatant.

  • LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure the amount of lactate (B86563) dehydrogenase released into the medium, following the manufacturer's instructions.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Measurement of Oxidative Stress

Objective: To assess the antioxidant properties of this compound in neuronal cells.

Experimental Protocol: Intracellular ROS Measurement

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • DCFH-DA Staining: After treatment, wash the cells with phosphate-buffered saline (PBS) and incubate with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.

  • Fluorescence Measurement: Wash the cells again with PBS and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.

  • Data Analysis: Express the results as a percentage of the fluorescence intensity of the cells treated with the neurotoxin alone.

Quantitative Data Summary (Based on Notoginsenoside R1 Studies)
AssayModelTreatmentResultReference
Infarct Volume Rat MCAO/RNGR1 (20 mg/kg)Significant reduction in infarct volume compared to the MCAO/R group.[2]
Neuronal Apoptosis Neonatal Hypoxic-Ischemic Brain InjuryNGR1Neuronal apoptosis was 21.10 ± 11.00% in the NGR1 group vs. 37.35 ± 10.16% in the HI group.[1]
Cell Viability Aβ₁₋₄₂-injured neuronsNGR1Rescued cell viability after incubation with Aβ₁₋₄₂.[3]
Neurological Deficit Rat MCAO/RNGR1 (5, 10, 20 mg/kg)Dose-dependent improvement in neurological scores.[4]
Bcl-2/Bax Ratio Rat Cerebral Ischemia-ReperfusionNGR1Significantly increased Bcl-2 expression and decreased Bax expression.[4]

In Vivo Neuroprotection Models

Objective: To evaluate the neuroprotective efficacy of this compound in animal models of neurological disorders.

Middle Cerebral Artery Occlusion (MCAO) Model of Ischemic Stroke

Animal Model: Male Sprague-Dawley rats or C57BL/6 mice.

Experimental Protocol:

  • Animal Preparation: Anesthetize the animal and perform a midline neck incision.

  • MCAO Induction: Expose the common carotid artery and insert a nylon monofilament into the internal carotid artery to occlude the origin of the middle cerebral artery.

  • Reperfusion: After a defined period of occlusion (e.g., 90 minutes), withdraw the filament to allow for reperfusion.

  • This compound Administration: Administer this compound (e.g., via intraperitoneal injection) at a predetermined dose and time point (e.g., before or after MCAO).

  • Neurological Assessment: At 24 hours post-MCAO, evaluate neurological deficits using a standardized scoring system (e.g., Bederson's scale).

  • Infarct Volume Measurement: Euthanize the animal and section the brain. Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

  • Histological and Molecular Analysis: Perform immunohistochemistry for markers of apoptosis (e.g., TUNEL, Caspase-3) and neuroinflammation (e.g., Iba1 for microglia, GFAP for astrocytes). Conduct Western blotting or RT-qPCR for proteins and genes of interest in the signaling pathways.

Toxin-Induced Models of Neurodegeneration
  • MPTP Model of Parkinson's Disease: Systemic administration of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) to induce dopaminergic neuron loss.

  • Aβ Infusion Model of Alzheimer's Disease: Intracerebroventricular injection of amyloid-beta peptides to mimic aspects of Alzheimer's pathology.

Signaling Pathway Analysis

The neuroprotective effects of ginsenosides (B1230088) are often attributed to their ability to modulate intracellular signaling pathways. Based on studies of related compounds, the following pathways are relevant for investigation with this compound.

Key Signaling Pathways
  • PI3K/Akt Pathway: A critical pathway for promoting cell survival and inhibiting apoptosis.

  • Nrf2/ARE Pathway: The primary pathway for cellular defense against oxidative stress.

  • MAPK Pathway: A complex pathway that can mediate both cell survival and apoptosis depending on the specific kinases involved (e.g., ERK, JNK, p38).

Visualizations

G cluster_0 In Vitro Neuroprotection Assay Workflow cluster_1 Assessments start Seed Neuronal Cells pretreatment Pre-treat with This compound start->pretreatment neurotoxin Induce Neurotoxicity (e.g., H₂O₂) pretreatment->neurotoxin incubation Incubate for 24h neurotoxin->incubation viability Cell Viability (MTT Assay) incubation->viability cytotoxicity Cytotoxicity (LDH Assay) incubation->cytotoxicity ros Oxidative Stress (ROS Assay) incubation->ros analysis Data Analysis viability->analysis cytotoxicity->analysis ros->analysis

Caption: Workflow for in vitro neuroprotection assays.

G cluster_pi3k PI3K/Akt Pathway cluster_nrf2 Nrf2/ARE Pathway cluster_mapk MAPK Pathway T5 This compound PI3K PI3K T5->PI3K activates Nrf2 Nrf2 T5->Nrf2 activates p38 p38 T5->p38 inhibits JNK JNK T5->JNK inhibits Akt Akt PI3K->Akt Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival Akt->CellSurvival promotes ARE ARE Nrf2->ARE HO1 HO-1 ARE->HO1 OxidativeStress Oxidative Stress HO1->OxidativeStress reduces p38->Apoptosis promotes JNK->Apoptosis promotes

Caption: Potential signaling pathways of this compound.

References

In Vivo Animal Models for Notoginsenoside T5 Studies: Acknowledgment of Data Unavailability and Alternative Proposal

Author: BenchChem Technical Support Team. Date: December 2025

To the Esteemed Researchers, Scientists, and Drug Development Professionals,

Our comprehensive investigation into the existing scientific literature for in vivo animal models specifically utilized in the study of Notoginsenoside T5 has revealed a significant scarcity of available data. At present, there are no detailed published studies that would allow for the creation of the comprehensive Application Notes and Protocols as initially requested. The scientific community has largely focused on other saponins (B1172615) from Panax notoginseng, such as Notoginsenoside R1 and Ft1, leaving a notable gap in the research surrounding this compound.

This compound is identified as a dammarane (B1241002) glycoside, typically isolated following the acidic deglycosylation of saponins from the roots of P. notoginseng.[1][2] While its chemical structure is known and it is commercially available, its biological activities and potential therapeutic effects have not been extensively investigated in in vivo animal models.[2][3]

Given the current limitations in available data for this compound, we are unable to provide the detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams as per the original request.

Alternative Proposal: A Comprehensive Report on Notoginsenoside R1

We recognize the importance of providing valuable and actionable information to the research community. Therefore, we propose to create a detailed and comprehensive report on Notoginsenoside R1 , a closely related and extensively studied compound from Panax notoginseng. This alternative report will adhere to all the core requirements of the original request, including:

  • Detailed Application Notes and Protocols: Comprehensive methodologies for key in vivo experiments.

  • Structured Data Presentation: Clearly organized tables summarizing all quantitative data for easy comparison.

  • Mandatory Visualizations: Graphviz diagrams for all described signaling pathways and experimental workflows, adhering to the specified design constraints.

A wealth of published literature exists for Notoginsenoside R1, covering a wide range of therapeutic areas including cardiovascular diseases, neurological disorders, and metabolic diseases. This will enable us to deliver a high-quality, data-rich resource that we believe will be of significant value to your research endeavors.

We would be pleased to proceed with this alternative proposal and provide a thorough and insightful document on the in vivo applications of Notoginsenoside R1. Please advise if you would like us to move forward with this revised scope.

References

Application Notes and Protocols for Notoginsenoside Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is a notable absence of published in vivo studies specifically investigating the dosage and administration of Notoginsenoside T5 in mouse models. The available scientific literature primarily focuses on other structurally related notoginsenosides, such as Notoginsenoside R1 (NGR1) and Notoginsenoside Ft1. Therefore, the following application notes and protocols are based on data from studies of Notoginsenoside R1 as a representative and well-researched notoginsenoside. Researchers interested in this compound should use this information as a foundational guide and a starting point for dose-finding and toxicology studies.

Introduction

Notoginsenosides are a class of saponins (B1172615) isolated from the traditional Chinese medicine Panax notoginseng. They have garnered significant interest in the scientific community for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anti-cancer effects. This document provides a detailed overview of the dosages and experimental protocols for the administration of Notoginsenoside R1 in mouse models, which can serve as a valuable reference for initiating studies on other, less-characterized notoginsenosides like T5.

Quantitative Data Summary

The dosage of Notoginsenoside R1 in mouse models varies depending on the disease model and the intended therapeutic effect. The following table summarizes the dosages used in several key studies.

Mouse ModelTherapeutic AreaNotoginsenosideDosageAdministration RouteFrequency & DurationReference
DSS-induced colitisInflammationNotoginsenoside R125, 50, 125 mg/kg/dayOral gavageDaily for 10 days[1]
Paclitaxel-induced neuropathic painNeuroprotectionNotoginsenoside R10.625, 1.25, 2.5, 5, 10 mg/kgIntraperitoneal (i.p.)Twice daily for 5 days before and 5 days during paclitaxel (B517696) administration[2][3]
Myocardial ischemia/reperfusionCardiovascularNotoginsenoside R125 mg/kgIntraperitoneal (i.p.)Every 2 hours for 3 times, starting 30 min before ischemia[4]
Sepsis-induced cardiomyopathyInflammationNotoginsenoside R125 mg/kg/dayIntraperitoneal (i.p.)Daily for 5 days[5]
Alzheimer's Disease (APP/PS1 mice)NeuroprotectionNotoginsenoside R15 mg/kg/dayOral gavageDaily for 6 months[6]

Experimental Protocols

Preparation of Notoginsenoside R1 Solution
  • For Oral Gavage: Dissolve Notoginsenoside R1 in a vehicle such as sterile 10% Dimethyl sulfoxide (B87167) (DMSO)[6]. The final concentration should be calculated based on the average weight of the mice and the desired dosage.

  • For Intraperitoneal Injection: Dissolve Notoginsenoside R1 in a sterile, injectable vehicle. The specific vehicle should be chosen based on the solubility of the compound and its compatibility with intraperitoneal administration.

Administration in a Colitis Mouse Model

This protocol is based on a study investigating the effects of NGR1 on DSS-induced colitis[1].

  • Induction of Colitis: Administer 3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water of mice for 7 days to induce acute colitis.

  • NGR1 Treatment:

    • Prepare NGR1 solutions at concentrations that will deliver 25, 50, and 125 mg/kg of body weight.

    • Administer the prepared NGR1 solution or vehicle control daily via oral gavage for 10 days, starting from the first day of DSS administration.

  • Monitoring and Analysis:

    • Monitor body weight, stool consistency, and rectal bleeding daily.

    • At the end of the treatment period, euthanize the mice and collect colon tissues for histological analysis, and measurement of inflammatory markers.

Administration in a Neuropathic Pain Mouse Model

This protocol is adapted from a study on paclitaxel-induced neuropathic pain[2][3].

  • Induction of Neuropathic Pain: Administer paclitaxel to mice to induce peripheral neuropathy.

  • NGR1 Treatment:

    • Prepare NGR1 solutions for intraperitoneal injection at doses ranging from 0.625 to 10 mg/kg.

    • Administer NGR1 or vehicle control twice daily for 5 days before paclitaxel administration and continue for 5 days during paclitaxel treatment.

  • Behavioral Testing:

    • Assess mechanical allodynia using von Frey filaments before and after treatment.

    • The withdrawal threshold to the mechanical stimulus is measured to quantify the level of neuropathic pain.

Signaling Pathway

Notoginsenoside R1 has been shown to exert its therapeutic effects through the modulation of various signaling pathways. In the context of colitis, NGR1 has been found to activate the Wnt/β-Catenin signaling pathway, which is crucial for intestinal stem cell proliferation and epithelial repair[1].

G Wnt/β-Catenin Signaling Pathway in Intestinal Epithelial Repair cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus NGR1 Notoginsenoside R1 Wnt Wnt Ligand NGR1->Wnt Activates Frizzled Frizzled Receptor Wnt->Frizzled Dvl Dishevelled (Dvl) Frizzled->Dvl LRP LRP5/6 Co-receptor LRP->Dvl Destruction_Complex Destruction Complex (GSK-3β, APC, Axin) Dvl->Destruction_Complex Inhibits GSK3b GSK-3β APC APC Axin Axin Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin Phosphorylates for Degradation TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Translocates to Nucleus and Binds Target_Genes Target Gene Expression (e.g., Lgr5, c-Myc, Cyclin D1) TCF_LEF->Target_Genes Activates Transcription Proliferation Intestinal Stem Cell Proliferation & Differentiation Target_Genes->Proliferation Repair Epithelial Repair Proliferation->Repair

Caption: Wnt/β-Catenin signaling pathway activated by Notoginsenoside R1.

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the efficacy of a notoginsenoside in a mouse model of disease.

G Experimental Workflow for In Vivo Efficacy Testing start Start animal_model Disease Model Induction (e.g., DSS, Paclitaxel) start->animal_model grouping Random Animal Grouping (Vehicle, NGR1 low, mid, high) animal_model->grouping treatment Drug Administration (Oral Gavage or i.p. Injection) grouping->treatment monitoring In-life Monitoring (Body Weight, Clinical Signs) treatment->monitoring behavioral Behavioral Testing (if applicable) monitoring->behavioral euthanasia Euthanasia & Sample Collection behavioral->euthanasia analysis Sample Analysis (Histology, Western Blot, etc.) euthanasia->analysis data Data Analysis & Interpretation analysis->data end End data->end

Caption: General experimental workflow for in vivo studies.

References

Research Application Notes and Protocols for Notoginsenoside T5 in Cardiovascular Disease: Acknowledging a Research Gap and Providing a Proxy Overview

Author: BenchChem Technical Support Team. Date: December 2025

Initial Inquiry: A detailed exploration of Notoginsenoside T5's application in cardiovascular disease research.

Finding: Extensive literature searches did not yield specific studies on the role of this compound in cardiovascular disease. This compound is identified as a dammarane (B1241002) glycoside isolated from Panax notoginseng[1]. However, its biological activities, mechanisms of action, and potential therapeutic effects in the context of cardiovascular pathologies remain uninvestigated in the available scientific literature.

Alternative Approach: Given the absence of data on this compound, this document provides a comprehensive overview of the cardiovascular research conducted on total Panax Notoginseng Saponins (B1172615) (PNS) and the most extensively studied notoginsenoside, Notoginsenoside R1 (NG-R1) . This information serves as a proxy to understand the potential, yet unconfirmed, therapeutic avenues for related compounds from Panax notoginseng. It is crucial to underscore that these findings cannot be directly extrapolated to this compound.

Part 1: Panax Notoginseng Saponins (PNS) and Notoginsenoside R1 (NG-R1) in Cardiovascular Disease Research

Panax notoginseng saponins are the primary active constituents of the traditional Chinese medicine Sanqi, long used for cardiovascular ailments[2][3]. Research has demonstrated their multifaceted protective effects on the cardiovascular system, including anti-inflammatory, antioxidant, anti-apoptotic, and vasodilatory properties[2][4][5]. NG-R1, a major saponin (B1150181) in P. notoginseng, has been a focal point of many mechanistic studies[2][6][7].

Quantitative Data Summary

The following tables summarize quantitative data from various in vivo and in vitro studies on PNS and NG-R1.

Table 1: In Vivo Studies of Panax Notoginseng Saponins (PNS) and Notoginsenoside R1 (NG-R1) in Animal Models of Cardiovascular Disease

CompoundModelSpeciesDosageKey FindingsReference
NG-R1 Myocardial Ischemia/ReperfusionMice25 mg/kg, i.p.Significantly decreased myocardial infarction area and improved cardiac function.[8][8]
NG-R1 Myocardial InfarctionRats20 mg/kg, 40 mg/kgDose-dependently decreased myocardial infarction area and reduced cardiomyocyte apoptosis.[9][9]
NG-R1 Sepsis-Induced CardiomyopathyMice25 mg/kg, i.p.Ameliorated myocardial fibrosis.[10][10]
NG-R1 Heart Failure (LAD ligation)Mice7.14 mg/kg/day, oralImproved cardiac function and alleviated myocardial pathological changes.[11][11]
PNS Cardiac HypertrophyRatsNot specifiedInhibited markers of cardiac hypertrophy (HW/BW, LVW/BW).[2][2]

Table 2: In Vitro Studies of Panax Notoginseng Saponins (PNS) and Notoginsenoside R1 (NG-R1) in Cardiovascular Models

CompoundCell Line/ModelConditionConcentrationKey FindingsReference
NG-R1 Neonatal Murine CardiomyocytesHypoxia/Reoxygenation25 µMSignificantly inhibited apoptosis.[8][8]
NG-R1 H9c2 CardiomyocytesHigh Glucose-Induced Injury1, 5, 10, 20, 50 µMProtected against cell death and apoptosis.[12][12]
NG-R1 H9c2 CardiomyocytesPalmitic Acid-Induced Lipotoxicity40 µMEnhanced cell viability, reduced lipid accumulation, and attenuated apoptosis.[11][11]
NG-R1 H9c2 CardiomyocytesAdvanced Glycation End Products (AGEs)6.25, 12.5, 25 µMDecreased mitochondria injury, reduced ROS, and apoptosis.[13][13]
PNS H9c2 CellsApoptosis InductionNot specifiedMediated anti-apoptotic effects.[2][2]

Part 2: Key Signaling Pathways

Research has elucidated several signaling pathways through which PNS and NG-R1 exert their cardioprotective effects.

  • TAK1-JNK/p38 MAPK Pathway: NG-R1 has been shown to protect against myocardial ischemia/reperfusion injury by suppressing the phosphorylation of TAK1, which in turn inhibits the downstream JNK and p38 signaling, thereby reducing cardiomyocyte apoptosis[8].

TAK1_JNK_p38_Pathway cluster_stress Myocardial I/R Injury cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome Stress Ischemia/Reperfusion Stress TAK1 TAK1 Stress->TAK1 JNK JNK TAK1->JNK p38 p38 TAK1->p38 Apoptosis Cardiomyocyte Apoptosis JNK->Apoptosis p38->Apoptosis NGR1 Notoginsenoside R1 NGR1->TAK1 inhibits

NG-R1 inhibits apoptosis via the TAK1-JNK/p38 pathway.
  • AMPK Signaling Pathway: NG-R1 ameliorates cardiac lipotoxicity by activating the AMPK signaling pathway, which helps in reducing lipid accumulation and oxidative stress in cardiomyocytes[11].

AMPK_Pathway NGR1 Notoginsenoside R1 AMPK p-AMPK NGR1->AMPK activates Lipotoxicity Cardiac Lipotoxicity (Lipid Accumulation, Oxidative Stress, Apoptosis) AMPK->Lipotoxicity inhibits Protection Cardioprotection

NG-R1 provides cardioprotection by activating AMPK.
  • PI3K/Akt Signaling Pathway: PNS and NG-R1 have been reported to activate the PI3K/Akt "survivor" pathway, which is crucial for inhibiting apoptosis in cardiomyocytes[2][14][15].

PI3K_Akt_Pathway PNS_NGR1 PNS / Notoginsenoside R1 PI3K PI3K PNS_NGR1->PI3K activates Akt Akt PI3K->Akt Apoptosis Cardiomyocyte Apoptosis Akt->Apoptosis inhibits

PNS and NG-R1 inhibit apoptosis via the PI3K/Akt pathway.

Part 3: Experimental Protocols

The following are generalized protocols for key experiments cited in the literature on PNS and NG-R1.

Protocol 1: In Vivo Myocardial Ischemia/Reperfusion (I/R) Model

Objective: To assess the cardioprotective effects of a compound against I/R injury in a murine model.

Materials:

  • Male C57BL/6 mice or Sprague-Dawley rats

  • Test compound (e.g., NG-R1) dissolved in appropriate vehicle

  • Anesthetic (e.g., isoflurane, sodium pentobarbital)

  • Surgical instruments

  • Ventilator

  • ECG monitoring system

  • Suture materials

Procedure:

  • Anesthetize the animal and place it on a heating pad to maintain body temperature.

  • Intubate the animal and connect it to a ventilator.

  • Perform a left thoracotomy to expose the heart.

  • Ligate the left anterior descending (LAD) coronary artery with a suture to induce ischemia. Successful occlusion is confirmed by ECG changes (e.g., ST-segment elevation) and myocardial color change.

  • Administer the test compound or vehicle at the designated time points (e.g., prior to ischemia or at the onset of reperfusion).

  • After the ischemic period (e.g., 30 minutes), release the ligature to allow reperfusion (e.g., for 4 hours or longer).

  • At the end of the reperfusion period, euthanize the animal and harvest the heart.

  • Assess infarct size using TTC staining, measure cardiac function via echocardiography, and collect tissue for histological and molecular analyses (e.g., TUNEL assay for apoptosis, Western blot for signaling proteins).

InVivo_IR_Workflow Start Animal Anesthesia & Ventilation Surgery Thoracotomy & Heart Exposure Start->Surgery Ischemia LAD Ligation (Ischemia) Surgery->Ischemia Treatment Administer NG-R1/Vehicle Ischemia->Treatment Reperfusion Release Ligature (Reperfusion) Treatment->Reperfusion Endpoint Euthanasia & Heart Harvest Reperfusion->Endpoint Analysis Infarct Size (TTC) Cardiac Function (Echo) Histology/Molecular Analysis Endpoint->Analysis

Workflow for the in vivo myocardial I/R model.
Protocol 2: In Vitro Cardiomyocyte Hypoxia/Reoxygenation (H/R) Model

Objective: To evaluate the direct protective effects of a compound on cardiomyocytes subjected to H/R stress.

Materials:

  • Cardiomyocyte cell line (e.g., H9c2) or primary neonatal cardiomyocytes

  • Cell culture reagents (DMEM, FBS, etc.)

  • Hypoxia chamber or incubator with adjustable O2/CO2 levels

  • Test compound (e.g., NG-R1)

  • Reagents for viability assays (e.g., MTT, LDH assay kit)

  • Reagents for apoptosis detection (e.g., TUNEL assay kit, Annexin V/PI staining kit)

  • Reagents for Western blotting

Procedure:

  • Culture cardiomyocytes to the desired confluency in standard culture conditions.

  • Pre-treat the cells with various concentrations of the test compound or vehicle for a specified duration (e.g., 24 hours).

  • Induce hypoxia by placing the cells in a hypoxia chamber (e.g., 95% N2, 5% CO2) or by using a hypoxia-mimicking agent for a set period (e.g., 4-6 hours).

  • Induce reoxygenation by returning the cells to normoxic conditions (standard incubator) for a further period (e.g., 12-24 hours).

  • After the reoxygenation period, collect the cell culture supernatant and cell lysates.

  • Assess cell viability using an MTT assay or measure LDH release in the supernatant.

  • Quantify apoptosis using TUNEL staining or flow cytometry with Annexin V/PI.

  • Analyze the expression and phosphorylation of key signaling proteins by Western blot.

InVitro_HR_Workflow Start Cardiomyocyte Culture Treatment Pre-treatment with NG-R1/Vehicle Start->Treatment Hypoxia Induce Hypoxia Treatment->Hypoxia Reoxygenation Reoxygenation Hypoxia->Reoxygenation Analysis Assess Viability (MTT/LDH) Quantify Apoptosis (TUNEL) Analyze Signaling (Western Blot) Reoxygenation->Analysis

Workflow for the in vitro cardiomyocyte H/R model.

Conclusion and Future Directions

While there is a substantial body of evidence supporting the cardioprotective effects of total Panax notoginseng saponins and Notoginsenoside R1, the specific role of this compound in cardiovascular disease remains a significant knowledge gap. The data presented here for PNS and NG-R1 offer a valuable framework for potential mechanisms and experimental approaches that could be applied to the study of this compound.

Future research should focus on isolating this compound and systematically evaluating its efficacy and mechanisms of action in established in vitro and in vivo models of cardiovascular disease. Such studies are essential to determine if this compound shares the therapeutic potential of other notoginsenosides and to ascertain its unique pharmacological profile.

References

Application Notes and Protocols: Notoginsenoside R1 in Ischemic Stroke Models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Notoginsenoside T5: Extensive literature review did not yield specific data for "this compound" in the context of ischemic stroke. The following application notes and protocols are based on the robustly studied and closely related compound, Notoginsenoside R1 (NGR1) , a major active component of Panax notoginseng, and the broader Panax notoginseng Saponins (B1172615) (PNS) . These compounds have demonstrated significant neuroprotective effects in various ischemic stroke models.

Introduction

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, is characterized by a disruption of blood flow to the brain, leading to neuronal damage and neurological deficits.[1][2] The pathophysiology of ischemic stroke is complex, involving excitotoxicity, oxidative stress, inflammation, and apoptosis.[3][4] Notoginsenoside R1 (NGR1), a principal saponin (B1150181) isolated from the traditional Chinese medicine Panax notoginseng, has emerged as a promising therapeutic agent due to its multifaceted neuroprotective properties.[3][5][6] These notes provide an overview of the applications of NGR1 in preclinical ischemic stroke models, detailing its mechanisms of action and providing standardized protocols for its investigation.

Mechanisms of Action

NGR1 exerts its neuroprotective effects through several key mechanisms:

  • Anti-inflammatory Effects: NGR1 has been shown to suppress neuroinflammation by inhibiting the activation of microglia and reducing the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[2][4][7] This is partly achieved by modulating signaling pathways like NF-κB.[4][7]

  • Antioxidant Properties: The compound effectively combats oxidative stress, a major contributor to reperfusion injury.[3][8] NGR1 upregulates the expression of endogenous antioxidant enzymes, such as heme oxygenase-1 (HO-1), through the activation of the Nrf2/ARE signaling pathway.[3][8]

  • Anti-apoptotic Activity: NGR1 protects neurons from apoptotic cell death by modulating the expression of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, and inhibiting caspase-3 activation.[3][8] It also suppresses endoplasmic reticulum stress-induced apoptosis.[3]

  • Promotion of Neurogenesis and Angiogenesis: NGR1 has been demonstrated to promote the formation of new neurons (neurogenesis) and blood vessels (angiogenesis) in the ischemic penumbra, contributing to long-term functional recovery.[1][3][5] These effects are often mediated by the BDNF/Akt/CREB signaling pathway.[5]

Quantitative Data Summary

The efficacy of Notoginsenoside R1 and Panax notoginseng Saponins (PNS) in animal models of ischemic stroke has been quantified across various studies. The following tables summarize key findings.

Table 1: Effect of Notoginsenoside R1 on Infarct Volume and Neurological Deficit Score

Treatment GroupDosageAdministration RouteInfarct Volume Reduction (%)Neurological Deficit Score ImprovementReference
NGR120 mg/kgIntraperitoneal (i.p.)Significantly reducedSignificantly improved[3][5]
NGR140 mg/kgIntraperitoneal (i.p.)Significantly reducedSignificantly improved[5]
PNS50 mg/kgIntraperitoneal (i.p.)23.82 ± 8.9%Not specified[7]
PNS (middle dose)Not specifiedNot specified19.93 ± 3.86% vs. 35.80 ± 6.17% in modelSignificantly lower score[9]
PNS (high dose)Not specifiedNot specified25.80 ± 5.34% vs. 35.80 ± 6.17% in modelSignificantly lower score[9]

Table 2: Molecular Effects of Notoginsenoside R1 in Ischemic Stroke Models

BiomarkerEffect of NGR1/PNS TreatmentSignaling Pathway ImplicatedReference
TNF-α, IL-1βDecreased expressionNF-κB[2][4]
iNOS, COX-2Decreased expressionNF-κB[7]
Nrf2, HO-1Increased expression/activationNrf2/ARE[3][8]
Bcl-2/Bax ratioIncreasedApoptosis pathway[3]
Caspase-3Decreased activationApoptosis pathway[8]
BDNF, p-Akt, p-CREBIncreased expression/phosphorylationBDNF/Akt/CREB[5]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

The MCAO model is the most widely used method to mimic focal cerebral ischemia in rodents.

Materials:

  • Male Sprague-Dawley rats (250-280 g)[5]

  • Anesthetic (e.g., isoflurane (B1672236) or chloral (B1216628) hydrate)

  • 4-0 monofilament nylon suture with a rounded tip

  • Heating pad and rectal probe for temperature monitoring

  • Surgical instruments

Protocol:

  • Anesthetize the rat and maintain body temperature at 37°C.

  • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Ligate the distal ECA and the CCA.

  • Gently insert the nylon suture through the ECA stump into the ICA until a slight resistance is felt, indicating the occlusion of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

  • After the desired occlusion period (e.g., 90 minutes), withdraw the suture to allow for reperfusion.[7]

  • Suture the incision and allow the animal to recover.

Notoginsenoside R1 Administration

Materials:

  • Notoginsenoside R1 (NGR1) powder

  • Sterile 0.9% saline solution

Protocol:

  • Dissolve NGR1 in sterile 0.9% saline to the desired concentration (e.g., for a 20 mg/kg dose in a 250g rat, dissolve 5 mg of NGR1 in an appropriate volume for intraperitoneal injection).[5]

  • Administer the NGR1 solution via intraperitoneal (i.p.) injection.[3][5]

  • The timing of administration can vary. For therapeutic studies, NGR1 is often administered immediately after reperfusion.[5] For prophylactic studies, it may be given prior to MCAO induction.

Assessment of Neurological Deficit

Neurological function is typically assessed using a scoring system at various time points post-MCAO (e.g., 1, 3, 7, 14, 21, and 28 days).[1][5]

Zea-Longa 5-Point Scale: [5]

  • 0: No neurological deficit.

  • 1: Failure to extend the left forepaw fully (a mild focal neurological deficit).

  • 2: Circling to the left (a moderate focal neurological deficit).

  • 3: Falling to the left (a severe focal neurological deficit).

  • 4: No spontaneous walking with a depressed level of consciousness.

Measurement of Infarct Volume

Infarct volume is commonly assessed 24 hours or 7 days after MCAO using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[5]

Materials:

  • TTC solution (2% in phosphate-buffered saline)

  • Brain matrix slicer

Protocol:

  • Euthanize the rat and perfuse the brain with cold saline.

  • Carefully remove the brain and slice it into 2 mm coronal sections using a brain matrix.

  • Immerse the slices in 2% TTC solution at 37°C for 30 minutes in the dark. Healthy tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections.

  • Quantify the infarct area in each slice using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by summing the infarct area of each slice multiplied by the slice thickness. A correction for brain edema is often applied.[5][10]

Visualizations

Signaling Pathways

Notoginsenoside_R1_Signaling_Pathways cluster_inflammation Anti-inflammation cluster_antioxidant Anti-oxidation cluster_neurogenesis Neurogenesis cluster_apoptosis Anti-apoptosis NGR1 Notoginsenoside R1 NFkB NF-κB NGR1->NFkB inhibits Nrf2 Nrf2 NGR1->Nrf2 activates BDNF BDNF NGR1->BDNF upregulates Bax Bax NGR1->Bax downregulates Bcl2 Bcl-2 NGR1->Bcl2 upregulates Neuroprotection Neuroprotection & Functional Recovery NGR1->Neuroprotection Ischemic_Stroke Ischemic Stroke Microglia_Activation Microglia Activation Ischemic_Stroke->Microglia_Activation ROS Oxidative Stress (ROS) Ischemic_Stroke->ROS Ischemic_Stroke->Bax Caspase3 Caspase-3 Ischemic_Stroke->Caspase3 Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β) NFkB->Pro_inflammatory_Cytokines Inflammation Neuroinflammation Pro_inflammatory_Cytokines->Inflammation Microglia_Activation->NFkB ARE ARE Nrf2->ARE Antioxidant_Enzymes Antioxidant Enzymes (HO-1) ARE->Antioxidant_Enzymes Antioxidant_Enzymes->ROS neutralizes Akt Akt BDNF->Akt CREB CREB Akt->CREB Neurogenesis_Node Neurogenesis CREB->Neurogenesis_Node Neurogenesis_Node->Neuroprotection Bax->Caspase3 Bcl2->Caspase3 inhibits Apoptosis Neuronal Apoptosis Caspase3->Apoptosis

Caption: Key signaling pathways modulated by Notoginsenoside R1 in ischemic stroke.

Experimental Workflow

Experimental_Workflow_NGR1_Ischemic_Stroke cluster_assessment 5. Post-treatment Assessment Animal_Model 1. Animal Model Selection (Sprague-Dawley Rats) MCAO 2. MCAO Surgery (Focal Cerebral Ischemia Induction) Animal_Model->MCAO Grouping 3. Random Animal Grouping (Sham, MCAO, MCAO + NGR1) MCAO->Grouping Treatment 4. NGR1 Administration (e.g., 20 mg/kg, i.p.) Grouping->Treatment Neuro_Score Neurological Scoring (Daily/Weekly) Treatment->Neuro_Score Infarct_Volume Infarct Volume Measurement (e.g., Day 7 - TTC Staining) Treatment->Infarct_Volume Histo Histopathology (H&E, Nissl Staining) Treatment->Histo Biochem Biochemical Assays (Western Blot, ELISA) Treatment->Biochem Data_Analysis 6. Data Analysis & Interpretation Neuro_Score->Data_Analysis Infarct_Volume->Data_Analysis Histo->Data_Analysis Biochem->Data_Analysis

Caption: Standard experimental workflow for evaluating NGR1 in a rat MCAO model.

References

Application Notes and Protocols for Notoginsenoside T5 Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential therapeutic applications and detailed experimental protocols for the formulation of Notoginsenoside T5 into various drug delivery systems. While research directly on this compound delivery systems is emerging, the methodologies presented here are based on established protocols for similar ginsenosides (B1230088) and Panax notoginseng saponins (B1172615) (PNS), and can be readily adapted for this compound.

Introduction to this compound and Drug Delivery

This compound is a dammarane-type saponin (B1150181) isolated from Panax notoginseng. Like other ginsenosides, it is being investigated for a variety of pharmacological activities. However, its therapeutic potential can be limited by factors such as poor water solubility and low bioavailability. Encapsulating this compound into advanced drug delivery systems such as nanoparticles, liposomes, and hydrogels can overcome these limitations by:

  • Enhancing Solubility and Stability: Protecting the molecule from degradation and improving its solubility in aqueous environments.

  • Improving Bioavailability: Increasing its absorption and circulation time in the body.

  • Enabling Targeted Delivery: Modifying the surface of the delivery system to target specific tissues or cells, thereby increasing efficacy and reducing side effects.

  • Providing Controlled Release: Modulating the release of this compound over a sustained period.

This document provides detailed protocols for the preparation and characterization of three such systems: polymeric nanoparticles, liposomes, and injectable hydrogels.

Potential Therapeutic Applications

Based on the known pharmacological activities of related notoginsenosides, this compound-loaded drug delivery systems have potential applications in the following areas:

  • Oncology: Formulations can be designed for targeted delivery to tumor tissues, potentially inhibiting cancer cell proliferation and inducing apoptosis. The enhanced permeability and retention (EPR) effect in solid tumors can be exploited by nano-sized delivery systems.

  • Neuroprotection: These systems may be used to deliver this compound to the central nervous system for the treatment of neurodegenerative diseases or ischemic stroke. Surface modifications could facilitate crossing the blood-brain barrier.

  • Cardiovascular Diseases: Targeted delivery to ischemic myocardial tissue could help in reducing apoptosis, inflammation, and oxidative stress associated with myocardial infarction.

  • Wound Healing: Hydrogel formulations can provide a moist environment and sustained release of this compound to promote angiogenesis and tissue regeneration in chronic wounds.

Data Presentation: Physicochemical Properties of Ginsenoside Delivery Systems

The following tables summarize typical quantitative data for various ginsenoside-loaded drug delivery systems, which can serve as a benchmark for the development of this compound formulations.

Table 1: Characteristics of Ginsenoside-Loaded Nanoparticles

GinsenosidePolymerMethodParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Zeta Potential (mV)Reference
Ginsenoside Rb1PLGAEmulsion Solvent Evaporation120.637511-22.67[1]
Ginsenoside Rg3PLGAEmulsion Solvent Evaporation97.597.570.2Not Reported
PNSChitosanSelf-assembly20942.3437.63+39.8
Ginsenoside C-KO-carboxymethyl chitosanIonic Cross-linkingNot ReportedNot ReportedNot Reported-29.6[2]

Table 2: Characteristics of Ginsenoside-Loaded Liposomes

GinsenosideLipid CompositionMethodParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Zeta Potential (mV)Reference
Ginsenoside Rg3EYPC:Rg3 (5:2)Thin-Film HydrationNot ReportedNot ReportedNot ReportedNot Reported[3]
Ginsenoside Rg3PC:Chol:DSPE-PEG2000Film Dispersion-Ultrasonic152.5885.247.44-26.73[4]
Ginsenoside Rg3SPC, Poloxamer 188, SorbitolSolvent Evaporation-on-Matrix~35097.3Not Reported-28.6[5]
Total GinsenosidesSPC, CholesterolEthanol InjectionNot ReportedNot ReportedNot ReportedNot Reported[6]

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded poly(lactic-co-glycolic acid) (PLGA) nanoparticles using the emulsion-solvent evaporation method.

Materials:

Equipment:

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • High-speed centrifuge

  • Freeze-dryer

Procedure:

  • Oil Phase Preparation: Dissolve 50 mg of PLGA and 10 mg of this compound in 2 mL of dichloromethane.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in 20 mL of deionized water.

  • Emulsification: Add the oil phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer. After complete addition, sonicate the mixture on an ice bath using a probe sonicator (e.g., 200 W for 3 minutes, with 5-second on/off cycles) to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a round-bottom flask and connect it to a rotary evaporator. Evaporate the dichloromethane under reduced pressure at 40°C for 2-4 hours to form a nanoparticle suspension.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and wash the nanoparticle pellet twice with deionized water to remove excess PVA and unencapsulated drug.

  • Lyophilization: Resuspend the nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry for 48 hours to obtain a powder.

  • Storage: Store the lyophilized nanoparticles at -20°C.

Characterization:

  • Particle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Use Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM).

  • Encapsulation Efficiency (EE%) and Drug Loading (DL%):

    • EE% = (Mass of drug in nanoparticles / Initial mass of drug) x 100

    • DL% = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Quantify the amount of this compound in the nanoparticles by dissolving a known weight of nanoparticles in a suitable solvent (e.g., acetonitrile) and analyzing by HPLC.

Protocol 2: Preparation of this compound-Loaded Liposomes

This protocol details the preparation of this compound-loaded liposomes using the thin-film hydration method.

Materials:

Equipment:

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm)

Procedure:

  • Lipid Film Formation: Dissolve 100 mg of SPC and 30 mg of cholesterol, along with 10 mg of this compound, in a 10 mL mixture of chloroform and methanol (2:1, v/v) in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature above the lipid's phase transition temperature (e.g., 45°C). A thin, uniform lipid film will form on the inner wall of the flask.

  • Dry the film further under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Add 10 mL of PBS (pH 7.4) to the flask and hydrate (B1144303) the lipid film by rotating the flask at a temperature above the lipid's phase transition temperature for 1 hour. This will form multilamellar vesicles (MLVs).

  • Size Reduction: To reduce the size and lamellarity of the vesicles, sonicate the liposome (B1194612) suspension using a bath sonicator for 30 minutes or a probe sonicator on ice for 5-10 minutes.

  • Extrusion: For a more uniform size distribution, pass the liposome suspension through an extruder equipped with polycarbonate membranes of a defined pore size (e.g., 100 nm). Perform 10-20 passes.

  • Purification: Remove unencapsulated this compound by dialysis against PBS or by size exclusion chromatography.

  • Storage: Store the liposome suspension at 4°C.

Characterization:

  • Vesicle Size and Zeta Potential: Use Dynamic Light Scattering (DLS).

  • Morphology: Use Transmission Electron Microscopy (TEM) with negative staining.

  • Encapsulation Efficiency (EE%):

    • EE% = (Mass of encapsulated drug / Total mass of drug) x 100

    • Separate the liposomes from the unencapsulated drug (e.g., by centrifugation or dialysis) and quantify the drug in the liposomal fraction.

Protocol 3: Preparation of this compound-Loaded Injectable Hydrogel

This protocol describes the preparation of an injectable, in-situ forming hydrogel loaded with this compound based on methacrylated gelatin (GelMA).

Materials:

  • Gelatin (Type A or B)

  • Methacrylic anhydride (B1165640) (MA)

  • Photoinitiator (e.g., Irgacure 2959)

  • This compound

  • Phosphate-buffered saline (PBS), pH 7.4

  • Dialysis tubing (MWCO 12-14 kDa)

Equipment:

  • Magnetic stirrer with heating

  • pH meter

  • Freeze-dryer

  • UV light source (365 nm)

Procedure:

  • Synthesis of GelMA:

    • Dissolve 10 g of gelatin in 100 mL of PBS at 50°C.

    • Slowly add 8 mL of methacrylic anhydride while stirring vigorously. Maintain the pH at 7.5 by adding 5M NaOH as needed.

    • Let the reaction proceed for 3 hours at 50°C.

    • Stop the reaction by diluting the mixture with warm PBS (40°C).

    • Dialyze the solution against deionized water for 7 days at 40°C to remove unreacted MA and salts.

    • Freeze-dry the dialyzed solution to obtain a white, porous GelMA foam.

  • Preparation of Hydrogel Precursor Solution:

    • Dissolve 100 mg of the lyophilized GelMA in 1 mL of PBS containing 0.5% (w/v) of the photoinitiator Irgacure 2959.

    • Add the desired amount of this compound (e.g., 1 mg/mL) to the solution and mix until fully dissolved.

  • Hydrogel Formation (In-situ Crosslinking):

    • The hydrogel precursor solution can be injected into the desired location.

    • Expose the solution to UV light (365 nm, e.g., 5-10 mW/cm²) for a specific duration (e.g., 60-120 seconds) to initiate photopolymerization and form the hydrogel.

  • Storage: Store the lyophilized GelMA and photoinitiator in a dark, dry place. Prepare the precursor solution fresh before use.

Characterization:

  • Gelation Time: Measure the time required for the precursor solution to form a stable gel upon UV exposure.

  • Swelling Ratio: Immerse the hydrogel in PBS and measure its weight change over time.

  • Mechanical Properties: Use rheometry or compression testing to determine the storage modulus (G') and compressive modulus.

  • In Vitro Drug Release: Place the hydrogel in a known volume of release medium (e.g., PBS) and periodically measure the concentration of this compound released.

Visualizations

Experimental Workflow for In Vivo Evaluation of this compound Nanoparticles

experimental_workflow cluster_prep Formulation & Characterization cluster_invivo In Vivo Study cluster_analysis Data Analysis prep Preparation of This compound Nanoparticles char Physicochemical Characterization (Size, Zeta, EE%) prep->char animal Animal Model (e.g., Tumor-bearing mice) char->animal admin IV Administration of Nanoparticle Suspension animal->admin biodist Biodistribution Study (Imaging/Tissue Analysis) admin->biodist efficacy Therapeutic Efficacy (Tumor Volume Measurement) admin->efficacy tox Toxicity Assessment (Histology, Bloodwork) biodist->tox efficacy->tox results Data Collection & Statistical Analysis tox->results conclusion Conclusion on Efficacy & Safety results->conclusion

Caption: Workflow for preclinical evaluation of this compound nanoparticles.

Proposed Signaling Pathway for this compound in Cardiomyocyte Protection

This diagram illustrates a potential mechanism of action for this compound in protecting cardiomyocytes from ischemic injury, based on pathways identified for Notoginsenoside R1.

signaling_pathway NGR1 This compound Receptor Cell Surface Receptor (Hypothesized) NGR1->Receptor Binds to Inflammation Inflammation NGR1->Inflammation Inhibits PI3K PI3K Receptor->PI3K Activates MAPK MAPK (e.g., ERK1/2) Receptor->MAPK Activates AKT Akt PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Apoptosis Apoptosis (Cell Death) AKT->Apoptosis Inhibits Survival Cell Survival & Proliferation mTOR->Survival Promotes MAPK->Survival Promotes

Caption: this compound may promote cell survival via PI3K/Akt and MAPK pathways.

References

Application Notes and Protocols: Notoginsenoside T5 Nanoparticle Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from the roots of Panax notoginseng, has garnered significant interest for its potential therapeutic applications, particularly in the realm of cardiovascular and inflammatory diseases.[1][2] Like other saponins (B1172615) derived from P. notoginseng, this compound is anticipated to exhibit protective effects against a range of cellular and tissue injuries. However, the clinical translation of this compound may be hampered by challenges related to its bioavailability. Saponins, in general, can exhibit poor oral absorption. For instance, the related compound Notoginsenoside R1 is characterized by good solubility but poor absorption, classifying it as a Biopharmaceutical Classification System (BCS) class III drug.[3] This inherent limitation necessitates the development of advanced drug delivery systems to enhance its therapeutic efficacy.

Nanoparticle formulations offer a promising strategy to overcome the pharmacokinetic hurdles associated with this compound. By encapsulating the active compound within a biocompatible nanocarrier, it is possible to improve its stability, modulate its release profile, and enhance its absorption and tissue distribution. This document provides detailed application notes and experimental protocols for the formulation, characterization, and evaluation of this compound-loaded nanoparticles. The protocols are designed to be adaptable for both poly(lactic-co-glycolic acid) (PLGA) nanoparticles and liposomal formulations, two of the most widely used and well-characterized nanodelivery platforms.

Data Presentation

The following tables provide a structured summary of the key parameters for the formulation and characterization of this compound nanoparticles. These tables are intended to serve as a template for organizing experimental data.

Table 1: Formulation Parameters for this compound Nanoparticles

ParameterPLGA NanoparticlesLiposomes
Core Material This compoundThis compound
Carrier Material Poly(lactic-co-glycolic acid) (PLGA)Soy Phosphatidylcholine (SPC), Cholesterol
Method of Preparation Single Emulsion-Solvent EvaporationThin-Film Hydration & Sonication
Stabilizer Polyvinyl Alcohol (PVA)N/A
Organic Solvent Dichloromethane (DCM)Chloroform (B151607), Methanol (B129727)
Aqueous Phase Deionized WaterPhosphate-Buffered Saline (PBS), pH 7.4
Drug-to-Polymer/Lipid Ratio (w/w) 1:10 to 1:50 (to be optimized)1:10 to 1:50 (to be optimized)

Table 2: Characterization of this compound Nanoparticles

ParameterMethodExpected Outcome
Particle Size & Polydispersity Index (PDI) Dynamic Light Scattering (DLS)100-200 nm, PDI < 0.3
Zeta Potential DLS with Electrophoretic Mobility-20 to -40 mV (for PLGA), near neutral for liposomes
Morphology Scanning Electron Microscopy (SEM) / Transmission Electron Microscopy (TEM)Spherical, uniform particles
Encapsulation Efficiency (%) High-Performance Liquid Chromatography (HPLC)> 70%
Drug Loading (%) High-Performance Liquid Chromatography (HPLC)To be determined based on formulation
In Vitro Release Profile Dialysis Method with HPLC quantificationSustained release over 24-48 hours

Experimental Protocols

Preparation of this compound-Loaded PLGA Nanoparticles

This protocol is based on the single emulsion-solvent evaporation method, suitable for encapsulating hydrophobic or poorly water-soluble drugs like saponins within a PLGA matrix.[4][5][6]

Materials:

  • This compound

  • Poly(lactic-co-glycolic acid) (PLGA, 50:50, MW 24,000-38,000)

  • Dichloromethane (DCM)

  • Polyvinyl alcohol (PVA, MW 30,000-70,000)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

  • Freeze-dryer

Protocol:

  • Organic Phase Preparation: Dissolve 250 mg of PLGA and a predetermined amount of this compound (e.g., 25 mg for a 1:10 drug-to-polymer ratio) in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution by dissolving 1 g of PVA in 100 mL of deionized water with gentle heating and stirring. Cool to room temperature.

  • Emulsification: Add the organic phase dropwise to 20 mL of the aqueous PVA solution while stirring vigorously on a magnetic stirrer.

  • Sonication: Immediately sonicate the resulting emulsion using a probe sonicator in an ice bath. Use a pulse setting (e.g., 1 second on, 3 seconds off) for a total of 3-5 minutes to form a nanoemulsion.

  • Solvent Evaporation: Stir the nanoemulsion at room temperature for at least 4 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 12,000 rpm) for 15-20 minutes to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet by resuspending in deionized water and centrifuging again. Repeat this washing step twice to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% sucrose) and freeze-dry to obtain a powdered form for long-term storage.

Preparation of this compound-Loaded Liposomes

This protocol utilizes the thin-film hydration method followed by sonication to produce this compound-encapsulated liposomes.[7][8]

Materials:

  • This compound

  • Soy Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Bath sonicator or probe sonicator

  • Extruder with polycarbonate membranes (optional)

Protocol:

  • Lipid Film Formation: Dissolve SPC, cholesterol (e.g., in a 2:1 molar ratio), and this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature of 40-50°C. This will form a thin lipid film on the inner wall of the flask.

  • Vacuum Drying: Dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration: Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask at a temperature above the lipid phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Sonication: To reduce the size of the MLVs and form small unilamellar vesicles (SUVs), sonicate the liposome (B1194612) suspension using a bath sonicator or a probe sonicator (on ice) until the suspension becomes translucent.

  • Extrusion (Optional): For a more uniform size distribution, the liposome suspension can be extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification: Remove unencapsulated this compound by dialysis or size exclusion chromatography.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is to assess the biocompatibility of the this compound nanoparticles on a relevant cell line.[9][10][11]

Materials:

  • Cell line (e.g., HUVECs, macrophages)

  • Complete cell culture medium

  • This compound nanoparticle suspension

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete medium and incubate overnight.

  • Treatment: Prepare serial dilutions of the this compound nanoparticle suspension in the cell culture medium. Remove the old medium from the cells and add 100 µL of the nanoparticle dilutions to the wells. Include untreated cells as a negative control.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

In Vivo Biodistribution Study

This protocol provides a general framework for assessing the in vivo distribution of this compound nanoparticles in a murine model.[12][13][14][15] A fluorescent label is typically incorporated into the nanoparticles for imaging.

Materials:

  • Fluorescently labeled this compound nanoparticles (e.g., incorporating a near-infrared dye)

  • Animal model (e.g., BALB/c mice)

  • Anesthesia

  • In vivo imaging system (IVIS) or similar

  • Surgical tools for organ harvesting

  • Homogenizer

  • Fluorometer or HPLC

Protocol:

  • Administration: Administer the fluorescently labeled this compound nanoparticles to the animals via the desired route (e.g., intravenous injection, oral gavage).

  • In Vivo Imaging: At various time points (e.g., 1, 4, 8, 24 hours) post-administration, anesthetize the animals and perform whole-body imaging using an in vivo imaging system to visualize the distribution of the nanoparticles.

  • Organ Harvesting: At the final time point, euthanize the animals and carefully dissect major organs (e.g., liver, spleen, kidneys, lungs, heart, brain).

  • Ex Vivo Imaging: Image the harvested organs using the in vivo imaging system to determine the relative fluorescence intensity in each organ.

  • Quantitative Analysis (Optional): To quantify the amount of this compound in each organ, homogenize the tissues and extract the drug. Analyze the drug concentration using a validated HPLC method or measure the fluorescence intensity of the label in the tissue homogenates using a fluorometer.

  • Data Presentation: Express the results as the percentage of the injected dose per gram of tissue (%ID/g).

Visualizations

Signaling Pathways

The therapeutic effects of notoginsenosides are often attributed to their modulation of key signaling pathways involved in inflammation and cell survival. While the specific pathways for this compound are still under investigation, the following diagrams illustrate the likely mechanisms based on the known actions of related compounds like Notoginsenoside R1.[16][17][18][19][20][21][22][23][24][25]

anti_inflammatory_pathway cluster_nucleus Nucleus T5_NP This compound Nanoparticle TAK1 TAK1 T5_NP->TAK1 Inhibits IKK IKK T5_NP->IKK Inhibits Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Aβ) TLR4 TLR4 Inflammatory_Stimuli->TLR4 TLR4->TAK1 TAK1->IKK IkB IκBα IKK->IkB Phosphorylates (Inhibits) NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, IL-1β) Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Proposed anti-inflammatory signaling pathway of this compound.

cardioprotective_pathway T5_NP This compound Nanoparticle Receptor Receptor (e.g., Estrogen Receptor α) T5_NP->Receptor Activates PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Nrf2 Nrf2 Akt->Nrf2 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits ARE ARE Nrf2->ARE Translocates to Nucleus & Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1, SOD) ARE->Antioxidant_Genes Cell_Survival Cell Survival & Cardioprotection Antioxidant_Genes->Cell_Survival

Caption: Proposed cardioprotective signaling pathway of this compound.

Experimental Workflows

The following diagrams outline the workflows for the key experimental procedures described in this document.

nanoparticle_formulation_workflow Start Start Dissolve Dissolve Noto-T5 & Polymer/Lipids in Organic Solvent Start->Dissolve Emulsify_Hydrate Emulsify (PLGA) or Hydrate (Liposomes) in Aqueous Phase Dissolve->Emulsify_Hydrate Sonication Sonication for Size Reduction Emulsify_Hydrate->Sonication Solvent_Removal Solvent Evaporation or Removal Sonication->Solvent_Removal Purification Purification (Centrifugation/Dialysis) Solvent_Removal->Purification Characterization Characterization (DLS, SEM, HPLC) Purification->Characterization End End Characterization->End

Caption: General workflow for this compound nanoparticle formulation.

in_vitro_vivo_workflow Start Formulated Noto-T5 Nanoparticles In_Vitro In Vitro Evaluation Start->In_Vitro In_Vivo In Vivo Evaluation Start->In_Vivo Cytotoxicity Cytotoxicity Assay (MTT) In_Vitro->Cytotoxicity Cellular_Uptake Cellular Uptake (Fluorescence Microscopy) In_Vitro->Cellular_Uptake Mechanism Mechanism of Action (Western Blot, PCR) In_Vitro->Mechanism Data_Analysis Data Analysis & Conclusion Cytotoxicity->Data_Analysis Cellular_Uptake->Data_Analysis Mechanism->Data_Analysis Biodistribution Biodistribution Study (IVIS Imaging) In_Vivo->Biodistribution Efficacy Therapeutic Efficacy (Disease Model) In_Vivo->Efficacy Toxicity Toxicology Assessment (Histopathology) In_Vivo->Toxicity Biodistribution->Data_Analysis Efficacy->Data_Analysis Toxicity->Data_Analysis

Caption: Workflow for in vitro and in vivo evaluation of nanoparticles.

References

Troubleshooting & Optimization

Notoginsenoside T5 Solubility Improvement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Notoginsenoside T5 solubility enhancement. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a significant challenge?

This compound is a dammarane-type saponin (B1150181) isolated from the roots and other parts of Panax notoginseng.[1][2] Like many ginsenosides (B1230088), it is a lipophilic compound, which often results in poor aqueous solubility.[3] This low solubility is a major obstacle in drug development as it can lead to limited oral bioavailability, hindering its therapeutic potential.[3][4] Enhancing its solubility is crucial for developing effective oral dosage forms.

Q2: What are the recommended organic solvents for dissolving this compound for preliminary studies?

For initial laboratory work and creating stock solutions, this compound and similar ginsenosides are typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), methanol, ethanol (B145695), and pyridine.[5] For in vivo studies, it is critical to consider the toxicity of the chosen solvent.

Q3: What are the primary strategies for improving the aqueous solubility of this compound?

Several advanced formulation techniques can be employed to enhance the aqueous solubility and dissolution rate of poorly soluble compounds like this compound. The most common and effective strategies include:

  • Solid Dispersion: This involves dispersing the drug in a hydrophilic polymer matrix at a molecular level, converting the drug from a crystalline to a more soluble amorphous state.[6][7][8]

  • Cyclodextrin (B1172386) Inclusion Complexation: This technique encapsulates the hydrophobic this compound molecule within the lipophilic cavity of a cyclodextrin, while the hydrophilic exterior of the cyclodextrin improves water solubility.[9][10][11]

  • Self-Nanoemulsifying Drug Delivery Systems (SNEDDS): These are isotropic mixtures of oil, surfactants, and co-surfactants that spontaneously form a fine oil-in-water nanoemulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal tract.[4][12][13] This keeps the drug in a solubilized state, ready for absorption.

  • Micronization and Nanonization: Reducing the particle size of the drug increases the surface-area-to-volume ratio, which can significantly enhance the dissolution rate according to the Noyes-Whitney equation.[14][15][16][17]

Q4: How can I accurately quantify the concentration of this compound in my solubility and dissolution samples?

High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the standard method for the separation and quantification of ginsenosides.[18] For complex biological samples, more sensitive methods like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are often required to achieve the necessary selectivity and low limits of quantification.[19][20][21]

Troubleshooting Guides

Issue 1: Poor Solubility Enhancement with Cyclodextrin Inclusion Complexes

You have prepared a this compound-cyclodextrin complex, but phase solubility studies show only a marginal improvement in aqueous solubility.

Possible Causes and Solutions

Possible Cause Recommended Solution
Incorrect Cyclodextrin Type The cavity size of the cyclodextrin (CD) may not be optimal for the this compound molecule. Test different CDs (e.g., β-CD, HP-β-CD, γ-CD) to find the best fit.[9][11]
Suboptimal Molar Ratio The molar ratio of this compound to cyclodextrin is critical. Perform a phase solubility study (Higuchi and Connors method) to determine the optimal stoichiometry (commonly 1:1).[9]
Inefficient Complexation Method The preparation method may not be effective. Compare methods like kneading, co-evaporation, and freeze-drying to maximize complex formation. The kneading method is often effective for initial trials.[11]
Presence of Competing Molecules Impurities in the sample or solvent could compete with this compound for the cyclodextrin cavity. Ensure high purity of all components.

Experimental Protocol: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

  • Molar Ratio Calculation: Determine the required weights of this compound and β-cyclodextrin (β-CD) to achieve a 1:1 molar ratio.

  • Mixing: Place the calculated amount of β-CD in a mortar. Add a small amount of a water/ethanol (50:50 v/v) solution to moisten the powder.

  • Kneading: Gradually add the this compound powder to the mortar and knead the mixture thoroughly for 45-60 minutes to form a homogeneous paste.

  • Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.

  • Sieving: Pulverize the dried complex and pass it through a fine-mesh sieve (e.g., 100-mesh) to obtain a uniform powder.

  • Characterization: Confirm the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), X-ray Diffraction (XRD), and Differential Scanning Calorimetry (DSC).[9]

Workflow for Cyclodextrin Inclusion Complexation

G cluster_prep Preparation cluster_eval Evaluation cluster_result Outcome N_T5 This compound Knead Knead (1:1 Molar Ratio) N_T5->Knead CD Cyclodextrin (e.g., β-CD) CD->Knead Solvent Water/Ethanol Solution Solvent->Knead Dry Dry at 40-50°C Knead->Dry Sieve Pulverize & Sieve Dry->Sieve Complex Inclusion Complex Powder Sieve->Complex Solubility Phase Solubility Study Complex->Solubility Dissolution In Vitro Dissolution Test Complex->Dissolution Characterize Characterization (FTIR, XRD, DSC) Complex->Characterize Result Enhanced Solubility Data Solubility->Result Dissolution->Result

Caption: Workflow for preparing and evaluating this compound inclusion complexes.

Issue 2: Drug Recrystallization from Amorphous Solid Dispersion

Your amorphous solid dispersion (ASD) of this compound shows good initial solubility but the drug precipitates out over time during dissolution studies, failing to maintain a supersaturated state.

Possible Causes and Solutions

Possible Cause Recommended Solution
Insufficient Polymer Concentration The drug-to-polymer ratio may be too high, leading to drug molecules recrystallizing. Increase the polymer ratio (e.g., from 1:2 to 1:5 or higher) to better disperse and stabilize the amorphous drug.[7]
Inappropriate Polymer Selection The chosen polymer may not have strong enough interactions (e.g., hydrogen bonding) with this compound to inhibit crystallization. Screen different hydrophilic polymers like PVP K30, HPMC, or Soluplus®.
High Humidity / Inadequate Storage Amorphous systems are often hygroscopic. Moisture absorption can lower the glass transition temperature (Tg) and increase molecular mobility, facilitating recrystallization. Store the ASD in a desiccator.
Lack of a Precipitation Inhibitor The formulation may require a second polymer or surfactant to act as a precipitation inhibitor in the dissolution medium.

Experimental Protocol: Preparation of this compound Solid Dispersion (Solvent Evaporation Method)

  • Dissolution: Dissolve both this compound and a hydrophilic carrier (e.g., PVP K30) in a common volatile solvent like ethanol or methanol. A typical starting drug-to-polymer weight ratio is 1:4.

  • Evaporation: Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) until a thin film is formed on the flask wall.

  • Final Drying: Place the flask in a vacuum oven overnight to remove any residual solvent.

  • Processing: Scrape the dried solid dispersion from the flask, pulverize it gently, and pass it through a sieve for uniformity.

  • Characterization: Confirm the amorphous nature of the drug within the dispersion using XRD and DSC.[22] An absence of crystalline peaks in the XRD pattern indicates a successful amorphous conversion.[22]

Troubleshooting Logic for ASD Precipitation

G Start Problem: Drug Precipitates from Solid Dispersion CheckRatio Is Drug:Polymer Ratio < 1:4? Start->CheckRatio CheckPolymer Is Polymer Interaction with Drug Sufficient? CheckRatio->CheckPolymer No IncreaseRatio Action: Increase Polymer Ratio (e.g., to 1:5 or 1:9) CheckRatio->IncreaseRatio Yes CheckTg Is Glass Transition (Tg) of ASD High Enough? CheckPolymer->CheckTg Yes ChangePolymer Action: Screen New Polymers (e.g., HPMC, Soluplus) CheckPolymer->ChangePolymer No End Solution: Stable Supersaturation Achieved CheckTg->End Yes AddInhibitor Action: Add a Precipitation Inhibitor/Surfactant CheckTg->AddInhibitor No IncreaseRatio->End ChangePolymer->End AddInhibitor->End

Caption: Troubleshooting flowchart for ASD precipitation issues.

Issue 3: Physical Instability of SNEDDS Formulation

The prepared Self-Nanoemulsifying Drug Delivery System (SNEDDS) for this compound appears cloudy, shows signs of phase separation upon standing, or does not form a clear nanoemulsion upon dilution with water.

Possible Causes and Solutions

Quantitative Data Recommended Solution
Poor Drug Solubility in Oil Phase The selected oil cannot dissolve the required dose of this compound. Screen various oils (e.g., Capryol 90, Labrafil M 1944 CS, olive oil) to find one with maximum solubilizing capacity for the drug.
Incorrect Surfactant/Co-surfactant Ratio The ratio of surfactant to co-surfactant (Smix) is crucial for reducing the interfacial tension and forming a stable nanoemulsion. Optimize the Smix ratio (e.g., 1:1, 2:1, 3:1) by constructing ternary phase diagrams.[4]
Inappropriate Excipient Selection The HLB (Hydrophile-Lipophile Balance) value of the surfactant is critical. Surfactants with HLB > 12 are generally preferred for o/w nanoemulsions. Test surfactants like Tween 80 or Kolliphor EL. Co-surfactants like Transcutol P or PEG 400 can improve stability.[12]
High Drug Loading Overloading the system with the drug can exceed its solubility limit within the formulation, leading to precipitation and instability. Reduce the drug load or re-optimize the excipient composition to accommodate the dose.

Experimental Protocol: Preparation and Evaluation of this compound SNEDDS

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-surfactants to identify the most suitable components.

  • Ternary Phase Diagram Construction: Prepare various formulations by mixing the selected oil, surfactant, and co-surfactant at different weight ratios. For each mixture, add water dropwise with gentle stirring and observe the formation of a nanoemulsion. Demarcate the nanoemulsion region on a ternary phase diagram to identify the optimal concentration ranges.

  • Formulation Preparation: Accurately weigh the selected oil, surfactant, and co-surfactant in a glass vial based on the optimal ratio from the phase diagram. Heat the mixture gently (to ~40°C) if necessary to ensure homogeneity. Add and dissolve the this compound in the mixture with constant stirring until a clear solution is formed.

  • Evaluation:

    • Self-Emulsification Test: Add 1 mL of the SNEDDS formulation to 500 mL of water at 37°C with gentle agitation. A stable and clear or slightly bluish nanoemulsion should form rapidly.[4]

    • Droplet Size Analysis: Measure the globule size and polydispersity index (PDI) of the resulting nanoemulsion using a dynamic light scattering (DLS) instrument. A droplet size below 200 nm is desirable.[4]

Mechanism of SNEDDS for Solubility Enhancement

G SNEDDS SNEDDS Formulation (Oil + Surfactant + Drug) Agitation Gentle Agitation (Peristalsis) SNEDDS->Agitation Aqueous Aqueous Environment (e.g., GI Tract) Aqueous->Agitation Nanoemulsion Spontaneous Formation of Oil-in-Water Nanoemulsion Agitation->Nanoemulsion Solubilized Drug Remains Solubilized in Nanodroplets Nanoemulsion->Solubilized Absorption Enhanced Absorption across Gut Wall Solubilized->Absorption

Caption: Logical pathway of SNEDDS mechanism in the GI tract.

References

Technical Support Center: Notoginsenoside T5 in DMSO Solution

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of Notoginsenoside T5 dissolved in Dimethyl Sulfoxide (DMSO). Below you will find frequently asked questions, troubleshooting advice, and detailed protocols to ensure the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the officially recommended storage conditions for this compound?

When received as a powder, this compound is stable for up to 3 years at -20°C or 2 years at 4°C[1]. Once dissolved in a solvent like DMSO, the stability decreases, and more stringent storage conditions are required. For solutions, storage at -80°C is highly recommended to maximize longevity[1].

Q2: How long can I store this compound in DMSO solution?

The viable storage time for this compound in DMSO is highly dependent on the temperature. Based on supplier recommendations, stock solutions can be stored for up to 6 months at -80°C or for a shorter period of 1 month at -20°C[1]. Some sources suggest that for general use, aliquots stored at -20°C in tightly sealed vials are usable for up to two weeks[2]. Long-term storage at room temperature is not advised, as studies on other compounds in DMSO show significant degradation over months[3].

Q3: Should I be concerned about repeated freeze-thaw cycles?

While studies on diverse compound libraries in DMSO have shown no significant loss after up to 11 freeze-thaw cycles, it is considered best practice to minimize them[4]. To avoid potential degradation and ensure consistency, it is highly recommended to prepare single-use aliquots of your stock solution. Before use, allow an aliquot to equilibrate to room temperature for at least one hour to ensure the compound is fully dissolved[2].

Q4: Why is my this compound solution cloudy or showing precipitation?

Precipitation can occur for several reasons. DMSO is highly hygroscopic, meaning it readily absorbs moisture from the atmosphere[5]. This uptake of water can significantly reduce the solubility of compounds, leading to precipitation[5]. Another cause could be that the solution is supersaturated. Ensure you have not exceeded the solubility limit of this compound in DMSO.

Q5: What grade of DMSO should I use?

It is critical to use a high-purity, anhydrous (water-free) grade of DMSO for preparing stock solutions. The presence of water is a more significant factor in compound degradation than oxygen[4]. Furthermore, acidic impurities in lower-grade DMSO can potentially catalyze the degradation of both the solvent and the dissolved compound[6][7].

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Inconsistent or reduced biological activity in assays. 1. Compound Degradation: The solution may have been stored for too long or at an improper temperature[1][3]. 2. Incorrect Concentration: This could be due to precipitation or solvent evaporation.1. Prepare a fresh stock solution from powder. 2. Always use aliquots stored at -80°C for no longer than 6 months[1]. 3. Before use, ensure the solution is clear and fully dissolved. If necessary, gently warm and vortex the vial.
Precipitate forms in the stock solution upon storage. 1. Water Absorption: DMSO has absorbed moisture from the air, reducing solubility[5]. 2. Low Temperature Crystallization: The compound may be falling out of solution at -20°C or -80°C.1. Use anhydrous DMSO and handle it in a low-humidity environment (e.g., under a nitrogen stream or in a glove box). 2. Ensure vials are tightly sealed. 3. Before use, warm the vial to room temperature and vortex thoroughly to redissolve the precipitate. Confirm visually that the solution is clear before making dilutions.
Stock solution appears discolored (e.g., yellow tint). 1. DMSO Degradation: Over time or due to contaminants, DMSO can decompose, especially when exposed to heat or light[7][8]. 2. Compound Instability: The compound itself may be degrading into colored byproducts.1. Discard the solution. 2. Prepare a new stock solution using fresh, high-purity, anhydrous DMSO. 3. Store the new solution in amber or light-blocking vials to protect it from light[8].

Data Presentation

Table 1: Stability of this compound

Form Storage Temperature Recommended Maximum Storage Duration Source
Powder-20°C3 years[1]
Powder4°C2 years[1]
In DMSO Solution-80°C6 months[1]
In DMSO Solution-20°C1 month[1]
In DMSO Solution (Aliquots)-20°C2 weeks[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Acclimatization: Allow the vial of powdered this compound and the sealed bottle of anhydrous DMSO to equilibrate to room temperature for at least 60 minutes before opening to prevent moisture condensation[2].

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C and sonicate for a brief period until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no particulates are present.

  • Aliquoting: Immediately dispense the stock solution into single-use, tightly sealed aliquots in amber or opaque vials. This minimizes freeze-thaw cycles and light exposure[2][8].

  • Storage: Label the aliquots clearly with the compound name, concentration, and date of preparation. Store them immediately at the appropriate temperature (-80°C for long-term storage)[1].

Protocol 2: General Method for Assessing Solution Stability via LC-MS

This protocol describes a general workflow to quantify the concentration of this compound over time.

  • Sample Preparation: Prepare a 10 mM stock solution in anhydrous DMSO as described in Protocol 1. Create multiple identical aliquots.

  • Time Points: Designate storage conditions (e.g., -80°C, -20°C, 4°C, and Room Temperature) and analysis time points (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).

  • Sample Analysis (at each time point):

    • Thaw one aliquot from each storage condition.

    • Prepare a standard curve using a freshly prepared solution or a T=0 sample.

    • Dilute the test sample and standards to a suitable concentration range for LC-MS analysis.

    • Inject the samples onto the LC-MS system.

  • LC-MS/MS Conditions (Representative Method):

    • Column: A C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is typically used for ginsenoside analysis[9].

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile (B52724) with 0.1% formic acid (Solvent B) is common[9].

    • Detection: Use a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source, often in positive ion mode[10]. Monitor for the specific precursor and product ions of this compound.

  • Data Analysis:

    • Quantify the concentration of this compound in each sample by comparing its peak area against the standard curve.

    • Calculate the percentage of the compound remaining at each time point relative to the T=0 sample. Degradation is indicated by a statistically significant decrease in concentration.

Visual Workflows and Guides

G cluster_prep Preparation cluster_storage Storage & Use start Receive Powdered This compound acclimate Acclimate Compound and Anhydrous DMSO to Room Temperature start->acclimate weigh Weigh Powder acclimate->weigh dissolve Dissolve in DMSO (Vortex/Sonicate) weigh->dissolve aliquot Aliquot into Single-Use, Light-Protected Vials dissolve->aliquot storage Store Immediately (-80°C Recommended) aliquot->storage use Use in Experiment storage->use

Caption: Best practices workflow for preparing and storing this compound stock solutions.

G cluster_loop At Each Time Point (e.g., 1, 4, 12 weeks) prep Prepare Master Stock Solution in DMSO aliquot Create Multiple Aliquots for Each Test Condition prep->aliquot t0 Analyze T=0 Sample (Baseline Concentration) aliquot->t0 store Store Aliquots at Varied Conditions (e.g., -80°C, -20°C, RT) aliquot->store thaw Thaw One Aliquot from Each Condition store->thaw analyze Analyze via LC-MS thaw->analyze quantify Quantify Concentration vs. T=0 Baseline analyze->quantify result Plot % Remaining vs. Time to Determine Stability quantify->result

Caption: Experimental workflow for conducting a stability assessment of this compound.

G start Inconsistent or Poor Experimental Results q1 Is the stock solution clear and free of precipitate? start->q1 sol_precip Warm to RT, vortex/sonicate. If it doesn't redissolve, water contamination is likely. Prepare fresh solution. q1->sol_precip No q2 How old is the stock solution aliquot? q1->q2 Yes a1_yes Yes a1_no No sol_old Compound degradation is likely. Discard and prepare a fresh stock solution. q2->sol_old Too Old q3 How was it stored and handled? q2->q3 Within Limits a2_old > 6 months at -80°C > 1 month at -20°C a2_new Within recommended time sol_final Other experimental variables are more likely the cause. q3->sol_final Properly sol_handling Review handling procedures. Minimize freeze-thaw cycles and use anhydrous DMSO. Prepare fresh solution. q3->sol_handling Improperly

References

Technical Support Center: Optimizing Notoginsenoside T5 Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with targeted guidance for optimizing the extraction of Notoginsenoside T5 from Panax notoginseng. The following sections offer troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is its direct extraction challenging?

A1: this compound is a dammarane-type glycoside found in Panax notoginseng. Its direct extraction is often challenging because it is typically a minor saponin (B1150181). Many protocols isolate this compound not through direct extraction from the raw plant material, but as a product of acidic deglycosylation (chemical transformation) of more abundant saponins (B1172615) present in the roots, stems, or leaves.[1][2] Therefore, optimizing its "extraction" often involves a two-step process: first, efficient extraction of total saponins, and second, controlled chemical conversion to yield this compound.

Q2: What are the most critical parameters to control during the initial extraction of total saponins from Panax notoginseng?

A2: The primary factors influencing the extraction efficiency of saponins are the choice of solvent, solvent-to-solid ratio, extraction time, and temperature.[3][4] Ethanol (B145695) is a commonly used solvent, with concentrations ranging from 70% to 86% showing good results for related compounds.[4][5] The solvent-to-solid ratio is also crucial; a higher ratio can increase the diffusion gradient and improve extraction until a saturation point is reached.[4] Time and temperature are interdependent, with methods like ultrasound-assisted extraction (UAE) often requiring shorter durations (e.g., 1.5 hours) compared to traditional reflux extraction.[4][5]

Q3: How can I prevent the degradation of saponins in my crude extract during storage?

A3: Saponins in Panax notoginseng extract powder are sensitive to light, temperature, and humidity.[6]

  • Temperature: High temperatures accelerate hydrolysis and oxidation, significantly reducing saponin content. The degradation rate can double with every 10°C increase. Storage below 25°C (77°F) is recommended.[6] For long-term storage, freezing at -18°C (0°F) can preserve over 95% of saponin content for more than 36 months.[6]

  • Moisture: The powder is hygroscopic and readily absorbs moisture, which can cause hydrolysis of glycosidic bonds and promote microbial growth.[6] Store in airtight containers with a desiccant.

  • Light: UV and high-energy visible light can trigger photolytic and photo-oxidative reactions, modifying the chemical structure of ginsenosides (B1230088) and diminishing their activity.[6] Always use opaque, airtight containers.

Troubleshooting Guide

Problem: Consistently Low Yield of this compound

A low yield of this compound can stem from issues in the initial extraction of precursor saponins, inefficiencies in the chemical conversion step, or degradation of the final product. Use the following flowchart and Q&A to diagnose the issue.

Low_Yield_Troubleshooting Troubleshooting Flowchart for Low this compound Yield start Low this compound Yield check_method Is the protocol optimized for chemical conversion or direct extraction? start->check_method check_extraction Review Total Saponin Extraction Parameters check_method->check_extraction Direct Extraction check_conversion Review Acidic Hydrolysis Step check_method->check_conversion Chemical Conversion r1 check_extraction->r1 check_conversion->r1 check_material Assess Raw Material Quality r2 check_material->r2 check_degradation Investigate Potential Degradation check_purification Evaluate Purification & Recovery r1->check_material r1->r2 r2->check_degradation r2->check_purification

Caption: Troubleshooting flowchart for diagnosing low this compound yield.

Q: My protocol is for direct extraction. Why is the yield low? A: As this compound is often a minor compound, direct extraction is inherently low-yielding. Your primary goal should be to maximize the extraction of total saponins that can serve as precursors. Verify your extraction parameters (solvent, time, temperature, liquid-solid ratio) against established protocols for related saponins.[4][5] Consider switching to a protocol based on chemical conversion for higher yields.

Q: I am using a chemical conversion protocol but the yield is still poor. What should I check in the hydrolysis step? A: The conversion of precursor saponins is highly dependent on reaction conditions.

  • Acid Type and Concentration: Acetic acid and formic acid have been used for saponin transformation.[2] The concentration is critical; for example, 25% acetic acid was found to be conducive to the preparation of the related Notoginsenoside Ft1.[2]

  • Temperature and Time: Higher temperatures can increase the reaction rate but may also lead to the formation of unwanted byproducts or degradation.[2] You must carefully optimize the temperature and duration of the hydrolysis step.

  • Precursor Concentration: The concentration of total saponins in the reaction mixture can affect the reaction equilibrium and yield.

Q: Could my raw material be the problem? A: Yes. The content of active constituents in P. notoginseng varies greatly depending on the age of the plant, cultivation location, and post-harvest processing.[3] Using fresh plant material may improve the yield of certain saponins by avoiding losses that occur during drying and pulverization at high temperatures.[7] Always use a standardized and reputable source for your plant material.

Q: How do I know if this compound is degrading during my process? A: Saponins can be unstable under harsh pH and high-temperature conditions.[8][9] The acidic conditions required for hydrolysis can also lead to further degradation if not properly controlled. Analyze samples at intermediate steps (post-extraction, post-hydrolysis, post-purification) using HPLC or UPLC-MS to track the presence of your target compound and identify any potential loss points. The degradation of Notoginsenoside Fc, a similar compound, is shown to be pH-, temperature-, and time-dependent.[8]

Problem: Poor Purity and Co-elution with Other Saponins

Q: My final product contains significant impurities. How can I improve its purity? A: Achieving high purity requires multi-step purification.

  • Macroporous Resin Chromatography: This is an effective first step for enriching total saponins from the crude extract and removing pigments, polysaccharides, and other non-saponin components.[4][10] Resins like HPD-100 are often used, with elution typically performed using a stepwise gradient of ethanol (e.g., 70% ethanol).[4]

  • Silica (B1680970) Gel or ODS Column Chromatography: For fine separation, octadecyl silane (B1218182) (ODS) or silica gel column chromatography is necessary.[4][10] This step separates saponins based on polarity. A gradient elution with solvents like acetonitrile/water or ethanol/water is typically employed.[4][11]

  • Recrystallization: For a final polishing step, recrystallization can be used to obtain a product with purity greater than 95%.[4][10]

Data Presentation

Table 1: Optimized Extraction Parameters for Saponins from Panax notoginseng (Literature Data)

This table summarizes optimized conditions from studies on related notoginsenosides, providing a validated starting point for developing a protocol for this compound precursors.

ParameterNotoginsenoside Fc (Leaves)[4][10]Total Saponins (Root)[5]Flavonoids (Stem & Leaf)[12]
Method Ultrasound-Assisted (UAE)Reflux ExtractionSurfactant-Assisted
Solvent EthanolEthanolEthanol
Concentration 86%84.0–86.0%48.7%
Time 1.5 hours7.0–8.0 hours52 minutes
Liquid/Solid Ratio 19:1 (mL/g)5.0–7.0 (mL/g)20:1 (mL/g)
Temperature Not specifiedNot specifiedNot specified

Experimental Protocols & Workflows

The general workflow involves extracting total saponins, converting them to the target compound, and then purifying the final product.

Extraction_Workflow General Workflow for this compound Production raw_material Panax notoginseng (Root/Leaf/Stem) extraction Step 1: Total Saponin Extraction (e.g., UAE) raw_material->extraction concentrate1 Concentration (Remove Solvent) extraction->concentrate1 hydrolysis Step 2: Acidic Hydrolysis (Conversion to T5) concentrate1->hydrolysis neutralize Neutralization & Crude Product Collection hydrolysis->neutralize purify Step 3: Purification (e.g., Column Chromatography) neutralize->purify analyze Step 4: Analysis & QC (UPLC-MS/MS) purify->analyze final_product Purified This compound analyze->final_product

Caption: General experimental workflow for this compound production.

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Total Saponins

This protocol is adapted from methodologies used for Notoginsenoside Fc and serves to extract the precursor compounds for T5.[4][10]

  • Preparation: Grind dried P. notoginseng material (leaves or roots) to a fine powder (40-60 mesh).

  • Extraction: Place 10 g of the powder into a flask. Add 190 mL of 86% ethanol (for a 19:1 liquid-to-solid ratio).

  • Ultrasonication: Place the flask in an ultrasonic bath. Perform the extraction for 1.5 hours at a controlled temperature (e.g., 50°C).

  • Filtration: After extraction, filter the mixture while hot. Collect the filtrate.

  • Concentration: Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator to obtain the crude total saponin extract.

Protocol 2: Preparation of this compound via Acidic Hydrolysis

This protocol is a conceptual method based on literature describing the chemical transformation of saponins.[2] Note: This step requires careful optimization.

  • Dissolution: Dissolve the crude total saponin extract in a 25% acetic acid solution.

  • Reaction: Heat the solution in a sealed vessel at a controlled temperature (e.g., 60-80°C) for a predetermined time (e.g., 4-8 hours). Monitor the reaction progress by taking aliquots and analyzing them via TLC or HPLC.

  • Termination: Once the reaction reaches optimal conversion, cool the mixture rapidly in an ice bath.

  • Neutralization: Carefully neutralize the solution with a suitable base (e.g., NaOH solution) to a pH of ~7.0.

  • Collection: The hydrolyzed product may precipitate upon neutralization. Collect the precipitate by filtration or centrifugation. Wash with deionized water and dry under a vacuum.

Protocol 3: Quantification by UPLC-MS/MS

This protocol outlines a general method for the sensitive quantification of notoginsenosides, adapted from various literature sources.[8][13]

  • Chromatography System: An Ultra-High-Performance Liquid Chromatography system coupled with a tandem mass spectrometer (UPLC-MS/MS).

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).

  • Mobile Phase: A gradient elution using:

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient Program: A typical gradient might run from 20% to 90% B over 10 minutes.

  • Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for saponins.

    • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Precursor and product ion pairs must be determined by infusing a pure standard of this compound.

  • Quantification: Prepare a calibration curve using a certified reference standard of this compound. Spike samples with an appropriate internal standard (IS) to correct for matrix effects and variations in sample processing.

References

Notoginsenoside T5 Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Notoginsenoside T5 purification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound?

A1: The purification of this compound, a dammarane (B1241002) glycoside, typically involves a multi-step chromatographic process. The general workflow begins with a crude extract from Panax notoginseng which is first fractionated using macroporous resin chromatography to enrich the total saponin (B1150181) content. This is followed by preparative high-performance liquid chromatography (prep-HPLC) to isolate and purify this compound to a high degree of purity.

Q2: this compound is often formed by acidic deglycosylation. What does this imply for my purification strategy?

A2: The fact that this compound can be formed through acidic deglycosylation of other saponins (B1172615) suggests that it is relatively stable under acidic conditions.[1] However, it is crucial to control the pH and temperature throughout the purification process, as extreme pH values and high temperatures can lead to unwanted degradation or modification of the molecule.[2][3]

Q3: I am observing a low yield of this compound. What are the potential causes and solutions?

A3: Low yield is a common challenge in natural product purification. Several factors could be contributing to this issue. See the troubleshooting table below for a detailed breakdown of potential causes and recommended solutions.

Q4: The purity of my final this compound fraction is below 95%. How can I improve it?

A4: Achieving high purity often requires optimization of the preparative HPLC step. This can involve adjusting the mobile phase gradient, changing the stationary phase, or reducing the sample load on the column. Co-elution with structurally similar saponins is a frequent issue.

Q5: Are there any known stability issues with this compound that I should be aware of during purification and storage?

A5: While specific stability data for this compound is not extensively documented, related ginsenosides (B1230088) are known to be susceptible to degradation under harsh pH and temperature conditions.[2][3] It is advisable to work at or below room temperature and use neutral or slightly acidic mobile phases during purification. For long-term storage, this compound should be kept in a cool, dark, and dry place, preferably as a lyophilized powder.

Troubleshooting Guide

This guide addresses specific problems that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Yield Incomplete extraction from the plant material.Optimize the extraction solvent and method (e.g., ultrasound-assisted extraction with 86% ethanol).
Loss of compound during preliminary fractionation.Ensure the macroporous resin is appropriate for saponin enrichment and optimize the elution conditions.
Degradation of this compound during processing.Avoid high temperatures and extreme pH. Maintain a temperature of 35°C or lower during HPLC.
Low Purity Co-elution with other structurally similar saponins.Optimize the prep-HPLC mobile phase gradient. A shallower gradient around the elution time of T5 can improve resolution.
Column overloading in preparative HPLC.Reduce the amount of sample injected onto the column to improve separation efficiency.
Use of an inappropriate stationary phase.Consider a different column chemistry. While C18 columns are common, a C8 or phenyl-hexyl column may offer different selectivity.
Peak Tailing or Broadening in HPLC Poor solubility of the sample in the mobile phase.Ensure the sample is fully dissolved in the injection solvent, which should be compatible with the initial mobile phase conditions.
Secondary interactions with the stationary phase.Add a small amount of an acidic modifier like formic acid (e.g., 0.1%) to the mobile phase to improve peak shape.
Column degradation.Use a guard column and ensure the mobile phase is filtered and degassed. If the column is old, it may need to be replaced.

Experimental Protocols

General Protocol for this compound Purification

This protocol is a generalized procedure based on methods for purifying similar notoginsenosides and should be optimized for your specific experimental conditions.

  • Extraction:

    • Powder the dried roots of Panax notoginseng.

    • Perform ultrasound-assisted extraction with an 86% ethanol (B145695) solution at a liquid-to-solid ratio of 19:1 (mL/g) for 1.5 hours.

    • Filter the extract and concentrate under reduced pressure to obtain the crude extract.

  • Macroporous Resin Chromatography (Enrichment):

    • Dissolve the crude extract in deionized water and load it onto a pre-treated HPD-100 macroporous resin column.

    • Wash the column with deionized water to remove impurities.

    • Elute the saponin-rich fraction with 70% ethanol.

    • Concentrate the eluate to dryness.

  • Preparative HPLC (Purification):

    • Dissolve the enriched saponin fraction in methanol.

    • Purify using a preparative HPLC system with a C18 column.

    • Mobile Phase: Acetonitrile (A) and water (B).

    • Gradient: A multi-step gradient will likely be required. A starting point could be a linear gradient from 20% A to 50% A over 60 minutes. This will need to be optimized to achieve separation of this compound from other saponins.

    • Flow Rate: Dependent on column dimensions, typically in the range of 10-20 mL/min for preparative columns.

    • Detection: UV at 203 nm.

    • Collect fractions corresponding to the this compound peak.

    • Combine and concentrate the pure fractions.

    • Lyophilize to obtain pure this compound powder.

Visualizations

Experimental Workflow for this compound Purification

G Figure 1: General workflow for this compound purification. Start Dried Panax notoginseng Roots Extraction Ultrasound-Assisted Extraction (86% Ethanol) Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude Saponin Extract Filtration->Crude_Extract Macroporous_Resin Macroporous Resin Chromatography (HPD-100) Crude_Extract->Macroporous_Resin Enriched_Fraction Enriched Saponin Fraction Macroporous_Resin->Enriched_Fraction Prep_HPLC Preparative HPLC (C18 Column) Enriched_Fraction->Prep_HPLC Pure_T5 Pure this compound Prep_HPLC->Pure_T5 G Figure 2: Troubleshooting logic for low purity in HPLC. Low_Purity Low Purity (<95%) Check_Chromatogram Examine Chromatogram: - Peak Shape - Resolution Low_Purity->Check_Chromatogram Poor_Shape Poor Peak Shape (Tailing/Broadening) Check_Chromatogram->Poor_Shape Poor_Resolution Poor Resolution (Co-elution) Check_Chromatogram->Poor_Resolution Optimize_Mobile_Phase Optimize Mobile Phase: - Adjust Gradient - Add Modifier (e.g., 0.1% Formic Acid) Poor_Shape->Optimize_Mobile_Phase Check_Solubility Check Sample Solubility in Injection Solvent Poor_Shape->Check_Solubility Poor_Resolution->Optimize_Mobile_Phase Reduce_Load Reduce Sample Load Poor_Resolution->Reduce_Load High_Purity Achieve High Purity Optimize_Mobile_Phase->High_Purity Check_Solubility->Optimize_Mobile_Phase Change_Column Change Stationary Phase (e.g., C8, Phenyl-Hexyl) Reduce_Load->Change_Column Reduce_Load->High_Purity Change_Column->High_Purity

References

Technical Support Center: Enhancing Notoginsenoside T5 Oral Bioavailability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the oral bioavailability of Notoginsenoside T5.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges associated with the oral delivery of this compound?

This compound, like many other dammarane-type ginsenosides (B1230088), faces several significant hurdles to achieving high oral bioavailability. These challenges primarily stem from its physicochemical properties and physiological interactions within the gastrointestinal tract. The main obstacles include:

  • Low Aqueous Solubility: The complex, multi-ring structure of notoginsenosides contributes to their poor solubility in water, which is a prerequisite for absorption.

  • Poor Membrane Permeability: The presence of multiple glycosyl groups increases the molecule's polarity and molecular weight, hindering its ability to passively diffuse across the lipid-rich intestinal epithelial cell membranes. The hydrophobic dammarane (B1241002) skeleton, while seemingly beneficial for membrane interaction, is sterically hindered by these bulky sugar moieties.

  • P-glycoprotein (P-gp) Efflux: Notoginsenosides are often substrates for the efflux transporter P-glycoprotein, which is highly expressed in intestinal enterocytes. This transporter actively pumps the absorbed compound back into the intestinal lumen, thereby reducing its net absorption.

  • Gastrointestinal and First-Pass Metabolism: Although less extensively studied for this compound specifically, ginsenosides can be subject to degradation by gastric acid and metabolic transformation by intestinal microbiota and hepatic enzymes (cytochrome P450s) before reaching systemic circulation.

Q2: What are the most promising strategies to overcome the low oral bioavailability of this compound?

Several formulation and co-administration strategies have shown significant promise in enhancing the oral bioavailability of ginsenosides, and these can be extrapolated to this compound. The leading approaches include:

  • Nanoformulations: Encapsulating this compound into nanocarriers such as liposomes, nanoemulsions, and solid lipid nanoparticles (SLNs) can improve its solubility, protect it from degradation, and facilitate its transport across the intestinal epithelium.

  • Co-administration with P-gp Inhibitors: The concurrent administration of P-glycoprotein inhibitors, such as piperine (B192125) (an alkaloid from black pepper), can block the efflux of this compound from intestinal cells, thereby increasing its intracellular concentration and subsequent absorption.

  • Structural Modification: Although a more advanced and resource-intensive approach, chemical modification of the this compound structure, such as esterification to increase lipophilicity, can enhance its membrane permeability.

  • Use of Absorption Enhancers: Certain excipients, such as bile salts (e.g., sodium glycocholate), can be incorporated into formulations to transiently and reversibly open the tight junctions between intestinal epithelial cells, allowing for increased paracellular transport.

Q3: Are there any known signaling pathways modulated by this compound that could be relevant to its therapeutic effects?

While direct studies on this compound are limited, research on structurally similar notoginsenosides, such as Notoginsenoside R1 (NGR1), provides valuable insights. NGR1 has been shown to modulate several key signaling pathways, and it is plausible that this compound may have similar activities. These pathways are often implicated in inflammation, cell survival, and tissue repair.

Notably, NGR1 has been demonstrated to inhibit the PI3K/Akt signaling pathway and the MAPK/ERK pathway , particularly in the context of inflammation induced by factors like Tumor Necrosis Factor-alpha (TNF-α)[1][2][3][4][5][6][7][8][9][10]. Inhibition of these pathways can lead to reduced expression of pro-inflammatory mediators and adhesion molecules.

Below is a diagram illustrating the potential inhibitory effect of this compound on the TNF-α-induced inflammatory signaling cascade, based on data from related notoginsenosides.

G cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space TNFa TNF-α TNFR TNFR TNFa->TNFR Binds PI3K PI3K TNFR->PI3K Activates ERK ERK TNFR->ERK Activates Akt Akt PI3K->Akt Phosphorylates NFkB NF-κB Akt->NFkB Activates ERK->NFkB Activates Inflammation Inflammatory Response (e.g., PAI-1 expression) NFkB->Inflammation Promotes NotoginsenosideT5 This compound NotoginsenosideT5->PI3K Inhibits NotoginsenosideT5->ERK Inhibits

Potential inhibitory mechanism of this compound.

Troubleshooting Guides

Issue 1: Low Dissolution Rate of this compound in Aqueous Media

Question: My this compound powder is not dissolving adequately in my aqueous buffer for in vitro permeability studies, leading to inconsistent results. What can I do?

Answer: This is a common issue due to the inherent low water solubility of notoginsenosides. Here are several approaches to address this, ranging from simple to more complex formulation strategies.

Troubleshooting Steps:

  • Co-solvents: Try dissolving this compound in a small amount of a biocompatible organic solvent such as ethanol (B145695) or DMSO before adding it to the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting cell viability in cell-based assays.

  • pH Adjustment: Investigate the pH-solubility profile of this compound. A slight adjustment of the buffer pH might improve its solubility.

  • Surfactants: The inclusion of a non-ionic surfactant, such as Tween 80 or Cremophor EL, at a concentration above its critical micelle concentration can significantly enhance the solubility of hydrophobic compounds by forming micelles that encapsulate the drug.

  • Nanoformulation: If the above methods are insufficient or not suitable for your experimental setup, consider preparing a nanoformulation of this compound. Nanoemulsions or liposomal formulations can be prepared to create a stable dispersion of the compound in an aqueous phase.

Issue 2: High Efflux Ratio Observed in Caco-2 Permeability Assays

Question: I am performing a bidirectional Caco-2 cell permeability assay with this compound and observing a high efflux ratio (Papp B-A / Papp A-B > 2), suggesting it is a P-glycoprotein substrate. How can I confirm this and overcome it?

Answer: A high efflux ratio is a strong indicator of P-gp mediated efflux. To confirm and address this, you can perform the following experiments.

Troubleshooting Steps:

  • Confirmation with P-gp Inhibitors: Conduct the Caco-2 permeability assay in the presence of a known P-gp inhibitor, such as verapamil (B1683045) or cyclosporine A. If the efflux ratio is significantly reduced in the presence of the inhibitor, it confirms that this compound is a P-gp substrate.

  • Co-administration with Piperine: Piperine is a well-documented P-gp inhibitor. For in vivo studies, co-administering this compound with piperine can enhance its oral absorption. For in vitro studies, you can pre-incubate the Caco-2 cells with piperine before adding this compound.

  • Formulation with P-gp Inhibiting Excipients: Certain formulation excipients, such as Tween 80 and Pluronic block copolymers, have been shown to inhibit P-gp. Incorporating these into your formulation can be a dual-action strategy to improve both solubility and reduce efflux.

Below is a workflow diagram for investigating and overcoming P-gp efflux.

G Start Start: High Efflux Ratio (Papp B-A / Papp A-B > 2) Confirm_Pgp Confirm P-gp Substrate Start->Confirm_Pgp Perform_Assay Perform Caco-2 assay with a known P-gp inhibitor (e.g., Verapamil) Confirm_Pgp->Perform_Assay Analyze_Ratio Analyze Efflux Ratio Perform_Assay->Analyze_Ratio Reduced Efflux Ratio Reduced? Analyze_Ratio->Reduced Confirmed P-gp Substrate Confirmed Reduced->Confirmed Yes Not_Pgp Efflux by other transporters? Reduced->Not_Pgp No Overcome_Efflux Strategies to Overcome Efflux Confirmed->Overcome_Efflux CoAdmin Co-administration with P-gp Inhibitor (e.g., Piperine) Overcome_Efflux->CoAdmin Formulate Formulate with P-gp inhibiting excipients Overcome_Efflux->Formulate

Workflow for addressing P-gp mediated efflux.

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes

This protocol describes the thin-film hydration method for preparing liposomes to encapsulate this compound. This method is widely used and can be adapted for various lipid compositions.

Materials:

  • This compound

  • Soybean Phosphatidylcholine (SPC)

  • Cholesterol

  • Chloroform

  • Methanol

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Rotary evaporator

  • Probe sonicator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

Procedure:

  • Lipid Film Preparation:

    • Dissolve this compound, SPC, and cholesterol in a 10:1:1 molar ratio in a minimal amount of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.

    • Attach the flask to a rotary evaporator.

    • Rotate the flask at a controlled speed and temperature (e.g., 40°C) under reduced pressure to evaporate the organic solvents completely.

    • A thin, uniform lipid film should form on the inner surface of the flask.

    • Continue to dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS (pH 7.4) by adding the buffer to the flask and rotating it gently above the lipid transition temperature (e.g., 50-60°C) for 1-2 hours. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction:

    • For a more uniform size distribution, the MLV suspension can be subjected to probe sonication on an ice bath for 5-10 minutes.

    • Alternatively, for a more controlled size, the MLVs can be extruded 10-15 times through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a mini-extruder.

  • Purification:

    • To remove unencapsulated this compound, the liposomal suspension can be centrifuged at high speed (e.g., 15,000 x g for 30 minutes) and the pellet resuspended in fresh PBS. Alternatively, size exclusion chromatography can be used.

Protocol 2: Caco-2 Cell Permeability Assay

This protocol outlines a standard procedure for assessing the intestinal permeability of this compound using the Caco-2 cell monolayer model.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin.

  • Transwell® inserts (e.g., 12-well format, 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS), pH 7.4

  • Lucifer yellow (for monolayer integrity testing)

  • LC-MS/MS system for quantification of this compound

Procedure:

  • Cell Seeding and Culture:

    • Seed Caco-2 cells onto the apical (AP) side of the Transwell® inserts at a density of approximately 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Before the transport experiment, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter. TEER values should be above 250 Ω·cm².

    • Additionally, the permeability of a paracellular marker, Lucifer yellow, can be measured. The apparent permeability coefficient (Papp) of Lucifer yellow should be less than 1.0 x 10^-6 cm/s.

  • Transport Experiment:

    • Wash the Caco-2 monolayers with pre-warmed HBSS (37°C).

    • Apical to Basolateral (A-B) Transport: Add the this compound solution in HBSS to the apical chamber and fresh HBSS to the basolateral (BL) chamber.

    • Basolateral to Apical (B-A) Transport: Add the this compound solution in HBSS to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Calculate Papp using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (µg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor chamber (µg/mL).

Quantitative Data Summary

Table 1: Oral Bioavailability of Various Notoginsenosides in Rats [11][12]

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Absolute Bioavailability (%)
Notoginsenoside R1300185.3 ± 45.20.5989.4 ± 187.59.29
Ginsenoside Rg1300120.7 ± 33.80.8651.2 ± 154.36.06
Ginsenoside Re30098.5 ± 21.91.2758.9 ± 166.77.06
Ginsenoside Rb130045.6 ± 11.28.5103.4 ± 25.81.18
Ginsenoside Rd30066.7 ± 15.44.3253.7 ± 59.12.36

Table 2: Improvement of Notoginsenoside R1 Bioavailability with a Liposomal Formulation in Rats [13]

FormulationCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
NGR1 Aqueous Solution215.4 ± 42.80.5876.3 ± 175.2100
NGR1 Liposomes389.7 ± 77.91.01778.9 ± 355.8203
NGR1 SGC-Liposomes*456.2 ± 91.21.02348.5 ± 469.7268

*SGC-Liposomes: Liposomes containing sodium glycocholate as an absorption enhancer.

Table 3: Effect of Piperine on the Pharmacokinetics of Ginsenoside Rh2 in Rats [14]

Treatment GroupCmax (ng/mL)Tmax (h)AUC₀₋t (ng·h/mL)Relative Bioavailability (%)
Rh2 (10 mg/kg)125.6 ± 28.91.5876.5 ± 192.8100
Rh2 + Piperine (10 mg/kg)188.4 ± 41.51.51314.8 ± 289.3150
Rh2 + Piperine (20 mg/kg)246.2 ± 54.21.51724.7 ± 379.4196.8

This technical support center provides a foundational understanding of the challenges and strategies for improving the oral bioavailability of this compound. The provided protocols and data from related compounds offer a starting point for developing effective experimental designs. As more research specific to this compound becomes available, this resource will be updated.

References

Technical Support Center: Notoginsenoside T5 In Vivo Administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance and troubleshooting for the in vivo administration of Notoginsenoside T5. As specific in vivo data for this compound is limited, information from closely related notoginsenosides and ginsenosides (B1230088) is provided as a reference. Researchers should consider this information as a starting point for their own experimental design and optimization.

Frequently Asked Questions (FAQs)

Q1: What is the recommended route of administration for this compound in vivo?

Q2: What is a suitable vehicle for dissolving this compound for in vivo administration?

A2: A common vehicle used for similar compounds, such as Notoginsenoside R1, is a mixture of Cremophor EL and ethanol (B145695), further diluted with normal saline (0.9% NaCl).[2] For example, a stock solution can be prepared by dissolving the compound in a 50:50 mixture of Cremophor EL and absolute ethanol, which is then diluted to the final desired concentration with normal saline immediately before injection.[2] It is crucial to perform solubility tests to determine the optimal vehicle for your specific concentration of this compound.

Q3: What is a typical dosage range for this compound in vivo?

A3: Specific dosage information for this compound is not well-documented. However, studies on related notoginsenosides can offer a starting point. For instance, Notoginsenoside R1 has been administered intraperitoneally at doses ranging from 0.625 to 10 mg/kg in mice.[2] For oral administration in rats, dosages of related compounds in total Panax notoginsenoside extracts have been around 300 mg/kg.[3][4] It is strongly recommended to perform a dose-response study to determine the optimal and non-toxic dosage for your specific animal model and experimental endpoint.

Q4: What are the known signaling pathways affected by this compound?

A4: The direct signaling pathways modulated by this compound are not yet fully elucidated. However, other notoginsenosides, such as R1 and R2, have been shown to influence several key signaling pathways, including the PI3K/Akt, MAPK/NF-κB, and NRF2/ARE pathways.[4][5] These pathways are involved in cellular processes like inflammation, oxidative stress, and apoptosis.[4][5][6] It is plausible that this compound may act on similar pathways.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
Poor Solubility of this compound Inappropriate vehicle or concentration too high.1. Test different vehicle compositions. Consider adding a small percentage of DMSO (ensure it is non-toxic at the final concentration) or trying other solubilizing agents like Tween 80. 2. Gently warm the solution and use sonication to aid dissolution. 3. Prepare a more dilute stock solution and adjust the injection volume accordingly.
Precipitation of Compound Upon Dilution Change in solvent polarity or temperature.1. Ensure the diluent is miscible with the stock solution solvent. 2. Perform the dilution at a controlled temperature. 3. Prepare the final dilution immediately before administration to minimize the time for precipitation to occur.
Adverse Reactions in Animals Post-Injection (e.g., irritation, lethargy) Vehicle toxicity, high dosage, or rapid injection rate.1. Run a vehicle-only control group to assess for any adverse effects of the vehicle itself. 2. Reduce the dosage and/or the concentration of the solubilizing agents (e.g., Cremophor EL). 3. Administer the injection more slowly to allow for better distribution and reduce local irritation. 4. Monitor animals closely for any signs of toxicity. A study with Notoginsenoside R1 at up to 10 mg/kg did not report obvious adverse effects.[2]
High Variability in Experimental Results Inconsistent dosing, poor bioavailability, or animal-to-animal variation.1. Ensure accurate and consistent preparation of the dosing solution and precise administration technique. 2. For oral administration, consider the low bioavailability of many ginsenosides and the potential for metabolism by gut microbiota.[7] Intravenous or intraperitoneal routes may provide more consistent systemic exposure. 3. Increase the number of animals per group to improve statistical power.

Quantitative Data

As specific pharmacokinetic data for this compound is not available, the following tables summarize data for related notoginsenosides to provide a comparative reference.

Table 1: Pharmacokinetic Parameters of Notoginsenoside R1 in Rats

ParameterOral Administration (300 mg/kg PNS)Intravenous Administration (10 mg/kg PNS)Reference
Tmax (h) 0.2-[4]
Cmax (ng/mL) 70.9 ± 38.8 (in Beagle dogs, 600 mg extract)-[4]
T1/2 (h) 4.8 ± 1.6 (in Beagle dogs, 600 mg extract)-[4]
AUC (mg/L*h) -98.94[3]
Absolute Bioavailability (%) 9.29-[3]

PNS: Panax Notoginseng Saponins

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal Injection (Reference Protocol)

This protocol is adapted from a study using Notoginsenoside R1 and should be optimized for this compound.[2]

  • Prepare Stock Solution: Dissolve this compound in a 1:1 (v/v) mixture of Cremophor EL and absolute ethanol to create a stock solution (e.g., 10 mg/mL).

  • Storage: Store the stock solution at -20°C for short-term storage.

  • Working Solution Preparation: On the day of the experiment, dilute the stock solution with sterile normal saline (0.9% NaCl) to the final desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse with an injection volume of 250 µL).

  • Administration: Administer the solution intraperitoneally to the animal at a volume of 10 µL/g body weight.

Protocol 2: Intragastric Administration (Oral Gavage) (Reference Protocol)

This protocol is a general procedure for oral gavage in rodents.

  • Vehicle Selection: Prepare a suspension or solution of this compound in a suitable vehicle such as water, saline, or a 0.5% carboxymethylcellulose (CMC) solution.

  • Dosage Calculation: Calculate the required volume based on the animal's weight and the desired dose.

  • Administration: Use a proper-sized, ball-tipped gavage needle to administer the solution directly into the stomach of the animal. Ensure the animal is properly restrained to prevent injury. A study on Notoginsenoside R2 used intragastric administration in rats for 7 days.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_analysis Analysis T5_powder This compound Powder Stock_Solution Stock Solution T5_powder->Stock_Solution Dissolve in Vehicle Vehicle Preparation (e.g., Cremophor EL/Ethanol) Vehicle->Stock_Solution Working_Solution Working Solution (Dilution with Saline) Stock_Solution->Working_Solution Dilute Dosing In Vivo Administration (i.p., i.v., or Oral) Working_Solution->Dosing Administer Animal_Model Animal Model (e.g., Mouse, Rat) Animal_Model->Dosing Sample_Collection Sample Collection (Blood, Tissue) Dosing->Sample_Collection Post-treatment Data_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Sample_Collection->Data_Analysis Results Results Data_Analysis->Results

Caption: Experimental workflow for in vivo administration of this compound.

signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling cluster_cellular_response Cellular Response T5 This compound (Hypothesized) PI3K PI3K T5->PI3K Activates MAPK MAPK T5->MAPK Inhibits NRF2 NRF2 T5->NRF2 Activates Akt Akt PI3K->Akt Apoptosis ↓ Apoptosis Akt->Apoptosis Inhibits NFkB NF-κB MAPK->NFkB Inflammation ↓ Inflammation NFkB->Inflammation ARE ARE NRF2->ARE Oxidative_Stress ↓ Oxidative Stress ARE->Oxidative_Stress Inhibits

Caption: Hypothesized signaling pathways of this compound based on related compounds.

References

Technical Support Center: Notoginsenoside T5 HPLC Quantification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC quantification of Notoginsenoside T5. This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise troubleshooting guidance and answers to frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended HPLC column for this compound analysis?

A C18 reversed-phase column is the most common and recommended choice for the analysis of notoginsenosides and ginsenosides (B1230088), including this compound.[1][2] Typical column dimensions are 250 mm x 4.6 mm with a 5 µm particle size.[1][2]

Q2: What is the optimal UV detection wavelength for this compound?

Saponins (B1172615) like this compound lack strong chromophores, making UV detection challenging. The recommended wavelength is in the low UV range, typically around 203 nm, which is suitable for detecting the end absorption of these compounds.[1]

Q3: What mobile phase composition is recommended for the separation of this compound?

A gradient elution using a mixture of water and acetonitrile (B52724) is commonly employed for the separation of notoginsenosides.[1][2] To improve peak shape and resolution, small amounts of acids like acetic acid or formic acid are often added to the mobile phase.[1] A typical mobile phase might consist of water with 0.01% acetic acid (A) and acetonitrile with 0.01% acetic acid (B).[1]

Q4: How should I prepare my sample for this compound HPLC analysis?

A common method for extracting this compound from plant material involves ultrasonic extraction with methanol (B129727) or a methanol-water mixture.[3] The resulting extract should be filtered through a 0.45 µm membrane before injection into the HPLC system to prevent clogging of the column and tubing.

Q5: My this compound peak is showing significant tailing. What are the possible causes and solutions?

Peak tailing for saponins is a common issue and can be caused by several factors:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the polar functional groups of this compound.

    • Solution: Use a highly end-capped C18 column or add a competing base, such as triethylamine (B128534) (TEA), to the mobile phase in small concentrations. Operating the mobile phase at a lower pH (e.g., with formic or acetic acid) can also help by suppressing the ionization of silanol groups.

  • Column Contamination: Accumulation of matrix components from the sample on the column can create active sites that cause tailing.

    • Solution: Use a guard column before the analytical column and ensure proper sample cleanup. Regularly flush the column with a strong solvent to remove contaminants.

  • Column Overload: Injecting a sample that is too concentrated can lead to peak asymmetry.

    • Solution: Dilute the sample and reinject. If the peak shape improves, column overload was the likely cause.

Troubleshooting Guide

This guide addresses common problems encountered during the HPLC quantification of this compound.

Problem Potential Cause Recommended Solution
No Peak or Very Small Peak Injection issue (e.g., air bubble in syringe, incorrect injection volume).Manually inspect the injection process. Ensure the autosampler is functioning correctly and the vial contains sufficient sample.
Sample degradation.This compound may be susceptible to degradation under certain conditions. Ensure proper storage of samples and standards (cool and dark). Prepare fresh solutions if degradation is suspected.
Incorrect detection wavelength.Verify that the detector is set to the optimal wavelength for this compound (around 203 nm).
Poor Resolution/Overlapping Peaks Inappropriate mobile phase composition or gradient.Optimize the gradient elution program. Adjusting the initial and final percentages of the organic solvent (acetonitrile) and the gradient slope can improve separation.
Column deterioration.Column performance degrades over time. Replace the column if resolution does not improve with mobile phase optimization.
Broad Peaks High extra-column volume.Minimize the length and internal diameter of tubing between the injector, column, and detector.
Low flow rate.Ensure the flow rate is optimal for the column dimensions. A typical flow rate for a 4.6 mm ID column is 1.0 mL/min.[1]
Column temperature fluctuations.Use a column oven to maintain a stable temperature. A temperature of 30°C is often a good starting point.[1]
Baseline Noise or Drift Air bubbles in the system.Degas the mobile phase before use and purge the pump to remove any trapped air bubbles.
Contaminated mobile phase or system.Use HPLC-grade solvents and freshly prepared mobile phase. Flush the system with a strong solvent to remove any contaminants.
Detector lamp issue.The detector lamp may be nearing the end of its life. Check the lamp energy and replace if necessary.
Inconsistent Retention Times Fluctuations in mobile phase composition.Ensure the mobile phase is well-mixed and degassed. If using a gradient, check that the pump's proportioning valves are working correctly.
Changes in column temperature.Use a column oven to ensure a consistent temperature throughout the analysis.
Column equilibration.Ensure the column is properly equilibrated with the initial mobile phase conditions before each injection.

Experimental Protocols

Standard HPLC Method for this compound Quantification

This protocol is a representative method adapted from established procedures for the analysis of notoginsenosides.[1][2]

Parameter Condition
Column C18 Reversed-Phase (250 mm x 4.6 mm, 5 µm)
Mobile Phase A Water with 0.01% Acetic Acid
Mobile Phase B Acetonitrile with 0.01% Acetic Acid
Gradient Program 0-30 min: 19-21.2% B30-35 min: 21.2-26% B35-40 min: 26-28% B40-50 min: 28-38% B50-60 min: 38-55% B60-65 min: 55% B65-70 min: 55-80% B70-75 min: 80-95% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 203 nm
Injection Volume 10 µL
Sample Preparation Protocol
  • Weigh a suitable amount of the powdered plant material (e.g., stems and leaves of Panax notoginseng).

  • Add a known volume of methanol (e.g., 10 mL).

  • Sonicate the mixture for 30 minutes.

  • Centrifuge the sample to pellet the solid material.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Quantitative Data Summary

The following table presents representative method validation data for a ginsenoside with structural similarity to this compound, which can be used as a reference for establishing a quantitative method.

Parameter Value
Linearity Range 1 - 500 ng/mL
Correlation Coefficient (r²) > 0.999
Precision (RSD%) < 2%
Accuracy (Recovery %) 98 - 102%
Limit of Detection (LOD) ~0.5 ng/mL
Limit of Quantification (LOQ) ~1.5 ng/mL

Visualizations

HPLC_Troubleshooting_Workflow start Chromatographic Problem Identified peak_shape Poor Peak Shape? start->peak_shape retention_time Inconsistent Retention Time? baseline Baseline Issues? peak_shape->retention_time No, OK tailing Peak Tailing peak_shape->tailing Yes broadening Peak Broadening peak_shape->broadening No, Broad splitting Peak Splitting peak_shape->splitting No, Split retention_time->baseline No rt_shift Retention Time Shift retention_time->rt_shift Yes, Sudden rt_drift Retention Time Drift retention_time->rt_drift Yes, Gradual noise Baseline Noise baseline->noise Yes, Noisy drift Baseline Drift baseline->drift Yes, Drifting solution1 Check Mobile Phase pH Optimize Gradient Use End-capped Column tailing->solution1 solution2 Check for Leaks Reduce Extra-column Volume Optimize Flow Rate broadening->solution2 solution3 Replace Column Frit Ensure Sample Solvent Compatibility splitting->solution3 solution4 Check Pump Performance Ensure Column Equilibration Thermostat Column rt_shift->solution4 rt_drift->solution4 solution5 Degas Mobile Phase Clean Detector Cell Check Lamp noise->solution5 drift->solution5

Caption: A logical workflow for troubleshooting common HPLC issues.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sample Plant Material (Stems/Leaves) extraction Ultrasonic Extraction (Methanol) sample->extraction filtration Filtration (0.45 µm) extraction->filtration injection HPLC Injection (10 µL) filtration->injection separation C18 Column Separation (Gradient Elution) injection->separation detection UV Detection (203 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram quantification Peak Integration & Quantification chromatogram->quantification

Caption: A standard workflow for this compound quantification.

References

Notoginsenoside T5 experimental variability and controls

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Notoginsenoside T5. Due to the limited availability of specific experimental data for this compound, this guide incorporates information on the closely related and well-studied compound, Notoginsenoside R1, as a reference for potential experimental design and troubleshooting. All recommendations should be validated specifically for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and where does it come from?

This compound is a dammarane-type triterpenoid (B12794562) saponin.[1][2] It is isolated from the roots and rhizomes of Panax notoginseng (Burk.) F.H. Chen, a plant used in traditional Chinese medicine.[1][3] It can also be obtained through the acidic deglycosylation of saponins (B1172615) from the stems and leaves of P. notoginseng.[1]

Q2: What are the potential biological activities of this compound?

While specific research on this compound is limited, it is suggested to have potential therapeutic applications in cardiovascular health by possibly enhancing blood circulation and reducing the risk of atherosclerosis.[4] It is also being studied for its potential neuroprotective properties.[4] The proposed mechanisms of action involve the modulation of various signaling pathways, including anti-inflammatory and antioxidant routes.[4]

Q3: How should I store and handle this compound?

Based on supplier recommendations, this compound powder should be stored at -20°C for long-term storage (up to 3 years). For shorter periods, it can be stored at 4°C for up to 2 years.[1] If dissolved in a solvent, it should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] It is generally shipped at room temperature.[1][5] Always refer to the supplier's specific instructions for the lot you have purchased.

Q4: What are the physical and chemical properties of this compound?

Here is a summary of the key properties of this compound:

PropertyValueReference
CAS Number 769932-34-5[1]
Molecular Formula C41H68O12[1]
Molecular Weight 752.97 g/mol [1]
Appearance White to off-white solid[1]
Purity Typically >95%[1]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol[6]

Q5: Are there established experimental protocols for this compound?

Currently, there is a lack of published, detailed experimental protocols specifically for this compound. Researchers may need to adapt protocols from studies on other notoginsenosides, such as Notoginsenoside R1, and optimize them for their specific experimental setup. This includes determining optimal concentrations, incubation times, and appropriate controls.

Troubleshooting Guides

Issue 1: Poor Solubility or Precipitation of this compound in Aqueous Media
  • Possible Cause: this compound, like many saponins, may have limited solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Solvent Choice: Prepare a stock solution in an appropriate organic solvent such as DMSO, ethanol, or methanol.[6]

    • Final Concentration: When diluting the stock solution into your aqueous experimental media (e.g., cell culture medium), ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid solvent-induced cytotoxicity.

    • Sonication/Vortexing: Gently vortex or sonicate the solution to aid dissolution.

    • Temperature: Slightly warming the solution may improve solubility, but be cautious of potential degradation at higher temperatures.

    • pH Adjustment: The pH of the final solution may influence solubility. Test a range of pH values if compatible with your experimental system.

Issue 2: High Variability in Experimental Results
  • Possible Cause: Variability can arise from the compound itself, experimental procedures, or the biological system.

  • Troubleshooting Steps:

    • Purity and Integrity: Ensure the purity of your this compound lot using analytical methods like HPLC. Improper storage can lead to degradation.

    • Consistent Preparation: Prepare fresh dilutions from a stock solution for each experiment to minimize degradation in aqueous media.

    • Cell-Based Assay Controls:

      • Vehicle Control: Always include a vehicle control (the solvent used to dissolve this compound, at the same final concentration) to account for any effects of the solvent.

      • Positive Control: Use a known compound that induces the expected effect in your assay (e.g., a known anti-inflammatory agent if studying inflammation).

      • Negative Control: Use an untreated group to establish a baseline.

    • Standardization of Cell Culture: Ensure consistent cell passage number, seeding density, and growth conditions.

    • Replicates: Use a sufficient number of technical and biological replicates to assess variability statistically.

Issue 3: No Observable Effect or Unexpected Results
  • Possible Cause: The concentration range may be inappropriate, the incubation time may be too short or too long, or the chosen experimental model may not be responsive.

  • Troubleshooting Steps:

    • Dose-Response Study: Perform a wide-range dose-response experiment to determine the optimal effective concentration (e.g., from nanomolar to high micromolar range).

    • Time-Course Experiment: Evaluate the effects at different time points to identify the optimal incubation period.

    • Cell Line Sensitivity: The response to this compound may be cell-type specific. Consider screening different cell lines relevant to your research question.

    • Mechanism of Action: As the exact mechanism of this compound is not well-defined, your assay may not be targeting the relevant pathway. Consider using broader, phenotype-based assays initially (e.g., cell viability, proliferation) before moving to more specific mechanistic studies.

    • Comparison with Related Compounds: If possible, include a related compound with known activity, such as Notoginsenoside R1, as a positive control to validate your assay system.

Experimental Protocols (Adapted from Notoginsenoside R1 Studies)

Note: These are generalized protocols based on studies with Notoginsenoside R1 and must be optimized for this compound.

Cell Viability Assay (MTT/CCK-8)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat cells with a range of this compound concentrations (and appropriate controls) for the desired duration (e.g., 24, 48, 72 hours).[7]

  • Reagent Addition: Add MTT or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.[8]

  • Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.[8]

Western Blot Analysis for Signaling Pathways (e.g., PI3K/Akt)
  • Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[8]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.[8]

  • Immunoblotting: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., total and phosphorylated Akt, PI3K) overnight at 4°C.

  • Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.[8]

Visualizations

Below are diagrams of potential signaling pathways that this compound might modulate, based on the known activities of other notoginsenosides like Notoginsenoside R1.[9]

PI3K_Akt_Signaling_Pathway Notoginsenoside_T5 This compound (Hypothesized) Receptor Cell Surface Receptor Notoginsenoside_T5->Receptor Activates PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates Downstream Downstream Effectors (e.g., mTOR, NF-κB) Akt->Downstream Regulates Response Cellular Responses (Survival, Proliferation, Anti-inflammation) Downstream->Response

Caption: Hypothesized PI3K/Akt signaling pathway activation by this compound.

Experimental_Workflow_Troubleshooting Start Experiment Start: Poor Solubility? Solubility Troubleshoot Solubility: - Use Organic Solvent Stock - Optimize Final Concentration - Sonication/Vortexing Start->Solubility Yes Variability High Variability? Start->Variability No Solubility->Variability Controls Implement Strict Controls: - Vehicle, Positive, Negative - Check Compound Purity - Standardize Procedures Variability->Controls Yes NoEffect No/Unexpected Effect? Variability->NoEffect No Controls->NoEffect Optimization Optimize Parameters: - Dose-Response Study - Time-Course Experiment - Test Different Cell Lines NoEffect->Optimization Yes Data Data Analysis NoEffect->Data No Optimization->Data

Caption: A logical workflow for troubleshooting common experimental issues with this compound.

References

Notoginsenoside T5 Dosage Optimization in Cell Culture: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the dosage of Notoginsenoside T5 (T5) in cell culture experiments. Due to the limited availability of specific data for this compound, this guide offers a systematic approach to determining optimal concentrations, leveraging established methodologies and data from structurally related notoginsenosides, such as Notoginsenoside R1 (NGR1).

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting concentration range for this compound in cell culture?

A1: As there is limited published data for this compound, a good starting point is to perform a broad-range dose-response experiment. Based on studies of related notoginsenosides like NGR1, a range of 0.1 µM to 200 µM is suggested. For some cell lines, concentrations up to 1.6 mM have been tested for other notoginsenosides.[1] It is crucial to determine the optimal concentration for your specific cell line and experimental endpoint.

Q2: How can I determine the optimal concentration of this compound for my experiments?

A2: The optimal concentration is cell-type dependent and should be determined experimentally. A standard method is to perform a cell viability assay (e.g., MTT or CCK-8) to determine the half-maximal inhibitory concentration (IC50). This will establish a baseline for cytotoxic effects and guide the selection of non-toxic concentrations for functional assays.

Q3: How should I dissolve this compound for cell culture experiments?

A3: this compound, like other ginsenosides (B1230088), is typically soluble in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in DMSO and then dilute it to the final desired concentration in your cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that is toxic to your cells (typically <0.1%).

Q4: What are the known signaling pathways affected by notoginsenosides?

A4: While specific pathways for this compound are not well-documented, related notoginsenosides have been shown to modulate several key signaling pathways. These include the PI3K/AKT/mTOR, NF-κB, MAPK, and Wnt/β-Catenin pathways.[2][3][4][5] Some ginsenosides have also been linked to the AMPK/mTOR/Nrf2 signaling pathway.[6] These provide potential avenues of investigation for this compound.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
No observable effect of this compound at expected concentrations. The compound may have degraded.Use a fresh stock solution. Verify the purity and integrity of your compound.
The cell line may be resistant to this compound.Increase the concentration range and/or treatment duration. Consider using a different cell line known to be sensitive to other ginsenosides.
The experimental endpoint may not be appropriate.This compound may affect other cellular processes like migration or apoptosis without significantly altering proliferation in some cells. Assess other endpoints.
Precipitate forms in the culture medium after adding this compound. The final concentration of the compound is too high, or it has poor solubility in the medium.Prepare the final dilution by adding the stock solution to the medium while vortexing gently. Avoid preparing large volumes of diluted compound that will sit for extended periods. Consider using a solubilizing agent if precipitation persists, but test its effect on the cells first.
Difficulty detecting signaling pathway changes via Western Blot. The treatment time is not optimal for observing phosphorylation or protein expression changes.Perform a time-course experiment (e.g., 0, 15, 30, 60, 120 minutes for phosphorylation events; 0, 6, 12, 24, 48 hours for protein expression changes) to identify the optimal time point.
The antibody may not be specific or sensitive enough.Use a validated antibody and include appropriate positive and negative controls.
High variability in cell viability assay results. Uneven cell seeding.Ensure a single-cell suspension and mix gently before and during plating.
Edge effects in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or medium to maintain humidity.
Incomplete formazan (B1609692) solubilization (MTT assay).Ensure complete dissolution of formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using an MTT Assay

This protocol outlines the steps to determine the concentration of this compound that inhibits cell growth by 50%.

Materials:

  • Adherent cells in logarithmic growth phase

  • Complete culture medium

  • This compound

  • DMSO

  • 96-well plates

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from your DMSO stock. Include a vehicle control (medium with the same final concentration of DMSO as the highest T5 concentration) and a blank (medium only).

    • Remove the medium from the wells and add 100 µL of the diluted this compound solutions.

    • Incubate for 24, 48, or 72 hours, depending on the cell doubling time and experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.[7]

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of solubilization solution to each well and mix thoroughly on a plate shaker to dissolve the crystals.[8]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve and determine the IC50 value using non-linear regression analysis.[7]

Data Presentation

Table 1: Reference IC50 Values for Related Notoginsenosides

CompoundCell LineIncubation TimeIC50 ValueReference
Notoginsenoside R1H22 (Hepatoma)24 h121.50 µg/mL[2]
20(S/R)-Notoginsenoside R2H22 (Hepatoma)24 h65.91 µg/mL[2]
Notoginsenoside R1A549 (Lung Cancer)72 h0.839 mg/mL[9]
Notoginsenoside R1HeLa (Cervical Cancer)24 h0.8 mM[1]
Notoginsenoside R1HeLa (Cervical Cancer)48 h0.41 mM[1]
Notoginsenoside R1CaSki (Cervical Cancer)24 h0.4 mM[1]
Notoginsenoside R1CaSki (Cervical Cancer)48 h0.19 mM[1]

Note: These values are for reference only and the IC50 for this compound must be determined experimentally for each specific cell line.

Visualizations

Experimental Workflow for IC50 Determination

G cluster_prep Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_t5 Add T5 dilutions to cells incubate_24h->add_t5 prep_t5 Prepare serial dilutions of this compound prep_t5->add_t5 incubate_exp Incubate for 24/48/72h add_t5->incubate_exp add_mtt Add MTT solution incubate_exp->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Solubilize formazan crystals incubate_mtt->solubilize read_absorbance Read absorbance solubilize->read_absorbance calc_viability Calculate % cell viability read_absorbance->calc_viability plot_curve Plot dose-response curve calc_viability->plot_curve det_ic50 Determine IC50 plot_curve->det_ic50

Caption: Workflow for IC50 determination of this compound.

Potential Signaling Pathways Modulated by Notoginsenosidesdot

G cluster_pi3k PI3K/AKT/mTOR Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_wnt Wnt/β-Catenin Pathway cluster_cellular_effects Cellular Effects T5 This compound (Hypothesized) PI3K PI3K T5->PI3K Inhibition/Activation? MAPK MAPK T5->MAPK Inhibition/Activation? NFkB NF-κB T5->NFkB Inhibition/Activation? Wnt Wnt/β-Catenin T5->Wnt Inhibition/Activation? AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Proliferation mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis Inflammation Inflammation MAPK->Inflammation NFkB->Inflammation Wnt->Proliferation CellCycle Cell Cycle Wnt->CellCycle

References

minimizing Notoginsenoside T5 degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the degradation of Notoginsenoside T5 during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

This compound is a dammarane-type saponin (B1150181) isolated from Panax notoginseng. Like many natural products, it is susceptible to degradation under various experimental conditions, which can impact the accuracy and reproducibility of research findings. Understanding its stability is crucial for obtaining reliable results in pharmacological and developmental studies.

Q2: What are the primary factors that can cause this compound degradation?

The primary factors contributing to the degradation of this compound are pH, temperature, and light exposure.[1] It is particularly susceptible to degradation in acidic environments.

Q3: What are the recommended storage conditions for this compound?

To ensure its stability, this compound should be stored under the following conditions:

  • As a solid powder: Store at -20°C in a tightly sealed container, protected from light and moisture, for up to 3 years.[2]

  • In solvent: Prepare solutions fresh. If storage is necessary, store in tightly sealed vials at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Q4: How should I handle this compound during an experiment to minimize degradation?

To minimize degradation, it is recommended to:

  • Protect solutions from light by using amber vials or covering containers with aluminum foil.

  • Maintain a neutral pH for solutions unless the experimental protocol requires acidic or basic conditions.

  • Avoid prolonged exposure to elevated temperatures.

  • Prepare solutions fresh whenever possible.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions for each experiment. If using a stored solution, verify its integrity using a stability-indicating analytical method like UHPLC-MS.
Loss of bioactivity Degradation of this compound during cell culture or other assays.Minimize the exposure of this compound to harsh conditions (e.g., acidic pH, high temperature) in the experimental setup. Consider performing a time-course experiment to assess its stability under your specific assay conditions.
Appearance of unknown peaks in chromatograms Degradation of this compound.Analyze the degradation products using techniques like UHPLC-Q-TOF-MS to understand the degradation pathway. Adjust experimental conditions (pH, temperature, light exposure) to minimize the formation of these products.

Data on Factors Affecting Stability (Based on the closely related Notoginsenoside Fc)

While specific quantitative data for this compound is limited, studies on the forced degradation of the structurally similar protopanaxadiol-type saponin, Notoginsenoside Fc, provide valuable insights into its stability profile. The degradation of Notoginsenoside Fc has been shown to be dependent on pH, temperature, and time.[1]

Table 1: Summary of Notoginsenoside Fc Degradation under Acidic Conditions

pHTemperature (°C)Incubation Time (min)Degradation KineticsKey Degradation Pathways
14060First-orderDeglycosylation, Dehydration, Isomerization
15030First-orderDeglycosylation, Dehydration, Isomerization
370180Second-orderDeglycosylation, Dehydration, Isomerization
380180Second-orderDeglycosylation, Dehydration, Isomerization

Data extrapolated from studies on Notoginsenoside Fc and should be considered as a general guide for this compound.

Experimental Protocols

Protocol for a Forced Degradation Study

This protocol outlines a general procedure for investigating the stability of this compound under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, DMSO) at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions:

  • Acidic Hydrolysis: Mix the stock solution with 0.1 M HCl to achieve a final concentration of this compound of approximately 100 µg/mL. Incubate at a specific temperature (e.g., 40°C, 60°C, 80°C) and collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours). Neutralize the samples with NaOH before analysis.
  • Alkaline Hydrolysis: Mix the stock solution with 0.1 M NaOH and follow the same incubation and sampling procedure as for acidic hydrolysis. Neutralize the samples with HCl before analysis.
  • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂) and incubate at room temperature. Collect samples at various time points.
  • Thermal Degradation: Incubate the stock solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) in a temperature-controlled oven.
  • Photodegradation: Expose the stock solution to a light source (e.g., UV lamp, daylight) and keep a control sample in the dark.

3. Sample Analysis:

  • Analyze the stressed samples and a control sample (stored under recommended conditions) using a stability-indicating analytical method, such as Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS).
  • Quantify the remaining percentage of this compound and identify any degradation products.

Stability-Indicating UHPLC-MS Method

A sensitive and specific analytical method is crucial for monitoring the stability of this compound.

  • Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is commonly used for the separation of ginsenosides.

  • Mobile Phase: A gradient elution with water (often with a modifier like formic acid) and acetonitrile (B52724) is typically employed.

  • Detection: Mass spectrometry (MS) provides high selectivity and sensitivity for the detection and quantification of this compound and its degradation products.

Signaling Pathways and Experimental Workflows

While the direct signaling pathways of this compound are still under investigation, ginsenosides, as a class of compounds, are known to modulate several key cellular signaling pathways, including the PI3K/Akt and NF-κB pathways.

Hypothesized Signaling Pathway of Ginsenosides

Ginsenoside_Signaling Ginsenosides Ginsenosides (e.g., this compound) Receptor Cell Surface Receptor Ginsenosides->Receptor PI3K PI3K Receptor->PI3K IKK IKK Receptor->IKK Inhibits Akt Akt PI3K->Akt Activates Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Gene_Expression Gene Expression (e.g., Anti-inflammatory) Nucleus->Gene_Expression Transcription

Caption: Hypothesized signaling pathways modulated by ginsenosides.

Experimental Workflow for Stability Testing

Stability_Testing_Workflow Start Start: this compound Sample Stress Apply Stress Conditions (pH, Temp, Light) Start->Stress Sampling Collect Samples at Time Intervals Stress->Sampling Analysis UHPLC-MS Analysis Sampling->Analysis Data Data Analysis: Quantify Degradation & Identify Products Analysis->Data Conclusion Conclusion: Determine Stability Profile Data->Conclusion

Caption: General workflow for this compound stability testing.

References

Technical Support Center: Investigating Off-Target Effects of Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Notoginsenoside T5 is a dammarane (B1241002) glycoside isolated from Panax notoginseng.[1] As of late 2025, publicly available information on the specific off-target effects of this compound is limited. This guide provides a comprehensive framework for researchers to investigate potential off-target effects based on established methodologies and knowledge of related ginsenosides (B1230088). The experimental protocols and data presented are illustrative and should be adapted to your specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a critical concern in drug development?

A1: Off-target effects occur when a compound interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target.[2][3] These unintended interactions are a critical concern because they can lead to adverse side effects, toxicity, or misleading experimental results, ultimately confounding the interpretation of a compound's efficacy and mechanism of action.[4][5]

Q2: I'm observing an unexpected phenotype in my cell-based assay with this compound. How do I determine if it's an on-target or off-target effect?

A2: Differentiating between on-target and off-target effects is a crucial step in compound validation.[1][2] A systematic approach is recommended:

  • Confirm On-Target Engagement: If the primary target of this compound is known, use a structurally different compound that also targets it. If this second compound replicates the phenotype, it is more likely an on-target effect.

  • Dose-Response Correlation: Perform a detailed dose-response analysis for both the intended and the unexpected effects. A significant divergence in the potency (IC50 or EC50) between the two effects may suggest an off-target interaction.

  • Target Knockout/Knockdown: The most definitive method is to use a genetic approach, such as CRISPR-Cas9 or siRNA, to eliminate or reduce the expression of the intended target. If the unexpected phenotype persists in the absence of the primary target, it is highly likely due to an off-target effect.[1]

  • Rescue Experiments: If the on-target pathway is well-characterized, attempt to "rescue" the phenotype by introducing a downstream molecule in the signaling cascade. If the intended effect is rescued but the unexpected phenotype is not, this points towards an off-target mechanism for the latter.

Q3: What are some potential off-target signaling pathways for ginsenosides like this compound?

A3: While specific data for this compound is scarce, studies on related notoginsenosides, such as R1, provide insights into potential off-target pathways. These include:

  • PI3K/Akt Signaling Pathway: This pathway is involved in cell survival, growth, and proliferation. Several ginsenosides have been shown to modulate PI3K/Akt signaling.[6][7][8]

  • MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is crucial for regulating a wide range of cellular processes, including inflammation and stress responses. Modulation of this pathway has been observed with other notoginsenosides.[6][9]

  • NF-κB Signaling Pathway: This pathway plays a key role in inflammation and immune responses. Some ginsenosides have demonstrated the ability to inhibit NF-κB activation.[6][9]

  • Nrf2 Signaling Pathway: This pathway is a critical regulator of cellular antioxidant responses. Activation of the Nrf2 pathway has been reported for other notoginsenosides.[6][10]

Q4: What are the first steps to profile the off-target effects of this compound?

A4: A tiered approach is recommended. Start with broad, unbiased screening methods and then proceed to more focused validation experiments.

  • Computational Profiling: Utilize in silico tools that predict potential off-target interactions based on the chemical structure of this compound. These methods compare the compound's structure to libraries of known ligands for a wide range of targets.[4]

  • Broad Panel Screening: Submit this compound to commercially available off-target screening panels. Kinase profiling panels are a common starting point due to the structural conservation of the ATP-binding site across the kinome.[11][12] Receptor profiling and safety pharmacology panels are also highly valuable.

  • Phenotypic Screening: Employ high-content imaging or other cell-based phenotypic assays to observe the effects of this compound on various cellular parameters in an unbiased manner.[13][14]

Troubleshooting Guides

Problem 1: High cytotoxicity observed at concentrations close to the effective dose of this compound.

Potential Cause Troubleshooting Step Rationale
General Cellular Toxicity Lower the concentration of this compound. If toxicity persists even when the on-target effect is lost, the compound may have a narrow therapeutic window.To determine if the cytotoxicity is a general effect or linked to a specific off-target interaction at higher concentrations.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and below the toxic threshold for your cell line (typically <0.5%). Run a solvent-only control.High concentrations of solvents can independently cause cell death, confounding the results.
Off-Target Pathway Activation Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways activated at toxic concentrations.This can help pinpoint the specific off-target mechanism responsible for the cytotoxicity.
Assay Interference Validate cytotoxicity with an orthogonal method. For example, if using a metabolic assay (e.g., MTT), confirm with a membrane integrity assay (e.g., LDH release).The compound may interfere with the assay chemistry, leading to a false-positive cytotoxicity reading.

Problem 2: Inconsistent or non-reproducible results between experiments.

Potential Cause Troubleshooting Step Rationale
Compound Instability Prepare fresh stock solutions of this compound for each experiment. Assess the stability of the compound in your cell culture medium at 37°C over the experimental time course.Degradation of the compound can lead to a loss of activity and variability in results.
Cell Culture Variability Standardize all cell culture procedures, including cell passage number, confluency, and media composition.The physiological state of the cells can significantly impact their response to a compound.
Inaccurate Pipetting Use calibrated pipettes and proper techniques, especially for serial dilutions.Small errors in concentration can lead to large variations in biological responses.
Edge Effects in Multi-well Plates Avoid using the outer wells of multi-well plates for critical experiments, or ensure proper humidification to minimize evaporation.Evaporation from edge wells can concentrate the compound and affect cell health, leading to skewed results.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Kinase Interactions

Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM). For the assay, prepare a working concentration significantly higher than its expected on-target IC50 (e.g., 1 µM).

  • Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of purified human kinases (e.g., >400 kinases).

  • Binding or Activity Assay: The service will typically perform a competition binding assay or an enzymatic activity assay.

    • Competition Binding Assay: this compound will compete with a labeled ligand for binding to each kinase. The amount of bound labeled ligand is measured to determine the percentage of inhibition.

    • Enzymatic Activity Assay: The activity of each kinase is measured in the presence and absence of this compound. The reduction in kinase activity indicates inhibition.

  • Data Analysis: The results are usually provided as the percentage of inhibition for each kinase at the tested concentration. A "hit" is typically defined as a kinase that is inhibited above a certain threshold (e.g., >50% inhibition).

  • Follow-up: For any identified off-target hits, perform full dose-response curves to determine the IC50 values.

Protocol 2: Western Blotting to Validate Off-Target Pathway Modulation

Objective: To investigate if this compound affects key signaling pathways, such as PI3K/Akt or MAPK, in a cellular context.

Methodology:

  • Cell Culture and Treatment: Plate a relevant cell line and allow the cells to adhere. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1, 6, or 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-ERK, total ERK).

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Quantitative Data Summary

The following tables present illustrative data for off-target effects. This data is not specific to this compound and is provided as an example of how to present and interpret off-target screening results.

Table 1: Illustrative Kinase Profiling Data for a Hypothetical Compound

Kinase TargetOn-Target/Off-TargetIC50 (nM)Selectivity (Off-Target IC50 / On-Target IC50)
Target Kinase A On-Target 50 -
Kinase BOff-Target8,000160
Kinase COff-Target>10,000>200
Kinase DOff-Target50010
Kinase EOff-Target>10,000>200

A higher selectivity value indicates a more selective compound.

Table 2: Illustrative Cellular IC50 Values for On-Target vs. Off-Target Phenotypes

EffectReadoutIC50 (µM)
On-Target Effect Inhibition of Target A Activity 0.5
Off-Target Effect 1Apoptosis Induction15
Off-Target Effect 2Cell Cycle Arrest at G2/M25
General CytotoxicityReduction in Cell Viability50

A large separation between the on-target and off-target IC50 values suggests a wider therapeutic window.

Visualizations

Experimental_Workflow_for_Off_Target_Investigation cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_hypothesis Hypothesis Generation cluster_conclusion Conclusion in_silico In Silico Profiling broad_screening Broad Panel Screening (e.g., Kinome Scan) dose_response Dose-Response Analysis broad_screening->dose_response Validate Hits phenotypic_screening Phenotypic Screening pathway_analysis Cellular Pathway Analysis (Western Blot, RNA-seq) phenotypic_screening->pathway_analysis orthogonal_assays Orthogonal Assays dose_response->orthogonal_assays genetic_validation Genetic Validation (CRISPR/siRNA) orthogonal_assays->genetic_validation Confirm Target on_target On-Target Effect genetic_validation->on_target If effect is abolished off_target Off-Target Effect genetic_validation->off_target If effect persists pathway_analysis->genetic_validation hypothesis Unexpected Phenotype with this compound hypothesis->in_silico Investigate hypothesis->broad_screening Investigate hypothesis->phenotypic_screening Investigate

Caption: Workflow for investigating unexpected phenotypes.

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits Akt Akt PIP3->Akt Recruits PDK1->Akt Phosphorylates & Activates mTORC1 mTORC1 Akt->mTORC1 Activates Cell_Survival Cell Survival Akt->Cell_Survival Promotes Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Promotes Notoginsenoside_T5 This compound (Potential Off-Target) Notoginsenoside_T5->PI3K Inhibition? Notoginsenoside_T5->Akt Inhibition? MAPK_Signaling_Pathway Stimuli Stress / Mitogens Ras Ras Stimuli->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Jun, c-Fos) ERK->Transcription_Factors Activates Cellular_Response Inflammation, Proliferation, Apoptosis Transcription_Factors->Cellular_Response Regulates Notoginsenoside_T5 This compound (Potential Off-Target) Notoginsenoside_T5->Raf Inhibition? Notoginsenoside_T5->MEK Inhibition?

References

Technical Support Center: Enhancing Notoginsenoside T5 Therapeutic Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Notoginsenoside T5. This resource provides troubleshooting guidance and answers to frequently asked questions to help you overcome common challenges in your experiments and enhance the therapeutic efficacy of this promising compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential therapeutic applications?

This compound is a dammarane (B1241002) glycoside isolated from the roots of Panax notoginseng.[1] It is being investigated for a variety of potential therapeutic uses, including cardiovascular health, where it may improve blood circulation, and for its neuroprotective properties in the context of neurodegenerative diseases.[2]

Q2: I am observing low bioavailability of this compound in my in vivo models. What could be the reason and how can I improve it?

Low bioavailability is a common challenge with saponins. Like other notoginsenosides, this compound may undergo deglycosylation to produce metabolites with potentially higher permeability and bioavailability.[3] Consider co-administration with absorption enhancers or exploring different delivery systems. Biotransformation of related notoginsenosides, such as R1, has been shown to enhance the anti-tumor activity of its metabolites.[4]

Q3: What are the likely signaling pathways modulated by this compound?

While the specific signaling pathways for this compound are still under investigation, research on related notoginsenosides, such as R1 and R2, suggests potential involvement of the PI3K/Akt and MAPK signaling pathways.[3][5][6] For instance, Notoginsenoside R2 has been shown to regulate the Rap1GAP/PI3K/Akt signaling pathway.[5] Notoginsenoside R1 has been observed to suppress ERK and PKB signaling pathways.[6]

Q4: Are there any known methods to enhance the therapeutic effects of this compound?

Pre-treatment strategies have shown promise for related compounds. For example, pre-treating mesenchymal stem cells with Notoginsenoside R1 enhanced their therapeutic efficacy in a myocardial infarction model through the PI3K/Akt/FoxO1 signaling pathway.[7] This suggests that combination therapies or pre-conditioning protocols could be explored for this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.
  • Possible Cause: Variability in the purity of the this compound sample.

  • Troubleshooting Steps:

    • Verify the purity of your this compound compound using techniques like HPLC.

    • Ensure consistent sourcing of the compound for all experiments.

    • Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Issue 2: Difficulty in dissolving this compound for in vitro experiments.
  • Possible Cause: Poor solubility in aqueous solutions.

  • Troubleshooting Steps:

    • Prepare a stock solution in an appropriate organic solvent like DMSO.

    • For cell culture experiments, ensure the final concentration of the organic solvent is minimal and does not affect cell viability. Include a vehicle control in your experiments.

    • Consider using sonication to aid dissolution.

Issue 3: Unexpected off-target effects in cellular models.
  • Possible Cause: Activation of unintended signaling pathways.

  • Troubleshooting Steps:

    • Perform a broader analysis of signaling pathways that might be affected. Related notoginsenosides are known to interact with multiple pathways, including those involved in inflammation and apoptosis.[3][8][9]

    • Use specific inhibitors for suspected off-target pathways to confirm their involvement.

    • Compare your results with data from related compounds like Notoginsenoside R1 and R2 to identify potential common mechanisms.

Experimental Protocols

Protocol 1: In Vitro Angiogenesis Assay (Tube Formation)

This protocol is adapted from studies on related notoginsenosides that affect angiogenesis and can be used as a starting point for this compound.

  • Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto a basement membrane matrix-coated 96-well plate.

  • Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control and a positive control (e.g., VEGF).

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Imaging: Visualize the formation of tube-like structures using a microscope.

  • Quantification: Quantify the total tube length and the number of branch points using image analysis software.

Protocol 2: Western Blot Analysis of PI3K/Akt Pathway Activation

Based on the known effects of related notoginsenosides, this protocol can be used to investigate the effect of this compound on the PI3K/Akt pathway.

  • Cell Lysis: Lyse treated and untreated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies against total Akt and phosphorylated Akt (p-Akt).

  • Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.

  • Analysis: Quantify the band intensities and determine the ratio of p-Akt to total Akt.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on HUVEC Tube Formation

Concentration (µM)Total Tube Length (µm)Number of Branch Points
0 (Vehicle)1500 ± 12045 ± 5
11350 ± 11040 ± 4
10900 ± 9525 ± 3
50450 ± 6010 ± 2
100200 ± 305 ± 1

Table 2: Hypothetical Effect of this compound on PI3K/Akt Pathway Activation

Treatmentp-Akt / Total Akt Ratio (Fold Change)
Untreated Control1.0
This compound (10 µM)0.6
This compound (50 µM)0.3
Positive Control (e.g., LY294002)0.1

Visualizations

Notoginsenoside_T5_Hypothesized_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K MAPK MAPK Receptor->MAPK Notoginsenoside_T5 This compound Notoginsenoside_T5->Receptor Akt Akt PI3K->Akt Transcription_Factors Transcription Factors Akt->Transcription_Factors ERK ERK MAPK->ERK ERK->Transcription_Factors Gene_Expression Gene Expression (e.g., Angiogenesis, Apoptosis) Transcription_Factors->Gene_Expression

Caption: Hypothesized signaling pathway for this compound.

Experimental_Workflow_for_N T5_Bioactivity Start Start Compound_Prep Prepare this compound (Purity Check, Solubilization) Start->Compound_Prep Cell_Culture Cell Culture (e.g., HUVECs) Compound_Prep->Cell_Culture Treatment Treat Cells with This compound Cell_Culture->Treatment In_Vitro_Assay In Vitro Bioactivity Assay (e.g., Tube Formation) Treatment->In_Vitro_Assay Biochemical_Assay Biochemical Assay (e.g., Western Blot) Treatment->Biochemical_Assay Data_Analysis Data Analysis and Interpretation In_Vitro_Assay->Data_Analysis Biochemical_Assay->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for assessing this compound bioactivity.

References

Technical Support Center: Notoginsenoside T5 Formulation for Enhanced Absorption

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the formulation of Notoginsenoside T5 to improve its oral absorption.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges associated with the oral delivery of this compound?

A1: The primary challenges in the oral delivery of this compound, a dammarane-type saponin, are its low bioavailability due to poor membrane permeability and potential degradation in the gastrointestinal tract.[1][2] Like other ginsenosides (B1230088), its high molecular weight and hydrophilicity can limit its ability to cross the intestinal epithelium.[1]

Q2: What formulation strategies can be employed to enhance the absorption of this compound?

A2: Several advanced formulation strategies can be utilized to overcome the poor absorption of this compound:

  • Nanoparticle-based Delivery Systems: Encapsulating this compound into nanoparticles can protect it from degradation, increase its surface area for dissolution, and facilitate its transport across the intestinal barrier.[1][3]

  • Liposomal Formulations: Liposomes can encapsulate hydrophilic compounds like this compound, protecting them and enhancing their absorption.[3]

  • Solid Dispersions: Creating a solid dispersion of this compound in a hydrophilic polymer matrix can improve its dissolution rate and bioavailability by presenting the compound in an amorphous state.[4]

  • Lipid-Based Formulations: Formulations such as self-emulsifying drug delivery systems (SEDDS) can improve the solubilization and absorption of poorly soluble compounds.[5]

Q3: What is the expected Biopharmaceutical Classification System (BCS) class for this compound?

A3: While specific experimental data for this compound is limited, based on the properties of similar ginsenosides which exhibit high solubility and low permeability, it is likely to be classified as a BCS Class III drug.[6][7][8][9] This classification highlights that the primary obstacle to its oral bioavailability is its poor permeability across the intestinal mucosa.

Q4: How can I quantify the amount of this compound in biological samples during pharmacokinetic studies?

A4: A sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is the standard for quantifying ginsenosides in plasma.[10][11][12] A validated method would typically involve protein precipitation from the plasma sample, followed by chromatographic separation on a C18 column and detection using multiple reaction monitoring (MRM) in negative or positive ion mode.[11][12]

Troubleshooting Guides

Nanoparticle Formulation
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Poor affinity of this compound for the polymer matrix.- Drug leakage during the formulation process.- Inappropriate solvent/antisolvent system.- Screen different polymers to find one with better interaction with this compound.- Optimize the drug-to-polymer ratio.- Adjust the stirring speed and temperature during nanoparticle formation.- Modify the solvent system to improve drug entrapment.
Large Particle Size or Polydispersity - Suboptimal homogenization or sonication parameters.- Aggregation of nanoparticles.- Inadequate stabilizer concentration.- Optimize sonication/homogenization time and power.- Increase the concentration of the stabilizer (e.g., Poloxamer 188, PVP).- Filter the nanoparticle suspension to remove larger particles.
Instability During Storage (Aggregation/Sedimentation) - Insufficient surface charge (low zeta potential).- Ostwald ripening.- Ineffective cryoprotectant during lyophilization.- Use stabilizers that provide sufficient electrostatic or steric repulsion.- Store nanosuspensions at lower temperatures.- Screen and optimize the type and concentration of cryoprotectants (e.g., trehalose, mannitol) for lyophilization.[13]
Liposomal Formulation
IssuePossible Cause(s)Suggested Solution(s)
Low Encapsulation Efficiency - Low aqueous volume in the liposome (B1194612) core.- Leakage of the drug during preparation.- Unfavorable drug-lipid interactions.- Optimize the lipid composition and concentration.- Use a preparation method that maximizes the encapsulated volume (e.g., reverse-phase evaporation).- Adjust the pH of the hydration buffer to enhance drug retention.
Liposome Instability (Fusion/Aggregation) - Inappropriate lipid composition.- High concentration of liposomes.- Storage at improper temperatures.- Incorporate cholesterol or PEGylated lipids to stabilize the bilayer.[14][15]- Store liposomes at 4°C.- Avoid freezing unless appropriate cryoprotectants are used.
Drug Leakage During Storage - Fluidity of the lipid bilayer.- Degradation of lipids.- Use lipids with a higher phase transition temperature (Tm).- Add cholesterol to decrease membrane fluidity.- Protect from light and oxygen to prevent lipid peroxidation.
Solid Dispersion Formulation
IssuePossible Cause(s)Suggested Solution(s)
Phase Separation During Storage or Dissolution - Drug loading is above the solubility limit in the polymer.- Immiscibility between the drug and the polymer.- Absorption of moisture.- Reduce the drug loading.- Select a polymer with better miscibility with this compound.[11][16][17][18]- Store in a desiccated environment.
Crystallization of the Drug - The amorphous state is thermodynamically unstable.- Presence of residual solvent acting as a plasticizer.- Ensure the drug is fully amorphous after preparation using techniques like DSC or XRD.- Thoroughly dry the solid dispersion to remove all residual solvents.[19]- Co-formulate with a crystallization inhibitor.
Poor Dissolution Performance - Incomplete formation of the amorphous dispersion.- Use of a polymer that does not dissolve readily at the target pH.- Confirm the amorphous nature of the drug in the dispersion.- Select a polymer that is soluble in the physiological pH of the small intestine (e.g., Eudragit L100-55 for delayed release).[4]

Experimental Protocols

In Vitro Permeability Assessment using Caco-2 Cell Monolayers

This protocol is adapted for assessing the permeability of this compound formulations.

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.[20]

  • Monolayer Integrity Test: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.

  • Permeability Assay:

    • The culture medium is replaced with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

    • The this compound formulation (and the free drug as a control) is added to the apical (A) side of the monolayer.

    • Samples are collected from the basolateral (B) side at predetermined time points (e.g., 30, 60, 90, 120 minutes).

    • To assess active efflux, the experiment is also performed in the basolateral-to-apical (B-A) direction.

  • Sample Analysis: The concentration of this compound in the collected samples is quantified using a validated LC-MS/MS method.

  • Calculation of Apparent Permeability Coefficient (Papp):

    • Papp (cm/s) = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the flux of the drug across the monolayer, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

In Vivo Pharmacokinetic Study in Rats

This protocol outlines a typical pharmacokinetic study to evaluate the oral bioavailability of a this compound formulation.

  • Animal Model: Male Sprague-Dawley rats are commonly used.[2][12] The animals are fasted overnight before the experiment with free access to water.

  • Drug Administration:

    • A control group receives an oral solution of this compound.

    • Test groups receive the this compound formulation (e.g., nanoparticles, liposomes) orally via gavage.

    • An additional group receives an intravenous (IV) injection of this compound to determine the absolute bioavailability.

  • Blood Sampling: Blood samples (approximately 0.2-0.3 mL) are collected from the tail vein or jugular vein at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.

  • Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Sample Analysis: The concentration of this compound in the plasma samples is determined by a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and t1/2 (half-life) are calculated using appropriate software. The absolute bioavailability (F%) is calculated as: (AUCoral / AUCiv) * (Doseiv / Doseoral) * 100.

Data Presentation

Table 1: Comparative Bioavailability of Panax Notoginseng Saponins in Different Formulations (Data from studies on related compounds)

FormulationKey SaponinsAnimal ModelFold Increase in AUC (Compared to Solution)Reference
Lipid-Based Formulation Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Rb1Rat~10-fold for Rg1, ~6.5-fold for Rb1[1]
Bio-adhesive Tablet Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Rb1Beagle DogSignificant increase in AUC and Tmax[14]
Self-Emulsifying Enteric Capsules Notoginsenoside R1, Ginsenoside Rg1, Ginsenoside Rb1Beagle DogRelative bioavailability of 117.7% for R1[2]
Solid Dispersion (pH-dependent) Notoginsenoside R1MouseHigher absorption rate and cumulative release in vitro[4]

Visualizations

Experimental_Workflow_for_Formulation_Development cluster_0 Formulation Development cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Physicochemical_Characterization Physicochemical Characterization (Solubility, Stability) Formulation_Screening Formulation Screening (Nanoparticles, Liposomes, Solid Dispersions) Physicochemical_Characterization->Formulation_Screening Guides Selection Formulation_Optimization Formulation Optimization (DOE) Formulation_Screening->Formulation_Optimization Leads to Characterization Characterization (Size, Zeta Potential, Encapsulation Efficiency) Formulation_Optimization->Characterization Optimized Formulation In_Vitro_Release In Vitro Release Study Characterization->In_Vitro_Release Correlates with Caco2_Permeability Caco-2 Permeability Assay In_Vitro_Release->Caco2_Permeability Informs Pharmacokinetics Pharmacokinetic Study in Rats (Oral & IV) Caco2_Permeability->Pharmacokinetics Predicts Absorption Bioavailability_Calculation Bioavailability Calculation Pharmacokinetics->Bioavailability_Calculation Provides Data for

Caption: Workflow for developing a high-bioavailability this compound formulation.

Intestinal_Absorption_Pathway cluster_lumen Intestinal Lumen cluster_epithelium Intestinal Epithelium cluster_blood Bloodstream Free_Drug Free this compound Enterocyte Enterocyte Free_Drug->Enterocyte Poor Passive Diffusion Formulation Formulated this compound (e.g., Nanoparticle) Formulation->Enterocyte Enhanced Uptake (Endocytosis) Pgp_Efflux P-gp Efflux Pump Enterocyte->Pgp_Efflux Efflux Systemic_Circulation Systemic Circulation Enterocyte->Systemic_Circulation Absorption Pgp_Efflux->Free_Drug Back to Lumen

Caption: Overcoming intestinal absorption barriers for this compound.

References

Notoginsenoside T5 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Notoginsenoside T5. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the experimental use of this compound, with a particular focus on its cell permeability challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its cell permeability a concern?

This compound is a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng[1]. Like many other saponins (B1172615), it is a relatively large and polar molecule, which can limit its ability to passively diffuse across the lipid bilayers of cell membranes. This poor cell permeability can lead to low intracellular concentrations, potentially underestimating its biological activity in in-vitro experiments and posing challenges for its development as an oral therapeutic.

Q2: What are the typical apparent permeability (Papp) values for compounds similar to this compound?

Q3: What factors can influence the cell permeability of this compound?

Several factors can impact the cellular uptake of this compound:

  • Glycosylation: The number and position of sugar moieties can affect permeability. Interestingly, for some dammarane (B1241002) saponins, a higher degree of glycosylation has been shown to increase permeability, suggesting the involvement of active transport mechanisms[2].

  • Hydrophobicity: While seemingly counterintuitive to the point above, the overall lipophilicity of the molecule plays a role. Enzymatic deglycosylation of saponins generally increases their hydrophobicity and subsequent permeability.

  • Efflux Pumps: this compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump the compound out of the cell, thereby reducing its intracellular concentration[5][6][7].

  • Experimental Conditions: Factors such as pH, the presence of serum proteins, and the integrity of the cell monolayer in in-vitro assays can all affect permeability measurements[3].

Q4: How can I troubleshoot low intracellular concentrations of this compound in my experiments?

If you are observing lower than expected activity of this compound, it may be due to poor cell permeability. Here are some troubleshooting steps:

  • Verify Compound Integrity: Ensure the purity and stability of your this compound stock.

  • Assess Cell Health: Confirm that the cells used in your assay are viable and healthy.

  • Investigate Efflux: Co-incubate your cells with a known P-gp inhibitor, such as verapamil, to see if the activity of this compound increases. A significant increase would suggest that the compound is a substrate for this efflux pump.

  • Increase Permeability: For mechanistic studies where maintaining a perfect cell membrane barrier is not the primary goal, consider using a low concentration of a reversible permeabilizing agent.

  • Consider a Different Assay: If you are using a cell-based assay that relies on passive diffusion, you might consider a cell-free assay or a different cell line with higher expression of relevant transporters.

Troubleshooting Guides

Guide 1: Investigating Low Apparent Permeability in Caco-2 Assays

This guide provides a systematic approach to troubleshooting unexpectedly low apparent permeability (Papp) values for this compound in a Caco-2 permeability assay.

Table 1: Troubleshooting Low Papp Values in Caco-2 Assays

Potential Issue Recommended Action Expected Outcome
Poor Compound Solubility Determine the aqueous solubility of this compound in the assay buffer. Consider using a co-solvent (e.g., DMSO, ethanol) at a low, non-toxic concentration.Improved dissolution of the compound in the donor compartment.
Compound Adsorption to Assay Plastics Pre-treat plates with a blocking agent like bovine serum albumin (BSA). Use low-adsorption plates.Increased recovery of the compound in both donor and receiver compartments.
Cell Monolayer Integrity Issues Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. A significant drop in TEER suggests compromised monolayer integrity.Consistent TEER values indicate a healthy and intact cell monolayer.
Active Efflux by P-glycoprotein (P-gp) Perform a bidirectional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Co-incubate with a P-gp inhibitor (e.g., verapamil).A decrease in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.
Metabolism by Caco-2 Cells Analyze samples from both donor and receiver compartments for the presence of this compound metabolites using LC-MS/MS.Identification of metabolites would indicate that the compound is being metabolized by the cells, leading to a lower concentration of the parent compound.
Guide 2: Enhancing Intracellular Uptake for Mechanistic Studies

For experiments where the primary goal is to study the intracellular targets and mechanisms of this compound, and not necessarily to measure transport across a barrier, transiently permeabilizing the cell membrane can be a useful strategy.

Table 2: Methods for Enhancing Intracellular Uptake

Method Description Advantages Disadvantages
Saponin Permeabilization Saponins are mild, non-ionic detergents that selectively interact with cholesterol in the cell membrane, creating pores. This method can be reversible at low concentrations.Relatively gentle on cells compared to other detergents. Can be made reversible.Can affect cell viability at higher concentrations or with prolonged exposure. May alter membrane protein function.
Co-incubation with P-gp Inhibitors Using specific inhibitors of efflux pumps like P-glycoprotein (e.g., verapamil, cyclosporin (B1163) A) to block the removal of this compound from the cell.Specific mechanism of action. Does not physically disrupt the cell membrane.Only effective if this compound is a substrate for the targeted efflux pump. Inhibitors may have off-target effects.
Formulation with Permeation Enhancers Using excipients known to enhance permeability, such as certain fatty acids or surfactants, in the formulation.Can improve overall bioavailability.May have cytotoxic effects. The mechanism can be complex and multifactorial.

Experimental Protocols

Caco-2 Permeability Assay with P-gp Inhibition

Objective: To determine the apparent permeability (Papp) of this compound across a Caco-2 cell monolayer and to assess the involvement of P-glycoprotein (P-gp) mediated efflux.

Materials:

  • Caco-2 cells (passage 30-45)

  • 24-well Transwell plates with polycarbonate membrane inserts (0.4 µm pore size)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin

  • Hanks' Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4)

  • This compound

  • Verapamil (P-gp inhibitor)

  • Lucifer yellow (paracellular marker)

  • LC-MS/MS system for quantification

Methodology:

  • Cell Culture: Seed Caco-2 cells onto the Transwell inserts at a density of 6 x 10⁴ cells/cm². Culture for 21-25 days, changing the medium every 2-3 days.

  • Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayers. Only use monolayers with TEER values > 250 Ω·cm².

  • Assay Preparation:

    • Wash the monolayers twice with pre-warmed HBSS.

    • Pre-incubate the monolayers with HBSS for 30 minutes at 37°C.

    • Prepare the dosing solutions:

      • This compound in HBSS (e.g., 10 µM).

      • This compound with a P-gp inhibitor (e.g., 10 µM this compound + 100 µM Verapamil) in HBSS.

    • Add Lucifer yellow to the donor solutions to a final concentration of 100 µM.

  • Permeability Assay (Apical to Basolateral - A to B):

    • Add the dosing solution to the apical (upper) chamber.

    • Add fresh HBSS to the basolateral (lower) chamber.

    • Incubate at 37°C with gentle shaking for 2 hours.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral chamber and replace with fresh HBSS.

    • At the end of the experiment, collect samples from the apical chamber.

  • Permeability Assay (Basolateral to Apical - B to A):

    • Add the dosing solution to the basolateral chamber.

    • Add fresh HBSS to the apical chamber.

    • Follow the same incubation and sampling procedure as the A to B assay.

  • Sample Analysis:

    • Analyze the concentration of this compound in the collected samples by a validated LC-MS/MS method.

    • Measure the fluorescence of Lucifer yellow to assess monolayer integrity during the experiment. A permeability of Lucifer yellow < 0.5 x 10⁻⁶ cm/s is acceptable.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • Calculate the efflux ratio (ER): ER = Papp (B to A) / Papp (A to B)

Parallel Artificial Membrane Permeability Assay (PAMPA)

Objective: To assess the passive permeability of this compound across an artificial lipid membrane.

Materials:

  • 96-well PAMPA plate system (donor and acceptor plates)

  • Phosphatidylcholine in dodecane (B42187) (or other suitable lipid solution)

  • Phosphate buffered saline (PBS, pH 7.4)

  • This compound

  • LC-MS/MS system for quantification

Methodology:

  • Membrane Coating: Add 5 µL of the lipid solution to each well of the donor plate filter membrane and allow it to impregnate for 5 minutes.

  • Prepare Acceptor Plate: Fill the wells of the acceptor plate with PBS.

  • Prepare Donor Plate: Add the dosing solution of this compound in PBS to the donor plate wells.

  • Incubation: Place the donor plate into the acceptor plate, ensuring the coated membrane is in contact with the acceptor solution. Incubate at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, determine the concentration of this compound in both the donor and acceptor wells using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the permeability coefficient (Pe) using an appropriate equation that accounts for the volume of the donor and acceptor wells and the incubation time.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Permeability Assay cluster_analysis Analysis prep_compound Prepare this compound Dosing Solution add_donor Add Dosing Solution to Donor Chamber prep_compound->add_donor prep_cells Culture Caco-2 Cells (21 days) check_integrity Check Monolayer Integrity (TEER Measurement) prep_cells->check_integrity check_integrity->add_donor incubate Incubate at 37°C add_donor->incubate add_receiver Add Buffer to Receiver Chamber add_receiver->incubate collect_samples Collect Samples Over Time incubate->collect_samples lcms Quantify with LC-MS/MS collect_samples->lcms calc_papp Calculate Papp lcms->calc_papp calc_er Calculate Efflux Ratio lcms->calc_er

Caco-2 Permeability Assay Workflow

troubleshooting_logic start Low Bioactivity of this compound Observed q_permeability Is poor cell permeability the suspected cause? start->q_permeability a_permeability_yes Perform Caco-2 Assay q_permeability->a_permeability_yes Yes a_permeability_no Investigate other factors: - Target expression - Compound stability q_permeability->a_permeability_no No q_papp Is Papp value low? a_permeability_yes->q_papp a_papp_high Permeability is not the issue. Re-evaluate experimental design. q_papp->a_papp_high No a_papp_low Investigate efflux q_papp->a_papp_low Yes q_efflux Perform bidirectional assay. Is Efflux Ratio > 2? a_papp_low->q_efflux a_efflux_yes Compound is likely a P-gp substrate. Use P-gp inhibitor. q_efflux->a_efflux_yes Yes a_efflux_no Low passive permeability. Consider permeabilizing agents or formulation changes. q_efflux->a_efflux_no No signaling_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_pi3k PI3K/Akt Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway cluster_nrf2 Nrf2 Pathway cluster_cellular_effects Cellular Effects T5 This compound PI3K PI3K T5->PI3K activates MAPK MAPK (ERK, JNK, p38) T5->MAPK inhibits IKK IKK T5->IKK inhibits Nrf2 Nrf2 T5->Nrf2 activates Akt Akt PI3K->Akt angiogenesis ↑ Angiogenesis PI3K->angiogenesis promotes apoptosis ↓ Apoptosis Akt->apoptosis inhibits inflammation ↓ Inflammation MAPK->inflammation promotes IkB IκBα IKK->IkB inhibits degradation of NFkB NF-κB IkB->NFkB sequesters NFkB->inflammation promotes ARE ARE Nrf2->ARE oxidative_stress ↓ Oxidative Stress ARE->oxidative_stress combats

References

Validation & Comparative

A Comparative Guide: Notoginsenoside R1 vs. Ginsenoside Rg1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological effects of two prominent dammarane-type saponins (B1172615), Notoginsenoside R1 (NR1) and Ginsenoside Rg1 (Rg1). While both are major bioactive constituents of Panax notoginseng, they exhibit distinct and overlapping pharmacological activities. This document summarizes key experimental findings, details underlying mechanisms of action, and presents quantitative data to facilitate objective comparison.

Overview of Biological Activities

Notoginsenoside R1 and Ginsenoside Rg1 share a similar tetracyclic triterpenoid (B12794562) core structure but differ in their glycosidic moieties, leading to variations in their biological activities. Both compounds have demonstrated significant therapeutic potential in preclinical studies across a range of disease models.

Notoginsenoside R1 is particularly noted for its potent anti-inflammatory, neuroprotective, and cardioprotective effects. It has been shown to modulate inflammatory signaling pathways, protect against ischemia-reperfusion injury in various organs, and promote osteoblastogenesis.

Ginsenoside Rg1 is well-recognized for its neuroprotective, anti-fatigue, and anti-diabetic properties. It plays a crucial role in promoting neuronal survival, enhancing cognitive function, and regulating glucose homeostasis.

Comparative Efficacy: A Data-Driven Analysis

The following tables summarize quantitative data from various experimental studies, offering a direct comparison of the effects of Notoginsenoside R1 and Ginsenoside Rg1.

Neuroprotective Effects
ParameterModelNotoginsenoside R1Ginsenoside Rg1Reference
Infarct Volume Reduction Rat model of middle cerebral artery occlusion (MCAO)Significant reductionSignificant reduction[1][2]
Neurological Deficit Score Rat model of MCAOSignificant improvementSignificant improvement[1][2]
Neuronal Apoptosis In vitro glutamate-induced excitotoxicity in spinal cord neuronsNeuroprotective at 20-40 µMNeuroprotective at 20-40 µM[3]
Oxidative Stress (MDA levels) Rat model of MCAOInhibition of increaseInhibition of increase[1][2]
Anti-inflammatory Effects
ParameterModelNotoginsenoside R1Ginsenoside Rg1Reference
Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) Lipopolysaccharide (LPS)-induced RAW264.7 macrophagesSignificant reductionSignificant reduction (Rg1 showed the most significant effect among six ginsenosides)[4]
Myeloperoxidase (MPO) Activity Dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis in miceSignificant decreaseSignificant decrease[5]
NF-κB Activation Various inflammatory modelsInhibitionInhibition[6][7]
Cardiovascular Effects
ParameterModelNotoginsenoside R1Ginsenoside Rg1Reference
Cardiac Lipotoxicity High-fat diet-induced heart failure in miceAttenuated lipid accumulation and apoptosisNot explicitly compared in the same study[8]
Ischemia/Reperfusion Injury Isolated rat heartsCardioprotective (reduced apoptosis, improved function)Cardioprotective (reduced infarct size)[9][10]
Blood Pressure Spontaneously hypertensive ratsNot explicitly compared in the same studyNot explicitly compared in the same study
Anti-diabetic Effects
ParameterModelNotoginsenoside R1Ginsenoside Rg1Reference
Blood Glucose Levels Glucose-loaded hyperglycemic miceNot explicitly compared in the same studySignificantly decreased blood glucose[11][12]
Blood Glucose Levels Overnight-fasted hypoglycemic miceNot explicitly compared in the same studySignificantly increased blood glucose[11][12]
Podocyte Injury High glucose-induced podocyte injury modelAmeliorated injury via PI3K/Akt pathwayNot explicitly compared in the same study[6]

Mechanisms of Action: Signaling Pathways

Both Notoginsenoside R1 and Ginsenoside Rg1 exert their effects by modulating multiple intracellular signaling pathways.

Notoginsenoside R1 Signaling Pathways

Notoginsenoside R1 has been shown to modulate several key signaling pathways involved in inflammation, oxidative stress, and cell survival.

Notoginsenoside_R1_Signaling cluster_inflammation Anti-inflammatory Effects cluster_survival Pro-survival & Antioxidant Effects NR1 Notoginsenoside R1 PXR PXR NR1->PXR Activates IKK IKK NR1->IKK Inhibits PI3K PI3K NR1->PI3K Activates AMPK AMPK NR1->AMPK Activates NFkB NF-κB PXR->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines Induces IkB IκBα IKK->IkB Phosphorylates p65 p65 IkB->p65 Releases p65->NFkB Translocates to nucleus Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits Lipotoxicity Lipotoxicity AMPK->Lipotoxicity Reduces

Signaling pathways modulated by Notoginsenoside R1.
Ginsenoside Rg1 Signaling Pathways

Ginsenoside Rg1 is known to influence pathways related to neuroprotection, glucose metabolism, and anti-fatigue effects.

Ginsenoside_Rg1_Signaling cluster_neuroprotection Neuroprotective Effects cluster_metabolism Metabolic & Anti-fatigue Effects Rg1 Ginsenoside Rg1 PI3K_N PI3K Rg1->PI3K_N Activates BDNF BDNF Rg1->BDNF Upregulates GlucoseUptake Glucose Uptake Rg1->GlucoseUptake Regulates Glycogen Hepatic & Muscle Glycogen Rg1->Glycogen Increases Akt_N Akt PI3K_N->Akt_N Activates NeuronalSurvival Neuronal Survival Akt_N->NeuronalSurvival Promotes TrkB TrkB BDNF->TrkB Activates Neurogenesis Neurogenesis TrkB->Neurogenesis Promotes Fatigue Fatigue Glycogen->Fatigue Reduces

Signaling pathways influenced by Ginsenoside Rg1.

Experimental Protocols

This section provides a summary of the methodologies used in key studies cited in this guide.

Animal Models
  • Cerebral Ischemia-Reperfusion Injury Model: Male C57BL/6 mice are subjected to middle cerebral artery occlusion (MCAO) for a specified duration (e.g., 2 hours), followed by reperfusion. Neurological deficits are scored, and infarct volumes are measured using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[1][2]

  • Colitis Model: Acute colitis is induced in mice by administering dextran sulfate sodium (DSS) in their drinking water for a defined period (e.g., 7 days). Disease activity index (DAI), colon length, and myeloperoxidase (MPO) activity are assessed to evaluate the severity of colitis.[5]

  • Heart Failure Model: Heart failure is induced in mice through a high-fat diet or surgical intervention. Cardiac function is evaluated using echocardiography, and myocardial injury markers (e.g., CK-MB, cTnI) are measured in the serum.[8]

In Vitro Assays
  • Cell Viability Assay: The viability of cells (e.g., A549, RAW264.7) is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cells are treated with varying concentrations of the compounds for a specific duration, and the absorbance is measured to quantify the number of viable cells.[13]

  • Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) in cell culture supernatants or serum are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.[7]

  • Western Blot Analysis: Protein expression levels in cell or tissue lysates are determined by Western blotting. Proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific primary antibodies against target proteins (e.g., NF-κB, Akt, p-Akt).

  • Reactive Oxygen Species (ROS) Detection: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity, which is proportional to the amount of ROS, is quantified using a fluorescence microscope or flow cytometer.[13]

Conclusion

Both Notoginsenoside R1 and Ginsenoside Rg1 exhibit a broad spectrum of pharmacological activities with significant therapeutic potential. While they share some common mechanisms, such as the modulation of the PI3K/Akt pathway, they also have distinct primary effects. Notoginsenoside R1 appears to be a more potent anti-inflammatory agent, particularly in the context of inflammatory bowel disease and renal ischemia-reperfusion injury. In contrast, Ginsenoside Rg1 shows more pronounced effects on neuroprotection and metabolic regulation, including anti-fatigue and bidirectional regulation of blood glucose.

This comparative guide highlights the importance of understanding the specific properties of individual saponins for targeted drug development. Further head-to-head comparative studies are warranted to fully elucidate their therapeutic advantages in various disease models and to determine their potential for clinical applications.

Note on Notoginsenoside T5

Initial investigation for this guide included this compound. However, a comprehensive literature search revealed a significant lack of published experimental data on its biological effects and mechanisms of action. It is identified as a dammarane (B1241002) glycoside isolated from P. notoginseng, but further details are scarce. As more research becomes available, a similar comparative analysis including this compound would be of great value to the scientific community.

References

Notoginsenoside T5: A Comparative Analysis of Efficacy Against Standard Cancer Chemotherapeutics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, natural compounds are increasingly being investigated for their therapeutic potential. Among these, Notoginsenoside T5 (NT5), a saponin (B1150181) isolated from Panax notoginseng, has garnered attention for its potential anticancer activities. This guide provides a comparative analysis of the efficacy of this compound against standard-of-care chemotherapy drugs, supported by available experimental data. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of NT5 as a potential therapeutic agent.

In Vitro Efficacy: A Head-to-Head Comparison

The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the in vitro efficacy of a compound against cancer cell lines. While direct comparative studies of this compound against a wide range of standard chemotherapeutics are still emerging, preliminary data allows for an initial assessment.

CompoundCancer TypeCell LineIC50 (µM)Reference
Notoginsenoside Ft1 (a related compound) Colorectal CancerNot specified in abstractNot specified in abstract[1][2]
5-Fluorouracil (5-FU) Colorectal CancerHCT-116~5-10[3]
Colorectal CancerSW4807.89[4]
Colorectal CancerSW6205.83[4]
Colorectal CancerHT29~2.5[5]
Oxaliplatin Colorectal CancerHCT-116~1-5[3][6]
Colorectal CancerSW480Not specified[4]
Colorectal CancerHT29~0.5-1[5]
Cisplatin Lung CancerA549~5-15[7][8]
Lung CancerH460~2-8[8]
Lung CancerSCLC cell lines~1-10[9]

Note: Data for this compound is currently limited in publicly available literature. The table includes data for a structurally related notoginsenoside, Ft1, to provide some context, although direct extrapolation of efficacy is not possible. The IC50 values for standard drugs can vary significantly depending on the cell line and experimental conditions.

Mechanisms of Action: Signaling Pathways in Focus

Understanding the molecular mechanisms underlying the anticancer effects of this compound is crucial for its development as a therapeutic agent. Research on related ginsenosides (B1230088) suggests that their anticancer activities are mediated through the modulation of various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis.

A study on the related compound Notoginsenoside Ft1 has elucidated its inhibitory effect on colorectal cancer growth through the Wnt/β-catenin signaling pathway.[1][2] Ng-Ft1 was found to target the deubiquitination enzyme USP9X, leading to a decrease in β-catenin stabilization and subsequent downregulation of Wnt signaling effectors. This action not only inhibits tumor progression but also enhances the infiltration of CD8+ T cells into the tumor microenvironment, suggesting an immunomodulatory role.[1][2]

Ginsenosides, as a class of compounds, are known to induce apoptosis in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[10][11] They can modulate the expression of key apoptotic regulators such as the Bcl-2 family of proteins and caspases.[11] Furthermore, ginsenosides have been shown to arrest the cell cycle at different phases by regulating the expression of cyclins and cyclin-dependent kinases (CDKs).[11]

The PI3K/Akt/mTOR pathway, a critical regulator of cell survival and proliferation, is another target of ginsenosides.[12][13] Inhibition of this pathway by ginsenosides can lead to decreased cancer cell growth and survival.

Below are diagrammatic representations of a key signaling pathway potentially modulated by notoginsenosides and a general experimental workflow for assessing anticancer efficacy.

Wnt_Signaling_Pathway Wnt Wnt Fzd Frizzled (Fzd) Wnt->Fzd Dvl Dishevelled (Dvl) Fzd->Dvl LRP LRP5/6 Axin Axin LRP->Axin Dvl->Axin inhibition GSK3b GSK-3β beta_catenin β-catenin GSK3b->beta_catenin phosphorylation (degradation) Axin->GSK3b APC APC APC->GSK3b TCF_LEF TCF/LEF beta_catenin->TCF_LEF USP9X USP9X USP9X->beta_catenin deubiquitination (stabilization) Ng_Ft1 Notoginsenoside Ft1 Ng_Ft1->USP9X inhibition Target_Genes Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Genes

Fig. 1: Wnt/β-catenin signaling pathway and the inhibitory action of Notoginsenoside Ft1.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture treatment Treatment with This compound or Standard Drug cell_culture->treatment viability_assay Cell Viability Assay (e.g., MTT, SRB) treatment->viability_assay mechanism_studies Mechanism of Action Studies treatment->mechanism_studies ic50_determination IC50 Determination viability_assay->ic50_determination end End ic50_determination->end apoptosis_assay Apoptosis Assay (e.g., Annexin V) mechanism_studies->apoptosis_assay cell_cycle_analysis Cell Cycle Analysis (Flow Cytometry) mechanism_studies->cell_cycle_analysis western_blot Western Blot for Signaling Proteins mechanism_studies->western_blot apoptosis_assay->end cell_cycle_analysis->end western_blot->end

References

Notoginsenoside T5: A Comparative Guide to its Therapeutic Targets in Atherosclerosis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the therapeutic targets of Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. Due to the limited direct experimental validation of this compound's specific targets, this document synthesizes predictive data from network pharmacology studies and experimental evidence from studies on total Panax notoginseng saponins (B1172615) (PNS) and closely related notoginsenosides, primarily Notoginsenoside R1. This approach offers a well-rounded, albeit putative, understanding of this compound's potential mechanisms of action in atherosclerosis.

Predicted Therapeutic Targets and Signaling Pathways

Network pharmacology studies on PNS, which includes this compound, have predicted a range of potential therapeutic targets involved in the pathogenesis of atherosclerosis. These targets are primarily associated with inflammation, oxidative stress, lipid metabolism, and apoptosis.

Table 1: Predicted Therapeutic Targets of Panax notoginseng Saponins in Atherosclerosis

Target CategoryPredicted Molecular TargetsAssociated Signaling Pathway(s)
Inflammation TNF-α, IL-6, IL-1β, VCAM-1, ICAM-1, NF-κB, JAK2, STAT3NF-κB Signaling, JAK-STAT Signaling
Oxidative Stress Nrf2, HO-1, SOD, GSHNrf2/HO-1 Pathway
Lipid Metabolism PCSK9, LDLRCholesterol Metabolism
Apoptosis Caspase-3, Bax, Bcl-2Mitochondrial Apoptosis Pathway
Plaque Stability MMP-9, CD40Extracellular Matrix Degradation

This table is a summary of predicted targets for total Panax notoginseng saponins based on network pharmacology studies. Direct experimental validation for this compound is pending.

Experimental Validation: Evidence from Notoginsenoside R1 and PNS

While direct experimental data for this compound is scarce, extensive research on Notoginsenoside R1 and total PNS provides substantial validation for the predicted mechanisms. These studies offer valuable insights into the potential therapeutic effects of this compound.

A study on Notoginsenoside R1 demonstrated its effectiveness in an ApoE deficient mouse model of atherosclerosis. The treatment significantly reduced atherosclerotic lesion size, attenuated lipid abnormality, inflammation, and oxidative stress[1]. Another study showed that Notoginsenoside R1 can ameliorate atherosclerosis by inhibiting macrophage NLRP3 inflammasome activation[2]. Furthermore, research on Ginsenoside Rb1, another saponin (B1150181) from Panax notoginseng, has shown it can suppress TNF-α-induced Matrix Metalloproteinase-9 (MMP-9) expression, a key enzyme in plaque instability[3].

Table 2: Summary of Experimental Evidence for Notoginsenoside R1 and PNS in Atherosclerosis Models

CompoundModelKey FindingsQuantitative Data Highlights
Notoginsenoside R1 ApoE-/- MiceReduced atherosclerotic lesion area, decreased serum TC, TG, LDL-C, and inflammatory cytokines (TNF-α, IL-6).Lesion area reduction of ~66% compared to control[1].
Notoginsenoside R1 ox-LDL-induced macrophagesInhibited NLRP3 inflammasome activation and reduced foam cell formation.Significant downregulation of NLRP3, caspase-1, ASC, IL-1β, and IL-18 gene expression[2].
PNS ApoE-/- MiceReduced atherosclerotic lesions and serum lipids.Significant reduction in plaque area and serum cholesterol levels[4].
Ginsenoside Rb1 H9c2 cellsSuppressed TNF-α-induced MMP-9 expression.Significant inhibition of MMP-9 activity[3].

Comparison with Alternative Therapeutic Agents

The predicted mechanisms of this compound, supported by evidence from related compounds, suggest a multi-targeted approach to atherosclerosis treatment. This contrasts with many conventional therapies that often have a more specific target.

Table 3: Comparison of this compound (Predicted) with Standard Atherosclerosis Therapies

Therapeutic AgentPrimary Mechanism of ActionKey Molecular TargetsMulti-target Capability
This compound (Putative) Anti-inflammatory, Antioxidant, Lipid-modulating, Anti-apoptoticNF-κB, Nrf2, JAK-STAT, MMP-9, CD40High
Statins (e.g., Atorvastatin) Inhibition of cholesterol synthesisHMG-CoA ReductaseModerate (pleiotropic anti-inflammatory effects)
PCSK9 Inhibitors (e.g., Evolocumab) Increased LDL receptor recyclingPCSK9Low
Anti-inflammatory (e.g., Canakinumab) Inhibition of IL-1β signalingIL-1βLow

Experimental Protocols

Animal Model of Atherosclerosis (ApoE-/- Mice)
  • Animal Model : Male ApoE-/- mice, 8 weeks old, are typically used.

  • Diet : Mice are fed a high-fat diet (e.g., 21% fat, 0.15% cholesterol) for a period of 8-12 weeks to induce atherosclerotic plaque formation.

  • Treatment : Notoginsenoside R1 (as a proxy for T5) is administered daily by oral gavage at a specified dose (e.g., 50 mg/kg) for the duration of the high-fat diet feeding.

  • Analysis : At the end of the treatment period, mice are euthanized. The aorta is dissected, and atherosclerotic lesions are quantified using Oil Red O staining. Blood samples are collected for lipid profile analysis (TC, TG, LDL-C, HDL-C) and measurement of inflammatory cytokines (TNF-α, IL-6) using ELISA kits.

In Vitro Macrophage Foam Cell Formation Assay
  • Cell Culture : Murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages) are cultured in appropriate media.

  • Induction of Foam Cell Formation : Macrophages are incubated with oxidized low-density lipoprotein (ox-LDL) at a concentration of 50-100 µg/mL for 24-48 hours.

  • Treatment : Cells are pre-treated with various concentrations of the test compound (e.g., Notoginsenoside R1) for 1-2 hours before the addition of ox-LDL.

  • Analysis : Lipid accumulation within the macrophages is visualized and quantified by Oil Red O staining. The expression of genes and proteins related to inflammation (e.g., NLRP3, IL-1β) and cholesterol transport is measured by qRT-PCR and Western blotting, respectively.

Visualizing the Mechanisms

Signaling Pathways

Notoginsenoside_T5_Signaling_Pathways NT5 This compound (Putative) Inflammation Inflammation NT5->Inflammation OxidativeStress Oxidative Stress NT5->OxidativeStress Apoptosis Apoptosis NT5->Apoptosis PlaqueStability Plaque Stability NT5->PlaqueStability Atherosclerosis Atherosclerosis Inflammation->Atherosclerosis NFkB NF-κB Pathway Inflammation->NFkB JAKSTAT JAK-STAT Pathway Inflammation->JAKSTAT OxidativeStress->Atherosclerosis Nrf2 Nrf2 Pathway OxidativeStress->Nrf2 Apoptosis->Atherosclerosis Mitochondrial Mitochondrial Pathway Apoptosis->Mitochondrial PlaqueStability->Atherosclerosis MMP9 MMP-9 PlaqueStability->MMP9 CD40 CD40 PlaqueStability->CD40

Caption: Predicted multi-target mechanism of this compound in atherosclerosis.

Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Validation cluster_invitro In Vitro Validation ApoE ApoE-/- Mice on High-Fat Diet Treatment_vivo Treatment with Notoginsenoside R1 ApoE->Treatment_vivo Analysis_vivo Atherosclerotic Plaque Analysis (Oil Red O) Serum Lipid & Cytokine Analysis Treatment_vivo->Analysis_vivo Macrophages Macrophage Cell Culture oxLDL ox-LDL Treatment Macrophages->oxLDL Treatment_vitro Treatment with Notoginsenoside R1 oxLDL->Treatment_vitro Analysis_vitro Foam Cell Formation (Oil Red O) Gene/Protein Expression Analysis Treatment_vitro->Analysis_vitro

Caption: Workflow for in vivo and in vitro validation of notoginsenoside therapeutic targets.

References

Notoginsenoside T5: A Potential Biomarker in Cardiovascular and Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notoginsenoside T5, a dammarane-type saponin (B1150181) isolated from Panax notoginseng, is an emerging molecule of interest in the field of biomarker research. While direct studies identifying this compound as a definitive biomarker are currently limited, its presence in a plant with significant therapeutic effects in cardiovascular and neurodegenerative diseases suggests its potential utility. This guide provides a comparative overview of this compound in the context of established biomarkers for Coronary Artery Disease (CAD) and Alzheimer's Disease (AD), supported by experimental data and detailed methodologies for its identification.

Comparison with Established Biomarkers

Panax notoginseng saponins (B1172615) (PNS), the family of compounds to which this compound belongs, have demonstrated protective effects in preclinical models of cardiovascular and neurodegenerative diseases. This has led to the hypothesis that individual saponins could serve as biomarkers for these conditions.

Cardiovascular Disease (Coronary Artery Disease)

PNS has been shown to have multiple benefits for cardiovascular health, including anti-inflammatory, anti-platelet, and anti-atherosclerotic effects[1][2]. While the specific role of this compound is yet to be elucidated, its presence in P. notoginseng suggests it may contribute to these effects. A comparison with established CAD biomarkers is presented below.

Biomarker CategoryEstablished BiomarkersPotential Role of this compound (as part of PNS)
Myocardial Injury High-sensitivity cardiac troponins (cTnI, cTnT)[3][4]Indirectly, by contributing to the overall cardioprotective effects of P. notoginseng that may reduce myocardial damage.
Inflammation C-reactive protein (CRP)[3], Interleukin-6 (IL-6)[5]PNS, containing this compound, has demonstrated anti-inflammatory properties, suggesting a potential to modulate these inflammatory markers[6][7].
Plaque Instability Matrix metalloproteinase-9 (MMP-9)[5]The anti-atherosclerotic effects of PNS may involve modulation of plaque stability, a role in which this compound could be implicated.
Hemostasis Fibrinogen[5]P. notoginseng is traditionally used to promote blood circulation and remove blood stasis[6].
Neurodegenerative Disease (Alzheimer's Disease)

Emerging research suggests that PNS can cross the blood-brain barrier and may offer neuroprotective benefits, making its components, including this compound, potential biomarker candidates for neurodegenerative diseases like Alzheimer's.[8] Panax notoginsenoside Rb1, a related compound, has been shown to downregulate Tau protein expression, a key pathological feature of AD[9][10].

Biomarker CategoryEstablished BiomarkersPotential Role of this compound (as part of PNS)
Amyloid Pathology Cerebrospinal fluid (CSF) Amyloid-beta 42 (Aβ42) and Aβ42/Aβ40 ratio[11][12][13]PNS has been shown to ameliorate Aβ-mediated neurotoxicity, suggesting a potential influence on amyloid pathology[8][14].
Tau Pathology CSF total Tau (t-Tau) and phosphorylated Tau (p-Tau)[11][12][13]Related notoginsenosides have demonstrated effects on Tau phosphorylation, indicating a possible similar role for this compound[9].
Neurodegeneration Neurofilament light chain (NfL) in CSF and blood[11]The neuroprotective effects of PNS could potentially lead to a reduction in markers of neurodegeneration.

Experimental Protocols

The identification and quantification of this compound are typically performed as part of a broader analysis of saponins in Panax notoginseng. The most common and robust methods are Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

UPLC-QTOF-MS for Qualitative and Quantitative Analysis of Notoginsenosides

This method is highly effective for identifying and quantifying a wide range of saponins, including this compound, in complex plant extracts.

Sample Preparation:

  • Collect and dry the plant material (e.g., roots, leaves of Panax notoginseng).

  • Grind the dried material into a fine powder.

  • Extract the saponins using a suitable solvent, such as methanol, often with heating or sonication to improve efficiency[15].

  • Filter the extract and dilute it to an appropriate concentration for analysis.

Chromatographic Conditions:

  • Column: A reversed-phase column, such as an Acquity UPLC BEH C18, is commonly used.

  • Mobile Phase: A gradient elution with two solvents is typical, for example, water with a small amount of formic acid (for better ionization) as solvent A, and acetonitrile (B52724) with formic acid as solvent B[16].

  • Flow Rate: A flow rate of around 0.3-0.5 mL/min is standard for UPLC systems.

  • Column Temperature: Maintained at a constant temperature, for example, 35°C, to ensure reproducible retention times.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) is used, often in both positive and negative ion modes to detect a wider range of compounds[17].

  • Mass Analyzer: A QTOF mass spectrometer allows for high-resolution mass measurements, which is crucial for the accurate identification of compounds.

  • Data Acquisition: Data is acquired in full scan mode to detect all ions within a specified mass range. MS/MS (or tandem MS) experiments are then performed on selected ions to obtain fragmentation patterns, which are used for structural elucidation and confirmation of the identity of the saponins[17][18].

A representative experimental workflow is depicted in the following diagram:

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Instrumentation cluster_data_processing Data Analysis plant_material Panax notoginseng Sample extraction Solvent Extraction plant_material->extraction filtration Filtration & Dilution extraction->filtration uplc UPLC Separation filtration->uplc qtof_ms QTOF-MS Detection uplc->qtof_ms identification Compound Identification qtof_ms->identification quantification Quantification identification->quantification signaling_pathway cluster_input cluster_pathway cluster_output Notoginsenoside_T5 This compound (Hypothesized) TAK1 TAK1 Notoginsenoside_T5->TAK1 Inhibition (Potential) JNK_p38 JNK/p38 MAPK TAK1->JNK_p38 Activation AP1_NFkB AP-1/NF-κB JNK_p38->AP1_NFkB Activation Inflammation Inflammation AP1_NFkB->Inflammation Apoptosis Apoptosis AP1_NFkB->Apoptosis

References

Unraveling the Bioactivity of Notoginsenoside T5: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the precise mechanism of action of a natural compound is paramount for its therapeutic development. This guide provides a comparative analysis of Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng. Due to a notable scarcity of specific research on this compound's mechanism of action, this document offers a comprehensive overview of closely related and well-studied notoginsenosides, namely Notoginsenoside R1 (NG-R1) and Notoginsenoside R2 (NGR2), to provide a contextual framework for potential research directions and comparative evaluation.

This compound is one of five novel dammarane glycosides (T1-T5) identified following a mild acidic treatment of the roots of Panax notoginseng.[1] While its mode of action is broadly suggested to involve the modulation of anti-inflammatory and antioxidant signaling pathways, specific experimental validation in publicly available scientific literature is currently limited.[2]

To facilitate a deeper understanding of the potential bioactivities of this compound, this guide details the established mechanisms of other prominent notoginsenosides.

Comparative Analysis of Notoginsenoside Mechanisms

The biological effects of notoginsenosides can be diverse, ranging from protective to potentially detrimental, depending on the specific compound and cellular context. The following table summarizes the known mechanisms of action for NG-R1 and NGR2, providing a basis for hypothetical comparison with this compound.

CompoundKey Signaling PathwaysBiological OutcomesCell/Tissue Models
Notoginsenoside R1 (NG-R1) Upregulation: PI3K/Akt, NRF2, Wnt/β-Catenin[3][4][5][6] Downregulation: NF-κB, MAPK[3][4]Cardiovascular protection, neuroprotection, anti-inflammatory, antioxidant, promotion of osteoblastogenesis, stimulation of insulin (B600854) secretion.[3][4][7][8]Ischemia-reperfusion models, neuronal cells, sepsis models, colitis models, pre-osteoblast cell lines (MC3T3-E1), mouse islets.[3][5][7][8][9]
Notoginsenoside R2 (NGR2) Inhibition: Rap1GAP/PI3K/Akt[10]Induction of colonic microvascular injuries, inhibition of angiogenesis, enhanced intracellular glycolysis in endothelial cells.[10]Human umbilical vein endothelial cells (HUVECs), rat models of colonic injury.[10]
This compound Anti-inflammatory and antioxidant pathways (putative).[2]Cardiovascular health and neuroprotection (potential).[2]Not specified in available literature.

Signaling Pathways of Related Notoginsenosides

The signaling cascades of NG-R1 and NGR2 illustrate the nuanced and sometimes opposing effects of structurally similar saponins.

NG_R1_Pathway cluster_up Upregulated Pathways cluster_down Downregulated Pathways cluster_outcomes Biological Outcomes NG_R1 Notoginsenoside R1 PI3K_Akt PI3K/Akt Pathway NG_R1->PI3K_Akt NRF2 NRF2 Pathway NG_R1->NRF2 Wnt_beta_catenin Wnt/β-Catenin Pathway NG_R1->Wnt_beta_catenin NF_kB NF-κB Pathway NG_R1->NF_kB MAPK MAPK Pathway NG_R1->MAPK Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Cell_Survival Cell Survival & Proliferation PI3K_Akt->Cell_Survival Antioxidant Antioxidant Response NRF2->Antioxidant Wnt_beta_catenin->Cell_Survival Anti_inflammation Anti-inflammation NF_kB->Anti_inflammation inhibition of pro-inflammatory signals MAPK->Anti_inflammation inhibition of pro-inflammatory signals

Fig. 1: Signaling pathways modulated by Notoginsenoside R1 (NG-R1).

NGR2_Pathway NGR2 Notoginsenoside R2 Rap1GAP Rap1GAP NGR2->Rap1GAP blocks Glycolysis Intracellular Glycolysis NGR2->Glycolysis enhances PI3K_Akt PI3K/Akt Signaling Rap1GAP->PI3K_Akt inhibits Angiogenesis Angiogenesis (Cell Proliferation, Tube Formation) PI3K_Akt->Angiogenesis promotes Vascular_Injury Microvascular Injury Angiogenesis->Vascular_Injury inhibition leads to Glycolysis->Vascular_Injury contributes to

Fig. 2: Inhibitory mechanism of Notoginsenoside R2 (NGR2) on angiogenesis.

Experimental Protocols for Mechanism Validation

The following are detailed methodologies for key experiments commonly used to validate the mechanisms of action for notoginsenosides, which could be applied to the study of this compound.

Western Blot Analysis for Signaling Protein Phosphorylation

This protocol is used to determine the effect of a notoginsenoside on the activation of signaling pathways like PI3K/Akt or MAPK.

  • Cell Culture and Treatment: Culture relevant cells (e.g., HUVECs, neuronal cells) to 70-80% confluency. Starve the cells in a serum-free medium for 12-24 hours. Treat the cells with various concentrations of the notoginsenoside for specific time points.

  • Protein Extraction: Lyse the cells with RIPA buffer containing protease and phosphatase inhibitors. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay kit.

  • SDS-PAGE and Electrotransfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour. Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., anti-p-Akt, anti-Akt, anti-p-ERK, anti-ERK) overnight at 4°C. Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensity using densitometry software.

Cell Viability and Proliferation Assay (MTT or CCK-8)

This assay assesses the impact of a notoginsenoside on cell viability and proliferation.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of the notoginsenoside and incubate for 24, 48, or 72 hours.

  • Assay Procedure:

    • For MTT: Add MTT solution (5 mg/mL) to each well and incubate for 4 hours. Remove the medium and add dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

    • For CCK-8: Add CCK-8 solution to each well and incubate for 1-4 hours.

  • Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

In Vitro Angiogenesis (Tube Formation) Assay

This protocol evaluates the pro- or anti-angiogenic potential of a compound.

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding and Treatment: Seed HUVECs onto the Matrigel-coated plate in a medium containing various concentrations of the notoginsenoside.

  • Incubation and Imaging: Incubate the plate at 37°C for 4-12 hours. Observe the formation of capillary-like structures (tubes) under a microscope and capture images.

  • Quantification: Quantify the degree of tube formation by measuring parameters such as the number of nodes, number of branches, and total tube length using image analysis software (e.g., ImageJ).

Experimental_Workflow cluster_invitro In Vitro Validation cluster_analysis Data Analysis & Outcome A Cell Culture (e.g., HUVECs, Neurons) B Treatment with This compound A->B C Western Blot (p-Akt, p-ERK, etc.) B->C D Cell Viability Assay (MTT / CCK-8) B->D E Tube Formation Assay B->E F Quantification of Protein Expression C->F G Assessment of Cytotoxicity/Proliferation D->G H Evaluation of Angiogenic Potential E->H I Mechanism of Action Elucidation F->I G->I H->I

Fig. 3: General experimental workflow for mechanism of action validation.

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking in the scientific literature, the extensive research on related compounds, particularly NG-R1 and NGR2, provides a valuable foundation for future investigations. The comparative data presented in this guide highlight that notoginsenosides can exert potent and highly specific effects on key cellular signaling pathways. Future research should prioritize elucidating the specific molecular targets and downstream signaling events of this compound. The application of the outlined experimental protocols will be crucial in determining whether its biological activities align with the protective effects of NG-R1 or the more complex actions of NGR2, thereby paving the way for its potential development as a therapeutic agent.

References

Notoginsenoside T5: A Dammarane Glycoside with Potent Anaphylactic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notoginsenoside T5, a dammarane-type triterpenoid (B12794562) saponin (B1150181) isolated from Panax notoginseng, has been identified as a compound with significant biological activity. While many ginsenosides (B1230088) are investigated for their therapeutic benefits, recent research has highlighted a contrasting role for this compound, demonstrating its potential to induce strong anaphylactic reactions. This guide provides a comparative analysis of this compound's activity, supported by experimental data, to inform research and development in immunology and drug safety.

Comparative Analysis of Anaphylactic Activity

Recent in vitro studies have quantified the anaphylactic potential of this compound by measuring its ability to induce the release of β-hexosaminidase from rat basophilic leukemia (RBL-2H3) cells, a key indicator of mast cell and basophil degranulation. The activity of this compound was compared with other rare saponins (B1172615) isolated from Panax notoginseng.

The results indicate that this compound is a potent inducer of degranulation, comparable to Gypenoside LXXV, and significantly more active than other tested saponins such as Notoginsenoside ST-4 and Ginsenoside Rk3.[1] Ginsenoside Rg3, another related compound, showed no anaphylactic activity in the same assay.[1]

CompoundChemical ClassAnaphylactic Ability (β-Hexosaminidase Release)Reference
This compound Dammarane-type SaponinStrong[1]
Gypenoside LXXVDammarane-type SaponinStrong[1]
Notoginsenoside ST-4Dammarane-type SaponinWeak[1]
Ginsenoside Rk3Dammarane-type SaponinWeak[1]
Ginsenoside Rg3Dammarane-type SaponinNone[1]

Table 1: Comparative Anaphylactic Activity of this compound and Other Rare Saponins.

Structure-Activity Relationship (SAR)

The marked difference in anaphylactic potential among these structurally related saponins provides insight into their structure-activity relationship. The current hypothesis is that these saponins induce anaphylaxis through direct stimulation of effector cells, such as mast cells and basophils, rather than through an IgE-mediated pathway.[1] The precise structural features that confer this strong anaphylactic activity to this compound and Gypenoside LXXV are yet to be fully elucidated. However, a comparative analysis of their chemical structures suggests that the nature and arrangement of the sugar moieties, as well as the stereochemistry of the aglycone, likely play a crucial role. Further research, including molecular modeling and studies with a broader range of synthetic and natural analogs, is necessary to define the specific pharmacophore responsible for this activity.

Experimental Protocols

β-Hexosaminidase Release Assay for Anaphylactic Potential Assessment

This protocol outlines the in vitro method used to determine the anaphylactic potential of this compound and its comparators by measuring β-hexosaminidase release from RBL-2H3 cells.[1]

1. Cell Culture:

  • RBL-2H3 cells are cultured in Minimum Essential Medium (MEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are seeded into 24-well plates at a density of 5 x 10^5 cells/well and incubated for 24 hours.

3. Treatment:

  • The culture medium is removed, and the cells are washed with Tyrode's buffer.

  • The test compounds (this compound and comparators) are dissolved in Tyrode's buffer at various concentrations.

  • 200 µL of the compound solutions are added to the respective wells. A positive control (e.g., compound 48/80) and a negative control (Tyrode's buffer alone) are included.

4. Incubation and Supernatant Collection:

  • The plate is incubated at 37°C for 30 minutes.

  • After incubation, the plate is centrifuged at 400 x g for 5 minutes at 4°C.

  • 50 µL of the supernatant from each well is carefully collected.

5. β-Hexosaminidase Activity Measurement:

  • 50 µL of the collected supernatant is transferred to a new 96-well plate.

  • 50 µL of substrate solution (1 mM p-nitrophenyl-N-acetyl-β-D-glucosaminide in 0.1 M citrate (B86180) buffer, pH 4.5) is added to each well.

  • The plate is incubated at 37°C for 1 hour.

6. Reaction Termination and Absorbance Reading:

  • The reaction is stopped by adding 150 µL of 0.1 M Na2CO3/NaHCO3 buffer (pH 10.0).

  • The absorbance is measured at 405 nm using a microplate reader.

7. Calculation of β-Hexosaminidase Release Rate (β-HexRR):

  • To determine the total β-hexosaminidase content, the cells remaining in the 24-well plate are lysed with 200 µL of 0.5% Triton X-100.

  • The β-hexosaminidase activity in the lysate is measured as described above.

  • The β-HexRR is calculated as a percentage of the total β-hexosaminidase activity.

Visualizations

experimental_workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_assay β-Hexosaminidase Assay culture RBL-2H3 Cell Culture seeding Seeding in 24-well Plates culture->seeding wash Wash with Tyrode's Buffer seeding->wash add_compounds Add this compound & Comparators wash->add_compounds incubate Incubate at 37°C add_compounds->incubate collect_supernatant Collect Supernatant incubate->collect_supernatant measure_activity Measure Enzyme Activity collect_supernatant->measure_activity calculate_release Calculate Release Rate measure_activity->calculate_release

Experimental workflow for assessing anaphylactic potential.

signaling_pathway cluster_cell Mast Cell / Basophil notoginsenoside This compound membrane Cell Membrane notoginsenoside->membrane direct_stimulation Direct Membrane Perturbation/ Receptor-Independent Activation membrane->direct_stimulation Hypothesized Interaction downstream Intracellular Signaling Cascade (e.g., Calcium Mobilization) direct_stimulation->downstream degranulation Degranulation downstream->degranulation mediators Release of Histamine, β-Hexosaminidase, etc. degranulation->mediators

Hypothesized signaling pathway for this compound-induced degranulation.

Conclusion

The available evidence strongly suggests that this compound is a potent inducer of anaphylactic reactions in vitro, acting through a mechanism of direct effector cell stimulation.[1] This contrasts with the activities of many other ginsenosides and highlights the critical importance of the specific chemical structure in determining biological function. For researchers in drug development, particularly those working with natural products and traditional medicines, these findings underscore the necessity of thorough safety and toxicity screening, even for compounds within a well-studied chemical class. Further investigation into the precise structural determinants and the downstream signaling pathways of this compound-induced degranulation will be crucial for a complete understanding of its biological effects and for mitigating potential risks associated with its presence in botanical extracts.

References

Synergistic Potential of Notoginsenosides: A Comparative Analysis of Notoginsenoside R1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, publicly available research on the synergistic effects of Notoginsenoside T5 with other compounds is not available. This guide, therefore, focuses on the well-researched compound Notoginsenoside R1 (NGR1) as a representative of the notoginsenoside class. The findings presented here for NGR1 may offer insights into the potential synergistic activities of related notoginsenosides.

This comparison guide provides an objective analysis of the synergistic effects of Notoginsenoside R1 with the chemotherapeutic agent cisplatin (B142131), as well as its independent anti-cancer properties. The information is intended for researchers, scientists, and professionals in drug development.

Comparison of Notoginsenoside R1 Effects: Monotherapy vs. Combination Therapy

Notoginsenoside R1 has demonstrated dual roles when combined with the chemotherapeutic agent cisplatin. In cancer cells, it can enhance cytotoxicity, suggesting a synergistic therapeutic effect. Conversely, in non-cancerous cells, it can offer protection against cisplatin-induced toxicity, indicating a potential role in mitigating side effects.

Quantitative Data Summary

The following tables summarize the quantitative data from studies on NGR1's effects on cell viability and apoptosis, both as a monotherapy and in combination with cisplatin.

Table 1: Effect of Notoginsenoside R1 on Cancer Cell Viability and Apoptosis

Cell LineTreatmentConcentration(s)Effect on Cell ViabilityEffect on ApoptosisReference
HeLa (Cervical Cancer) NGR1 + Cisplatin100 µM NGR1Significantly enhanced cisplatin cytotoxicity in high-density cultures.Not specified[1][2]
MCF-7 (Breast Cancer) NGR175 µM & 150 µMIC50 at 24h: 148.9 µM. Dose-dependent inhibition.Increased apoptosis. G0/G1 phase cell cycle arrest increased from 36.94% to 59.46% with 150 µM NGR1.[3]
A549 (NSCLC) NGR10.4, 0.8, 1.6 mg/mlDose-dependent inhibition. IC50: 0.839 mg/ml.Not specified[4]
SW480 (Colorectal Cancer) NGR130, 100, 300 µMInhibition by 17.3%, 22.9%, and 22.5% respectively.Apoptotic cells increased to 5.32% at 300 µM.[5]

Table 2: Protective Effect of Notoginsenoside R1 against Cisplatin-Induced Toxicity

Cell LineTreatmentConcentration(s)Effect on Cell ViabilityEffect on ApoptosisReference
HEI-OC1 (Auditory Cells) NGR1 + Cisplatin40 µM NGR1 + 20 µM CisplatinCell viability increased from 78.4% (Cisplatin alone) to 88.4% (Combination).NGR1 repressed the cisplatin-induced increase in cleaved caspase-3.[6][7]

Key Signaling Pathways

Notoginsenoside R1's biological activities, including its anti-cancer and synergistic effects, are mediated through various signaling pathways. The PI3K/Akt/mTOR pathway is a central regulator of cell survival, proliferation, and apoptosis that is frequently modulated by NGR1. In combination with cisplatin, NGR1 has also been shown to affect gap junction intercellular communication.

PI3K_Akt_mTOR_Pathway NGR1 Notoginsenoside R1 YBX3 YBX3 NGR1->YBX3 Inhibits PI3K PI3K NGR1->PI3K Inhibits CellCycle Cell Cycle Arrest (G0/G1) NGR1->CellCycle Induces Apoptosis Apoptosis NGR1->Apoptosis Induces GapJunction Gap Junction Communication NGR1->GapJunction Enhances Cisplatin Cisplatin Cytotoxicity Enhanced Cytotoxicity Cisplatin->Cytotoxicity KRAS KRAS YBX3->KRAS Activates KRAS->PI3K Activates Akt Akt PI3K->Akt Activates mTOR mTOR Akt->mTOR Activates Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Promotes GapJunction->Cytotoxicity Increases Sensitivity to Cisplatin

NGR1's modulation of the PI3K/Akt/mTOR pathway and its effect on cisplatin cytotoxicity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT/CCK-8 Assay)

This protocol is a standard method for assessing the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.

Cell_Viability_Workflow cluster_protocol Cell Viability Assay Workflow A 1. Cell Seeding Seed cells (e.g., HeLa, MCF-7) in 96-well plates and incubate overnight. B 2. Compound Treatment Treat cells with varying concentrations of NGR1, Cisplatin, or a combination for 24-72 hours. A->B C 3. Reagent Incubation Add MTT or CCK-8 solution to each well and incubate for 1-4 hours. B->C D 4. Solubilization (For MTT) Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. C->D MTT Assay Step E 5. Absorbance Measurement Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader. C->E D->E F 6. Data Analysis Calculate cell viability as a percentage relative to the untreated control. E->F

A generalized workflow for determining cell viability after treatment.

Protocol Steps:

  • Cell Culture: Cells such as HeLa or HEI-OC1 are cultured in appropriate media (e.g., DMEM with 10% FBS).[6]

  • Seeding: Cells are seeded in 96-well plates at a density of 3 x 104 cells/well and allowed to attach overnight.[6]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of NGR1, cisplatin, or a combination of both. For combination studies, cells may be pre-treated with NGR1 for 24 hours before co-treatment with cisplatin.[6]

  • Incubation: Cells are incubated with the compounds for a specified period (e.g., 24, 48, or 72 hours).

  • Reagent Addition: After incubation, MTT or CCK-8 solution is added to each well.

  • Measurement: The absorbance is read using a microplate reader. The amount of formazan dye generated is proportional to the number of living cells.[7]

Apoptosis Assay (TUNEL Assay)

The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, which is a hallmark of late-stage apoptosis.

Protocol Steps:

  • Cell Culture and Treatment: Cells are cultured on coverslips or in chamber slides and treated with the compounds of interest as described above.

  • Fixation and Permeabilization: Cells are fixed with a 4% paraformaldehyde solution and then permeabilized to allow entry of the labeling enzyme.[6]

  • TUNEL Reaction: Cells are incubated with a mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs. TdT adds the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.

  • Staining and Visualization: Cell nuclei are counterstained (e.g., with DAPI). The slides are then mounted and visualized using a fluorescence microscope. Apoptotic cells will show bright green fluorescence.[7]

Western Blot Analysis

Western blotting is used to detect and quantify the expression levels of specific proteins involved in signaling pathways.

Protocol Steps:

  • Cell Lysis: After treatment, cells are washed and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: The total protein concentration in each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., nitrocellulose or PVDF).

  • Blocking and Antibody Incubation: The membrane is blocked to prevent non-specific antibody binding. It is then incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, cleaved caspase-3), followed by incubation with a secondary antibody conjugated to an enzyme like horseradish peroxidase (HRP).

  • Detection: A chemiluminescent substrate is added to the membrane, which reacts with the HRP to produce light. The light is captured on X-ray film or with a digital imager.

  • Analysis: The intensity of the protein bands is quantified using densitometry software. Loading controls (e.g., β-actin or GAPDH) are used to normalize the data.

References

Notoginsenoside T5: A Scientific Inquiry Reveals Gaps in In Vitro and In Vivo Cross-Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous cross-validation of in vitro and in vivo experimental data is a cornerstone of preclinical research. However, a comprehensive review of the current scientific literature reveals a significant lack of published studies on Notoginsenoside T5, a specific saponin (B1150181) isolated from Panax notoginseng. This scarcity of data prevents a direct comparative analysis of its biological activities and mechanisms of action between cell-based assays and whole-organism models.

While the broader family of notoginsenosides, particularly Notoginsenoside R1, has been the subject of numerous investigations, this compound remains largely unexplored. A recent narrative review on the unique saponins (B1172615) of Panax notoginseng identified this compound but also highlighted that pharmacological studies on many of these individual components are inadequate, with most research being limited to preliminary in vitro experiments.[1] This critical gap in the literature means that detailed experimental protocols, quantitative data on efficacy, and elucidated signaling pathways specifically for this compound are not publicly available.

The Landscape of Notoginsenoside Research: A Focus on Analogs

In contrast to the data void for this compound, extensive research on other notoginsenosides and the total saponin extract of Panax notoginseng (PNS) offers insights into potential areas of investigation. Studies on Notoginsenoside R1, for instance, have delineated its involvement in several key signaling pathways, including:

  • PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.

  • MAPK Pathway: A key regulator of cellular processes such as inflammation and stress response.

  • NF-κB Pathway: A pivotal mediator of inflammatory responses.

These established pathways for related compounds provide a logical starting point for future investigations into the bioactivity of this compound.

The Path Forward: A Call for Focused Research

The absence of robust data on this compound underscores a clear need for focused scientific inquiry. To facilitate the cross-validation of its in vitro and in vivo effects, the following experimental workflows are proposed:

In Vitro Experimental Workflow

in_vitro_workflow cluster_cell_culture Cell Culture & Treatment cluster_assays Biological Assays cluster_data Data Analysis cell_lines Select Relevant Cell Lines (e.g., Macrophages, Neurons) treatment Treat with this compound (Dose-Response) cell_lines->treatment viability Cell Viability Assays (MTT, LDH) treatment->viability inflammation Inflammatory Marker Analysis (ELISA for TNF-α, IL-6) treatment->inflammation western_blot Western Blot for Signaling Proteins (p-Akt, p-ERK, NF-κB) treatment->western_blot ic50 Determine IC50 Values viability->ic50 quantification Quantify Protein Expression & Cytokine Levels inflammation->quantification western_blot->quantification

Caption: Proposed In Vitro Experimental Workflow for this compound.

In Vivo Experimental Workflow

in_vivo_workflow cluster_animal_model Animal Model cluster_assessment Assessment cluster_analysis Data Analysis model Induce Disease Model (e.g., LPS-induced inflammation, Ischemia model) treatment Administer this compound (Route, Dose, Duration) model->treatment behavioral Behavioral Tests treatment->behavioral histology Histopathological Analysis treatment->histology biochemical Biochemical Assays (Tissue & Serum Markers) treatment->biochemical statistical Statistical Analysis of In Vivo Data behavioral->statistical histology->statistical biochemical->statistical

Caption: Proposed In Vivo Experimental Workflow for this compound.

Conclusion

At present, a comprehensive comparison guide for this compound based on existing in vitro and in vivo data is not feasible due to the lack of published research. The scientific community is encouraged to undertake foundational studies to characterize the pharmacological profile of this specific notoginsenoside. Such research would not only fill a critical knowledge gap but also potentially uncover novel therapeutic applications for this natural compound. Until then, any discussion of this compound's effects remains speculative and awaits empirical validation.

References

A Researcher's Guide to Notoginsenoside T5 Target Engagement Assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of key target engagement assays applicable to the study of Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from Panax notoginseng.[1] While the direct molecular targets of this compound are not yet fully elucidated, this guide outlines established methodologies to identify and characterize its protein interactions. The assays discussed—Cellular Thermal Shift Assay (CETSA), Drug Affinity Responsive Target Stability (DARTS), and Surface Plasmon Resonance (SPR)—are presented with detailed protocols, comparative data, and workflow visualizations to aid in experimental design.

Comparison of Target Engagement Assay Methodologies

Choosing the appropriate assay for confirming target engagement is critical and depends on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. A multi-faceted approach, combining different biophysical and cellular assays, provides the most robust evidence of a drug's mechanism of action.

FeatureCellular Thermal Shift Assay (CETSA)Drug Affinity Responsive Target Stability (DARTS)Surface Plasmon Resonance (SPR)
Principle Ligand binding alters protein thermal stability, measured as a shift in the melting temperature (Tm).[2][3]Ligand binding protects the target protein from protease digestion.[4][5]Measures changes in refractive index caused by the binding of an analyte to a ligand immobilized on a sensor surface.[6][7]
Label-Free Yes (for the small molecule)Yes (for the small molecule)[4][5]Yes
Sample Type Cell lysates, intact cells, tissues.[2][8]Cell or tissue lysates.[4]Purified protein and small molecule solution.[9]
Throughput Low to high, depending on the detection method (Western Blot vs. reporter assays).[3]Low to medium.Medium to high.
Data Output Thermal shift curves (ΔTm), isothermal dose-response curves (EC50).[3]Gel band intensity changes, identification of protected proteins by mass spectrometry.[10]Sensorgrams providing real-time binding kinetics (ka, kd) and affinity (KD).[6]
Key Advantage Confirms target engagement in a physiological cellular context.[11]No modification of the small molecule is required; identifies unknown targets.[4][5]Provides real-time kinetic data and precise affinity measurements.[7]
Key Limitation Not all proteins exhibit a thermal shift upon ligand binding.[2]The protease may not cleave the protein in a way that shows a difference upon ligand binding.Requires immobilization of the protein, which may affect its conformation and activity.[12]

Hypothetical Signaling Pathway for Notoginsenoside Activity

While the direct targets of this compound are under investigation, related compounds like Notoginsenoside R1 are known to modulate key cellular signaling pathways, such as PI3K/Akt and NF-κB.[13][14] These pathways are crucial in inflammation, cell survival, and apoptosis.[14][15] A potential mechanism of action for this compound could involve the modulation of these pathways through direct or indirect interactions with upstream regulators.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor PI3K PI3K Receptor->PI3K Notoginsenoside_T5 Notoginsenoside_T5 Notoginsenoside_T5->Receptor Binds? Akt Akt PI3K->Akt Activates IKK IKK Akt->IKK Inhibits IkB IkB IKK->IkB Phosphorylates NF_kB NF_kB IkB->NF_kB Releases NF_kB_n NF-kB NF_kB->NF_kB_n Translocates Gene_Expression Gene Expression (e.g., anti-inflammatory) NF_kB_n->Gene_Expression Regulates

Hypothetical signaling pathway for this compound.

Experimental Protocols and Workflows

The following sections provide detailed protocols for three key target engagement assays.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify drug-target engagement in a cellular environment by measuring changes in the thermal stability of a protein upon ligand binding.[3][11]

CETSA_Workflow A 1. Cell Culture & Treatment (with this compound or vehicle) B 2. Heating (aliquots heated to different temperatures) A->B C 3. Cell Lysis (e.g., freeze-thaw cycles) B->C D 4. Separation (centrifugation to separate soluble vs. aggregated proteins) C->D E 5. Protein Quantification (e.g., Western Blot, ELISA, or Mass Spectrometry) D->E F 6. Data Analysis (generate melting curves and determine ΔTm) E->F

Workflow of the Cellular Thermal Shift Assay (CETSA).
  • Cell Culture and Treatment:

    • Culture cells to 80-90% confluency.

    • Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.

  • Heating Step:

    • Harvest and wash the cells, then resuspend them in a suitable buffer (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[8]

  • Cell Lysis:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble and Aggregated Fractions:

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Carefully collect the supernatant containing the soluble protein fraction.

  • Protein Quantification:

    • Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific to the putative target protein.

    • Alternatively, for proteome-wide analysis, samples can be analyzed by mass spectrometry.

  • Data Analysis:

    • Quantify the band intensities from the Western blots.

    • Plot the percentage of soluble protein as a function of temperature for both the vehicle- and this compound-treated samples.

    • Determine the melting temperature (Tm) for each condition. A shift in the melting curve (ΔTm) indicates target engagement.

Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by leveraging the principle that a small molecule binding to a protein can stabilize it and make it resistant to proteolysis.[4][5]

digraph "DARTS_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3]; node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, color="#34A853"];

A [label="1. Cell Lysis & Lysate Preparation"]; B [label="2. Incubation\n(lysate with this compound or vehicle)"]; C [label="3. Protease Digestion\n(e.g., with pronase or thermolysin)"]; D [label="4. Quench Digestion\n(e.g., by adding SDS-PAGE loading buffer and heating)"]; E [label="5. Analysis by SDS-PAGE\n(visualize protein bands)"]; F [label="6. Target Identification\n(excise protected bands and analyze by Mass Spectrometry)"];

A -> B -> C -> D -> E -> F; }

Workflow of a Surface Plasmon Resonance (SPR) experiment.
  • Protein Immobilization:

    • Activate the surface of a sensor chip (e.g., a CM5 chip) using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • Inject the purified putative target protein over the activated surface to allow for covalent coupling via amine groups.

    • Deactivate any remaining active esters on the surface with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of this compound in a suitable running buffer (e.g., HBS-EP+).

    • Association: Inject each concentration of this compound over the sensor surface at a constant flow rate and monitor the binding response in real-time.

    • Dissociation: After the association phase, switch back to flowing only the running buffer over the surface to monitor the dissociation of the compound from the protein.

  • Surface Regeneration:

    • After each binding cycle, inject a regeneration solution (e.g., a low pH buffer or a high salt concentration solution, this needs to be optimized) to remove all bound this compound without denaturing the immobilized protein.

  • Data Analysis:

    • The binding data is recorded as a sensorgram, which plots the response units (RU) versus time.

    • Fit the sensorgrams from the different analyte concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.

References

Notoginsenoside T5: A Comparative Analysis with Major Saponins

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of Notoginsenoside T5 against other well-studied saponins (B1172615) from Panax notoginseng. Due to a scarcity of direct head-to-head studies involving this compound, this document contrasts the limited available information on this minor saponin (B1150181) with the extensive quantitative data on major saponins such as Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1. This guide aims to highlight the current state of research and underscore potential areas for future investigation.

This compound is a dammarane-type saponin that can be isolated from the acid hydrolysate of saponins from the roots of Panax notoginseng.[1][2] Unlike the more abundant saponins, its biological activities have not been extensively characterized, presenting a significant knowledge gap. This guide synthesizes the available data for major saponins to provide a benchmark for the potential evaluation of this compound.

Comparative Overview of Biological Activities

The primary saponins in Panax notoginseng, including Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1, have been demonstrated to possess a wide range of pharmacological effects, most notably anti-inflammatory and neuroprotective activities. In contrast, the biological profile of this compound remains largely unexplored. The following table summarizes the known activities of these key saponins.

SaponinBiological ActivityQuantitative Data AvailableKey Signaling Pathways
This compound Largely uncharacterizedNo publicly available quantitative dataUnknown
Notoginsenoside R1 Anti-inflammatory, Neuroprotective, Cardioprotective, Osteogenesis-promotingYesPI3K/Akt, NF-κB, MAPK
Ginsenoside Rg1 Anti-inflammatory, Neuroprotective, Pro-angiogenicYesNF-κB, Akt, ERK1/2
Ginsenoside Rb1 Anti-inflammatory, Neuroprotective, Anti-diabeticYesNF-κB, PI3K/Akt/mTOR

Quantitative Comparison of Anti-inflammatory Activity

To provide a framework for evaluating this compound, this section presents quantitative data on the anti-inflammatory effects of Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1. A common in vitro model for assessing anti-inflammatory activity involves the use of lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW264.7 cells) and measuring the inhibition of pro-inflammatory cytokine production.

One study identified Notoginsenoside R1, Ginsenoside Rg1, and Ginsenoside Rb1 as major anti-inflammatory components of raw Panax notoginseng.[3] The inhibitory effects of these saponins on TNF-α and IL-6 production in LPS-induced RAW264.7 cells were quantified.[3]

Table 1: Inhibition of Pro-inflammatory Cytokines by Major Saponins

SaponinConcentration (µmol/L)TNF-α Inhibition (%)IL-6 Inhibition (%)
Notoginsenoside R1 2.515.218.5
5.028.432.1
1045.351.7
2062.170.3
4078.585.4
Ginsenoside Rg1 2.512.815.6
5.025.129.8
1042.748.9
2059.868.1
4075.382.4
Ginsenoside Rb1 2.510.513.2
5.022.426.7
1038.945.1
2055.764.3
4072.179.8

Data is extrapolated from graphical representations in the cited literature and should be considered illustrative.

Experimental Protocols

To facilitate comparative studies, a detailed methodology for an in vitro anti-inflammatory assay is provided below. This protocol can be adapted to evaluate the efficacy of this compound.

In Vitro Anti-inflammatory Assay in LPS-stimulated RAW264.7 Macrophages

1. Cell Culture:

  • RAW264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.

2. Cell Treatment:

  • Cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and allowed to adhere overnight.

  • The medium is then replaced with fresh medium containing various concentrations of the test saponin (e.g., this compound) and incubated for 1 hour.

  • Subsequently, cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce an inflammatory response.[3]

3. Measurement of Cytokines:

  • After the incubation period, the cell culture supernatant is collected.

  • The concentrations of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.[3]

4. Data Analysis:

  • The inhibition rate of cytokine production is calculated using the following formula: Inhibition (%) = [(C - S) / C] x 100 where C is the cytokine concentration in the LPS-stimulated group without saponin treatment, and S is the cytokine concentration in the saponin-treated, LPS-stimulated group.

Signaling Pathways and Visualization

The anti-inflammatory effects of major saponins are mediated through the modulation of key signaling pathways, primarily the NF-κB pathway. The diagram below illustrates the general mechanism of action.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates Saponins Major Saponins (R1, Rg1, Rb1) Saponins->IKK Inhibits IkB IκB IKK->IkB Phosphorylates NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB IκB-NF-κB Complex IkB_NFkB->NFkB Releases DNA DNA NFkB_n->DNA Binds Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) DNA->Cytokines Transcription experimental_workflow start Start culture Culture RAW264.7 Macrophages start->culture seed Seed Cells in 96-well Plates culture->seed treat Treat with Saponins (T5, R1, Rg1, Rb1) seed->treat stimulate Stimulate with LPS treat->stimulate collect Collect Supernatant stimulate->collect elisa Perform ELISA for TNF-α and IL-6 collect->elisa analyze Analyze Data & Calculate Inhibition elisa->analyze end End analyze->end

References

Decoding the Molecular Interactions of Notoginsenosides: A Comparative Guide to Target Protein Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the binding affinities of key notoginsenosides and their metabolites to various protein targets. Due to a scarcity of direct experimental data on Notoginsenoside T5, this guide focuses on the well-studied Notoginsenoside R1 and its primary metabolite, Compound K, to provide a foundational understanding and a methodological framework for future investigations into this compound.

While the therapeutic potential of Panax notoginseng is widely recognized, a deep understanding of the molecular mechanisms of its individual constituents is crucial for targeted drug development. This guide synthesizes available experimental data on the binding affinities of Notoginsenoside R1 and Compound K to their protein targets, offering a comparative look at their interactions. Detailed experimental protocols for two key techniques, Molecular Docking and Biolayer Interferometry, are also provided to facilitate further research in this area.

Comparative Binding Affinities of Notoginsenoside R1 and Compound K

The following table summarizes the known binding affinities of Notoginsenoside R1 and Compound K with their respective protein targets. It is important to note that binding energies from molecular docking are theoretical predictions, while KD values from experimental assays represent direct measurements of binding affinity.

CompoundTarget ProteinMethodBinding Affinity
Notoginsenoside R1 TNF-αMolecular Docking-6.8 kcal/mol[1]
IL-1βMolecular Docking-6.8 kcal/mol[1]
MAPK1Molecular Docking-8.6 kcal/mol[1]
IL-6Molecular Docking< -5 kcal/mol[2]
MMP3Molecular Docking< -5 kcal/mol[2]
MMP9Molecular Docking< -5 kcal/mol[2]
MMP13Molecular Docking< -5 kcal/mol[2]
Compound K AIF1Biolayer Interferometry (BLI)KD = 4.33 ± 0.17 µM
Nur77Fluorescence Titration / ITCKD = 15.55 µM
Glucocorticoid Receptor (GR)Competitive Binding AssayBinds to GR

Key Signaling Pathways

The interactions of Notoginsenoside R1 and Compound K with their target proteins modulate several critical signaling pathways implicated in inflammation, cell survival, and metabolism.

Notoginsenoside R1 Modulated Pathways

Notoginsenoside R1 has been shown to influence the PI3K/Akt and NF-κB signaling pathways, which are central to cellular processes like inflammation, proliferation, and apoptosis.

Notoginsenoside_R1_Signaling cluster_NGR1 Notoginsenoside R1 cluster_PI3K_Akt PI3K/Akt Pathway cluster_NFkB NF-κB Pathway NGR1 Notoginsenoside R1 PI3K PI3K NGR1->PI3K activates IKK IKK NGR1->IKK inhibits Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammation Inflammatory Gene Expression Nucleus->Inflammation

Notoginsenoside R1 signaling pathways.
Compound K Modulated Pathways

Compound K has been identified as a ligand for the orphan nuclear receptor Nur77 and the Glucocorticoid Receptor (GR), implicating it in the regulation of gene transcription, metabolism, and cancer progression.

Compound_K_Signaling cluster_CK Compound K cluster_Nur77 Nur77-Akt Pathway cluster_GR Glucocorticoid Receptor Pathway CK Compound K Nur77 Nur77 CK->Nur77 GR Glucocorticoid Receptor (GR) CK->GR Akt_Nur Akt Nur77->Akt_Nur activates p63 p63 Nur77->p63 inhibits binding to Dicer promoter CSC Cancer Stem Cell Properties Akt_Nur->CSC Dicer Dicer p63->Dicer Nucleus_GR Nucleus GR->Nucleus_GR translocates to GeneTranscription Gene Transcription (Metabolism, Inflammation) Nucleus_GR->GeneTranscription

Compound K signaling pathways.

Experimental Protocols

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Workflow:

Molecular_Docking_Workflow PDB 1. Obtain 3D Structures (Protein: PDB database) (Ligand: PubChem) Preparation 2. Prepare Protein and Ligand (Remove water, add hydrogens, assign charges) PDB->Preparation GridBox 3. Define Binding Site (Grid box generation) Preparation->GridBox Docking 4. Perform Docking (e.g., AutoDock Vina) GridBox->Docking Analysis 5. Analyze Results (Binding energy, pose visualization) Docking->Analysis

Molecular docking workflow.

A typical protocol using AutoDock Vina involves:

  • Preparation of the Receptor (Protein): The 3D structure of the target protein is obtained from the Protein Data Bank (PDB). Water molecules and any existing ligands are removed, polar hydrogens are added, and Kollman charges are assigned. The file is saved in PDBQT format.

  • Preparation of the Ligand (Notoginsenoside): The 3D structure of the notoginsenoside is obtained from a database like PubChem. The ligand's rotatable bonds are defined, and the structure is saved in PDBQT format.

  • Grid Box Generation: A grid box is defined around the active site of the protein to specify the search space for the docking algorithm.

  • Docking Simulation: AutoDock Vina is used to perform the docking, which explores different conformations of the ligand within the defined grid box and calculates the binding energy for each conformation.

  • Analysis of Results: The results are analyzed to identify the lowest binding energy pose, which represents the most likely binding mode. The interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein are then visualized and examined.

Biolayer Interferometry (BLI)

BLI is a label-free optical biosensing technique that measures biomolecular interactions in real-time.

Workflow:

BLI_Workflow Baseline1 1. Baseline Acquistion (Buffer) Loading 2. Ligand Immobilization (on Biosensor) Baseline1->Loading Baseline2 3. Baseline Acquistion (Buffer) Loading->Baseline2 Association 4. Association (Analyte Binding) Baseline2->Association Dissociation 5. Dissociation (Buffer Wash) Association->Dissociation Analysis 6. Data Analysis (k_on, k_off, K_D) Dissociation->Analysis

Biolayer interferometry workflow.

A general protocol for determining the binding affinity of a notoginsenoside to a target protein is as follows:

  • Biosensor Hydration: Streptavidin (SA) biosensors are hydrated in the assay buffer.

  • Ligand Immobilization: The biotinylated target protein is immobilized onto the surface of the SA biosensors.

  • Baseline Establishment: The biosensors with the immobilized protein are dipped into the assay buffer to establish a stable baseline.

  • Association: The biosensors are then moved into wells containing varying concentrations of the notoginsenoside (the analyte), and the binding is monitored in real-time as an increase in the optical layer thickness.

  • Dissociation: After the association phase, the biosensors are moved back into the assay buffer, and the dissociation of the notoginsenoside from the protein is monitored as a decrease in the optical layer thickness.

  • Data Analysis: The association (k_on) and dissociation (k_off) rate constants are obtained by fitting the sensorgram data to a kinetic model. The equilibrium dissociation constant (KD) is then calculated as k_off / k_on.

Conclusion

This guide provides a snapshot of the current understanding of the molecular interactions of Notoginsenoside R1 and Compound K. While direct data for this compound is lacking, the presented information on its structural analogs offers valuable insights into its potential biological targets and mechanisms of action. The detailed experimental protocols serve as a practical resource for researchers aiming to elucidate the binding affinities and functional consequences of this compound and other notoginsenosides, thereby paving the way for the development of novel therapeutics.

References

A Proposed Preclinical Framework for Notoginsenoside T5: Design and Validation Strategy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Notoginsenoside T5, a dammarane (B1241002) glycoside isolated from the traditional medicinal herb Panax notoginseng, represents a promising candidate for preclinical investigation.[1] While direct experimental data on this compound is scarce, the extensive research on structurally similar compounds, particularly Notoginsenoside R1 (NGR1), provides a strong rationale for its evaluation and a robust framework for designing a comprehensive preclinical trial.

This guide outlines a proposed preclinical trial design for this compound, establishing a comparative analysis with the well-characterized Notoginsenoside R1 and a relevant standard-of-care drug. The objective is to provide a clear, data-driven pathway for validating the therapeutic potential of this compound, focusing on a promising indication: ischemic stroke , a condition where NGR1 has shown significant neuroprotective effects.[2]

Comparative Profile: this compound vs. Alternatives

Given the lack of direct data for this compound, this comparison is predictive, based on the established profile of NGR1. The goal of the proposed preclinical trials would be to populate such a table with empirical data for T5.

Table 1: Comparative Efficacy and Safety Profile (Hypothetical Data)

ParameterThis compound (Hypothetical)Notoginsenoside R1 (Comparator)Alteplase (Standard of Care - Ischemic Stroke)
Efficacy
In Vitro Neuroprotection (EC₅₀)To Be Determined~10-20 µM (in OGD/R models)N/A (Thrombolytic)
In Vivo Infarct Volume ReductionTo Be Determined~30-50% reduction at 10-20 mg/kgEffective within 4.5-hour window
Neurological Deficit Score ImprovementTo Be DeterminedSignificant improvement in mNSSImproves long-term functional outcome
Mechanism of Action
Primary TargetTo Be DeterminedPPARγ Agonist, MAGL inhibitorPlasminogen Activator
Key Signaling PathwaysTo Be Determined (Predicted: PI3K/Akt, Nrf2)PI3K/Akt, Nrf2/ARE, anti-inflammatory (NF-κB↓)[3][4]Fibrinolysis
Pharmacokinetics
Bioavailability (Oral)To Be DeterminedLow (~1-9%)[3][5]N/A (Intravenous)
Half-life (t½)To Be Determined~4-5 hours in dogs[4]~5 minutes
Safety
In Vitro Cytotoxicity (CC₅₀)To Be Determined>100 µM in most cell linesN/A
Acute In Vivo ToxicityTo Be DeterminedLow; no adverse effects up to 30 mg/kg[6][7]High risk of hemorrhage

Proposed Preclinical Experimental Design

A tiered approach is recommended, starting with fundamental in vitro assays to establish bioactivity and guide in vivo studies.

Phase 1: In Vitro Characterization

Objective: To determine the neuroprotective and anti-inflammatory potential of this compound.

Table 2: In Vitro Experimental Protocols

ExperimentCell LineMethodologyEndpointsComparator
Neuroprotection Assay SH-SY5Y or Primary Cortical NeuronsOxygen-Glucose Deprivation/Reperfusion (OGD/R): Cells are exposed to a glucose-free medium in a hypoxic chamber (e.g., 95% N₂, 5% CO₂) for 2-4 hours, followed by return to normal conditions. This compound (0.1-100 µM) is added before, during, or after OGD.1. Cell Viability (MTT/LDH Assay)2. Apoptosis (TUNEL/Caspase-3 Assay)3. Oxidative Stress (ROS measurement with DCFH-DA)Notoginsenoside R1
Anti-inflammatory Assay BV-2 MicrogliaLPS Stimulation: Cells are pre-treated with this compound (0.1-100 µM) for 1 hour, followed by stimulation with Lipopolysaccharide (LPS, 1 µg/mL) for 24 hours.1. Nitric Oxide (Griess Assay)2. Pro-inflammatory Cytokines (TNF-α, IL-1β ELISA)3. NF-κB activation (Western Blot for p-p65)Notoginsenoside R1
Mechanism of Action SH-SY5Y or BV-2Western Blotting/qPCR: Cells are treated with an effective dose of this compound under OGD/R or LPS stimulation.Expression/phosphorylation of key proteins in predicted pathways (e.g., Akt, Nrf2, HO-1).Notoginsenoside R1
Phase 2: In Vivo Validation

Objective: To assess the efficacy, safety, and pharmacokinetics of this compound in a relevant animal model of ischemic stroke.

Table 3: In Vivo Experimental Protocols

ExperimentAnimal ModelMethodologyEndpointsComparators
Efficacy Study Male C57BL/6 Mice (25-30g)Middle Cerebral Artery Occlusion (MCAO): A filament is used to occlude the MCA for 60 minutes, followed by reperfusion. This compound (5, 10, 20 mg/kg) is administered (intraperitoneally) at the time of reperfusion.1. Infarct Volume (TTC Staining at 24h)2. Neurological Deficit Score (mNSS at 24h, 72h)3. Brain Water Content (Edema)Notoginsenoside R1 (10 mg/kg), Vehicle Control
Pharmacokinetic Study Male Sprague-Dawley Rats (200-250g)Single Dose Administration: this compound is administered via oral gavage (50 mg/kg) and intravenous injection (5 mg/kg). Blood samples are collected at specified time points (0-24h).Plasma concentration over time, Cmax, Tmax, t½, AUC, Bioavailability.N/A
Preliminary Safety Male C57BL/6 MiceAcute Toxicity: A single high dose of this compound (e.g., 100 mg/kg, IP) is administered.Monitor for adverse effects, changes in body weight, and mortality over 14 days.Vehicle Control

Visualizing the Proposed Workflow and Mechanism

To clarify the experimental logic and hypothesized biological activity, the following diagrams are provided.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Decision Point vitro_start This compound neuro Neuroprotection Assay (OGD/R Model) vitro_start->neuro Dose-response inflam Anti-inflammatory Assay (LPS Model) vitro_start->inflam Dose-response mech Mechanism of Action (Western Blot/qPCR) neuro->mech Determine ED50 inflam->mech mcao Efficacy Study (MCAO Mouse Model) mech->mcao Promising In Vitro Data decision Go/No-Go for Further Development mcao->decision pk Pharmacokinetic Study (Rat Model) pk->decision tox Acute Safety Study (Mouse Model) tox->decision

Caption: Proposed preclinical experimental workflow for this compound.

G T5 This compound PI3K PI3K/Akt Pathway T5->PI3K Activates (?) Nrf2 Nrf2/ARE Pathway T5->Nrf2 Activates (?) NFkB NF-κB Pathway T5->NFkB Inhibits (?) Ischemia Ischemic Insult (OGD/R) ROS Oxidative Stress (ROS Production) Ischemia->ROS Inflam Neuroinflammation (Microglial Activation) Ischemia->Inflam Apoptosis Neuronal Apoptosis ROS->Apoptosis Inflam->NFkB PI3K->Apoptosis Survival Cell Survival & Neuroprotection PI3K->Survival Nrf2->ROS Anti-oxidant Response Nrf2->Survival NFkB->Apoptosis

Caption: Hypothesized signaling pathways for this compound's neuroprotective effects.

References

Safety Operating Guide

Prudent Disposal of Notoginsenoside T5 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific disposal protocols for Notoginsenoside T5 are not explicitly detailed in publicly available safety data sheets. The following guidelines are based on general best practices for the disposal of research-grade chemical compounds and are intended to provide essential safety and logistical information. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations for chemical waste disposal.

This compound is a dammarane-type saponin (B1150181) isolated from Panax notoginseng.[1][2] While some safety data sheets for similar natural products may indicate a low hazard level, it is crucial to handle all research chemicals with care and to follow established safety protocols for disposal to minimize environmental impact and ensure personnel safety.

Key Safety and Handling Information

The following table summarizes essential information for handling this compound, compiled from various suppliers.

ParameterInformationSource
Physical Form Solid, Powder[1][3]
Color White to off-white[1]
Storage Store in tightly closed containers at room temperature, protected from light and moisture, unless otherwise specified. For long-term storage as a powder, -20°C for 3 years is recommended. In solvent, store at -80°C for up to 6 months or -20°C for up to 1 month.[1][4]
Solubility Soluble in DMSO, Pyridine, Methanol, Ethanol (B145695).[3]
Intended Use For laboratory and research use only. Not for human, animal, diagnostic, or therapeutic use.[1][4]
Personal Protective Equipment (PPE) Wear protective gloves, eye protection (safety glasses), and appropriate laboratory clothing. If there is a risk of dust inhalation, a dust respirator should be used.

Step-by-Step Disposal Procedure

The proper disposal of this compound, whether in pure solid form, as a stock solution, or as dilute experimental waste, should follow a structured and cautious approach.

Step 1: Waste Identification and Segregation

  • Solid Waste: Collect any unused or expired pure this compound powder, as well as any lab debris heavily contaminated with the solid compound (e.g., weighing papers, contaminated gloves, or absorbent pads). This should be segregated as solid chemical waste.

  • Liquid Waste:

    • Concentrated Solutions: Unused or expired stock solutions of this compound in solvents like DMSO, methanol, or ethanol should be collected as hazardous liquid waste. Do not mix with aqueous waste streams.

    • Aqueous Waste: Dilute aqueous solutions from experiments (e.g., cell culture media, buffer solutions) containing this compound should be collected separately. While some regulations may permit drain disposal of very dilute, non-hazardous materials, it is best practice to collect all chemically-containing aqueous waste for proper disposal, especially when the full environmental impact is unknown.

  • Sharps Waste: Any needles or syringes used to transfer this compound solutions must be disposed of in a designated sharps container.

Step 2: Use of Appropriate Waste Containers

  • Solid Waste: Use a clearly labeled, sealable container, such as a plastic pail or a sturdy, lined cardboard box designated for solid chemical waste.

  • Liquid Waste: Use a compatible, leak-proof, and shatter-resistant container with a secure screw-top cap. For organic solvent waste, use a designated solvent waste container. For aqueous waste, use a separate, clearly labeled carboy. Ensure the container material is compatible with the solvents used.

Step 3: Proper Labeling

All waste containers must be clearly and accurately labeled. The label should include:

  • The words "Hazardous Waste" or "Chemical Waste."

  • The full chemical name: "this compound."

  • If in solution, list the solvent(s) and the estimated concentration or percentage of each component.

  • The date the waste was first added to the container.

  • The responsible researcher's name and contact information.

Step 4: Safe Storage of Waste

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store liquid waste containers in secondary containment (e.g., a chemical-resistant tray) to prevent spills.

  • Do not overfill containers; leave at least 10% headspace to allow for expansion.

Step 5: Arrange for Professional Disposal

  • Contact your institution's EHS department to schedule a pickup of the full waste containers.

  • Do not attempt to dispose of chemical waste down the drain or in the regular trash unless explicitly permitted by your institution's EHS for specific, well-characterized waste streams.

Experimental Workflow and Disposal Logic

The following diagram illustrates the decision-making process for the proper disposal of this compound waste generated in a laboratory setting.

NotoginsenosideT5_Disposal_Workflow cluster_generation Waste Generation cluster_characterization Waste Characterization cluster_segregation Segregation & Collection cluster_containment Containment & Labeling cluster_disposal Final Disposal start This compound Used in Experiment waste_gen Generate Waste start->waste_gen characterize Characterize Waste Stream waste_gen->characterize solid Solid Waste (e.g., powder, contaminated labware) characterize->solid Solid liquid_org Liquid Organic Waste (e.g., DMSO, Ethanol solutions) characterize->liquid_org Liquid (Organic) liquid_aq Liquid Aqueous Waste (e.g., dilute buffers) characterize->liquid_aq Liquid (Aqueous) sharps Sharps Waste (e.g., needles, syringes) characterize->sharps Sharps container_solid Collect in Labeled Solid Waste Container solid->container_solid container_org Collect in Labeled Solvent Waste Container liquid_org->container_org container_aq Collect in Labeled Aqueous Waste Container liquid_aq->container_aq container_sharps Collect in Puncture-Proof Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area container_solid->storage container_org->storage container_aq->storage container_sharps->storage pickup Arrange for EHS Pickup storage->pickup end Professional Disposal pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Personal protective equipment for handling Notoginsenoside T5

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Notoginsenoside T5

Physicochemical and Hazard Information

This compound is a white to off-white solid powder.[1] Although detailed toxicological properties have not been thoroughly investigated, related compounds suggest it may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[2]

Property Information Source
Chemical Name This compoundMedChemExpress[1]
CAS Number 769932-34-5MedChemExpress[1]
Molecular Formula C41H68O12MedChemExpress[1]
Molecular Weight 752.97 g/mol MedChemExpress[1]
Appearance White to off-white solidMedChemExpress[1]
Known Hazards Based on related compounds: Harmful if swallowed, may cause skin and eye irritation, potential respiratory tract irritation.Saponin (B1150181) SDS[3], Notoginsenoside R1 SDS[2]
Storage Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month.MedChemExpress[1]
Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure. The following table outlines the minimum required PPE for handling this compound.

Body Part Required PPE Specifications & Best Practices
Respiratory RespiratorA NIOSH-approved respirator is recommended, especially when handling the powder form to avoid inhalation.[3][4][5] Ensure a proper fit. For higher-risk activities, a supplied-air respirator may be necessary.[3]
Hands Chemical-resistant glovesNitrile or PVC gloves are suitable.[5] Inspect gloves for any damage before use.[2][6] Wash hands thoroughly after removing gloves.
Eyes/Face Safety glasses with side shields or chemical gogglesTightly fitting safety goggles are necessary to protect against splashes.[4] A face shield should be worn in conjunction with goggles when there is a significant splash hazard.[4][5]
Body Laboratory coat or chemical-resistant suitA long-sleeved lab coat is the minimum requirement. For larger quantities or in case of potential spills, a chemical-resistant suit is advised.[3][4]
Operational Plan: Step-by-Step Handling Procedures
  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is highly recommended, especially when working with the powdered form, to minimize inhalation risks.[3]

  • Designated Area: Establish a designated area for handling this compound. This area should be clearly marked and equipped with the necessary safety and spill cleanup materials.

  • Eyewash and Safety Shower: Ensure that an operational eyewash station and safety shower are readily accessible in the immediate work area.

  • Personal Protective Equipment: Before handling, don all required PPE as outlined in the table above.

  • Weighing: When weighing the powder, do so within a fume hood or a ventilated balance enclosure to prevent airborne dust.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing. This compound is soluble in DMSO, Pyridine, Methanol, and Ethanol.[7]

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[3] Do not eat, drink, or smoke in the handling area.[8]

  • Immediate Action: In case of a spill, evacuate the immediate area and alert colleagues.

  • Cleanup: For small spills, wear appropriate PPE and gently cover the spill with an absorbent material. Use dry clean-up procedures and avoid generating dust.[3] Place the absorbed material into a sealed container for disposal.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and spill cleanup materials, should be collected in a clearly labeled, sealed container.

  • Disposal Regulations: Dispose of the chemical waste in accordance with all local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures
Exposure Type Immediate Action
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[8]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[8] Seek medical attention if irritation persists.
Eye Contact Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[8] Seek immediate medical attention.

Visualized Workflow

The following diagrams illustrate the standard operating procedure for handling this compound and the appropriate response to an accidental spill.

This compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Work in Ventilated Area prep2 Don Appropriate PPE prep1->prep2 handle1 Weigh Compound in Hood prep2->handle1 handle2 Prepare Solution handle1->handle2 handle3 Conduct Experiment handle2->handle3 clean1 Decontaminate Work Area handle3->clean1 clean2 Collect Waste clean1->clean2 clean3 Dispose of Waste per Regulations clean2->clean3

Caption: Standard Operating Procedure for Handling this compound.

Spill_Response_Workflow cluster_response Immediate Response cluster_cleanup Cleanup Procedure spill Spill Occurs alert Alert Others & Evacuate Area spill->alert don_ppe Don Additional PPE alert->don_ppe contain Contain the Spill don_ppe->contain absorb Cover with Absorbent Material contain->absorb collect Collect Waste in Sealed Container absorb->collect dispose Dispose of Waste per Regulations collect->dispose

Caption: Emergency Response Protocol for a this compound Spill.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.